4-(1,2,4-Oxadiazol-3-yl)aniline
Description
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Properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZRMOXECFUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614555 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59908-70-2 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)aniline (CAS Number 59908-70-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,2,4-Oxadiazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The guide covers its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its current and potential applications, particularly in the realm of drug discovery. The content is structured to provide both foundational knowledge and practical insights for researchers working with this molecule and its derivatives. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a prominent structural motif in a wide array of biologically active compounds.[1] Its prevalence in medicinal chemistry can be attributed to its favorable properties, including metabolic stability and its ability to act as a bioisostere for amide and ester functional groups.[2] The presence of the 1,2,4-oxadiazole core in a molecule can enhance its pharmacological profile, leading to improved efficacy and pharmacokinetic properties. Consequently, derivatives of 1,2,4-oxadiazole have been extensively investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[3]
This compound, in particular, combines the 1,2,4-oxadiazole ring with an aniline moiety. The aniline group provides a versatile chemical handle for further structural modifications, making this compound a valuable building block in the synthesis of more complex molecules and chemical libraries for drug screening. This guide will delve into the technical details of this promising compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 59908-70-2 | [2] |
| Molecular Formula | C₈H₇N₃O | [2][4] |
| Molecular Weight | 161.16 g/mol | [2][4] |
| Appearance | Likely a solid at room temperature | [CymitQuimica] |
| Melting Point | Not experimentally determined | |
| Boiling Point | 336.1 ± 44.0 °C (Predicted) | [ChemSrc] |
| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble (2.9 g/L at 25 °C) (Calculated) | [2] |
| LogP | 1.90 (Calculated) | [4] |
| InChIKey | KGUZRMOXECFUGA-UHFFFAOYSA-N | [4] |
Note: Some of the physicochemical data are calculated or predicted and should be confirmed experimentally.
Synthesis and Purification
The synthesis of this compound can be achieved through the cyclization of an appropriate precursor. A common and effective method involves the reaction of an amidoxime with a carboxylic acid derivative. The following protocol is a proposed synthetic route based on established methods for the synthesis of similar 1,2,4-oxadiazole-containing compounds.[1]
Proposed Synthetic Pathway
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Physicochemical properties of 4-(1,2,4-Oxadiazol-3-yl)aniline
An In-depth Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)aniline
Abstract
This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The 1,2,4-oxadiazole motif is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability and serving as a key structural component in a variety of biologically active agents.[1][2] This document consolidates critical data on its physicochemical properties, established synthesis protocols, analytical characterization methods, and applications, with a particular focus on its role in drug discovery. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical research. This compound is registered under CAS Number 59908-70-2.[3][4][5] Its molecular structure combines an aniline ring with a 1,2,4-oxadiazole heterocycle, a feature that underpins its utility in medicinal chemistry.
-
IUPAC Name: this compound
-
CAS Number: 59908-70-2[3]
-
InChIKey: KGUZRMOXECFUGA-UHFFFAOYSA-N[6]
-
SMILES: Nc1ccc(-c2ncon2)cc1[6]
Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The properties of this compound, summarized below, are essential for designing synthetic routes, formulating drug candidates, and understanding its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Weight | 161.161 g/mol | ChemSrc[6] |
| Exact Mass | 161.05900 Da | ChemSrc[6] |
| Solubility | Slightly soluble (2.9 g/L at 25 ºC) (Calculated) | chemBlink[3] |
| Density | 1.276 ± 0.06 g/cm³ (at 20 ºC) (Calculated) | chemBlink[3] |
| LogP (Octanol-Water Partition Coefficient) | 1.90 (Calculated) | ChemSrc[6] |
| Polar Surface Area (PSA) | 64.94 Ų | ChemSrc[6] |
Note: Several of these properties are computationally derived and should be considered as estimated values. Experimental verification is recommended for critical applications.[3]
Synthesis and Methodologies
The synthesis of 3-substituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and direct approach involves the cyclization of an O-acylamidoxime intermediate. For this compound, this involves the reaction of a 4-aminobenzamidoxime precursor with a suitable one-carbon source, followed by dehydrative cyclization.
The causality behind this experimental design lies in the nucleophilicity of the amidoxime group. The initial acylation occurs on the more nucleophilic oxime oxygen, which, upon heating, facilitates an intramolecular cyclization and dehydration to yield the stable 1,2,4-oxadiazole ring.
Caption: General synthetic workflow for this compound.
Representative Experimental Protocol
This protocol is a representative method adapted from established procedures for analogous 1,2,4-oxadiazole syntheses.[1]
-
Amidoxime Synthesis:
-
To a solution of 4-aminobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by recrystallization to yield 4-aminobenzamidoxime.
-
-
Oxadiazole Formation (Cyclization):
-
Suspend the 4-aminobenzamidoxime (1.0 eq) in triethyl orthoformate (3.0 eq).
-
Heat the mixture to reflux for 3-5 hours. The triethyl orthoformate serves as both the reactant and the solvent.
-
Monitor the formation of the oxadiazole ring by TLC.
-
After the reaction is complete, cool the mixture and evaporate the excess triethyl orthoformate under vacuum.
-
-
Purification:
-
The crude product is purified using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford pure this compound.
-
Analytical Characterization Workflow
Structural verification is paramount. A multi-technique approach ensures the unambiguous identification and purity assessment of the synthesized compound.
Caption: Standard analytical workflow for structural confirmation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the oxadiazole proton (δ ~8.5-9.0 ppm), two sets of doublets in the aromatic region (δ ~6.7-7.8 ppm) corresponding to the A₂B₂ system of the para-substituted aniline ring, and a broad singlet for the aniline amine protons (NH₂) which may vary in chemical shift depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the two distinct carbons of the oxadiazole ring (δ ~155-170 ppm) and four signals for the aromatic carbons of the aniline ring.
-
FT-IR Spectroscopy: Key infrared absorption bands would confirm the presence of essential functional groups. Expected peaks include N-H stretching vibrations for the primary amine (around 3300-3450 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C-O stretching within the ring.[8][9]
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (161.16).[6]
Applications in Research and Drug Development
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, and this compound serves as a versatile building block for accessing more complex molecular architectures.
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Bioisosterism: The oxadiazole ring is a bioisostere of ester and amide groups, meaning it mimics their size, shape, and electronic properties while offering superior resistance to hydrolytic and metabolic degradation.[1] This property is highly advantageous in drug design for improving pharmacokinetic profiles.
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Anticancer Research: Derivatives of 1,2,4-oxadiazole are widely explored as potential anticancer agents.[10] A closely related analogue, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has demonstrated moderate activity against a panel of human cancer cell lines and serves as a precursor for the synthesis of compounds with greater antiproliferative activities.[10] This highlights the potential of the 4-(oxadiazolyl)aniline core in oncology drug discovery.
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Broad Biological Activity: The 1,2,4-oxadiazole class of compounds has shown a remarkable diversity of biological activities, including anti-inflammatory, antiviral, antibacterial, and antifungal properties.[2][10]
-
Pharmaceutical Reference Standard: this compound is listed as an impurity of Amenamevir, an antiviral drug that inhibits the viral helicase–primase complex.[] This makes it an essential reference standard for quality control and regulatory submissions in the pharmaceutical industry.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical substance. Based on available safety data sheets, this compound presents several hazards.
GHS Hazard Classification:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[12]
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Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[12]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[12]
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Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[12]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[13] Wash skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and government-approved eye/face protection.[12][13]
-
First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] Seek immediate medical attention.[12][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C (refrigerator).[5][12] The substance is noted to be light-sensitive.[12]
Conclusion
This compound is a heterocyclic compound with a well-defined physicochemical profile and significant potential in modern chemical and pharmaceutical research. Its value is anchored in the proven utility of the 1,2,4-oxadiazole scaffold as a metabolically robust bioisostere. As a readily accessible building block, it provides a gateway to novel compounds with diverse therapeutic possibilities, particularly in the realm of oncology. This guide has synthesized the available technical data to provide researchers and developers with a solid foundation for its safe handling, synthesis, and innovative application in the pursuit of new scientific discoveries.
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4-(1,2,4-oxadiazol-3-yl)Benzenamine | CAS#:59908-70-2 . Chemsrc. [Link]
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Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties . Beilstein Journals. [Link]
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4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine . PubChem. [Link]
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MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline . Capot Chemical. [Link]
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Safety Data Sheet - this compound . Angene Chemical. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities . Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group . MDPI. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery . PMC - NIH. [Link]
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CAS No : 59908-70-2 | Product Name : this compound . Pharmaffiliates. [Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids . Baghdad Science Journal. [Link]
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Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline . AIP Publishing. [Link]
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Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications . ResearchGate. [Link]
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A Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)aniline: Structure, Synthesis, and Applications
Abstract
4-(1,2,4-Oxadiazol-3-yl)aniline is a pivotal chemical intermediate, recognized for its versatile role as a structural motif in the development of novel therapeutic agents. The presence of the 1,2,4-oxadiazole ring, a bioisosteric equivalent for ester and amide functionalities, coupled with the reactive aniline group, makes this compound a valuable building block in medicinal chemistry.[1] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a validated synthesis protocol, and a review of its applications in contemporary drug discovery, with a focus on oncology and immunology.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2][3] This scaffold is of great interest to drug development professionals due to its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4] this compound, specifically, serves as a key precursor for synthesizing more complex molecules, enabling researchers to explore structure-activity relationships (SAR) and develop new chemical entities with therapeutic potential.[2][3]
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a central 1,2,4-oxadiazole ring linked at the 3-position to a phenyl group, which is in turn substituted with an amino group at the para-position (position 4).
Molecular Identity and Weight
The fundamental properties that define this molecule are summarized below. These values are critical for experimental design, including stoichiometry calculations in synthesis and concentration preparations for biological assays.
| Property | Value | Source(s) |
| CAS Number | 59908-70-2 | [5][6][7] |
| Molecular Formula | C₈H₇N₃O | [5][6][7][8] |
| Molecular Weight | 161.16 g/mol | [5][6][7] |
| Exact Mass | 161.05900 Da | [8] |
| Synonyms | 4-(1,2,4-Oxadiazol-3-yl)benzenamine | [5][7] |
Physicochemical Characteristics
The physical properties of a compound dictate its handling, storage, and behavior in various solvents, which is essential information for both synthetic chemists and formulation scientists.
| Property | Value | Source(s) |
| Solubility | Slightly soluble in water (2.9 g/L at 25 °C) | [5] |
| Density | ~1.276 g/cm³ | [5] |
| LogP | 1.90 | [8] |
| Storage | 2-8°C, sealed in dry, dark conditions | [6][7] |
Structural Diagram
The following diagram illustrates the connectivity of the primary heterocyclic and aromatic rings in this compound.
Synthesis and Characterization
The synthesis of this compound is commonly achieved through the cyclization of an O-acyl amidoxime intermediate. This process involves the reaction of a nitrile-containing precursor with hydroxylamine, followed by acylation and subsequent intramolecular cyclodehydration. A well-established alternative route involves the reduction of the corresponding nitro compound, 3-(4-nitrophenyl)-1,2,4-oxadiazole.
Experimental Protocol: Synthesis via Reduction
This protocol details a reliable method for synthesizing the title compound by reducing its nitro-precursor. The reduction of the nitro group is a critical step, and the choice of reducing agent is key to achieving a high yield without affecting the oxadiazole ring.[9]
Starting Material: 3-(4-Nitrophenyl)-1,2,4-oxadiazole Reducing System: Sodium borohydride (NaBH₄) and Tin(II) chloride dihydrate (SnCl₂·2H₂O)[9]
Causality: This system is chosen for its high selectivity (chemoselectivity) in reducing aromatic nitro groups to amines under mild conditions.[9] It avoids the harsh acidic or high-pressure hydrogenation conditions that could potentially cleave the fragile N-O bond in the oxadiazole ring.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-nitrophenyl)-1,2,4-oxadiazole (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.
-
Reagent Addition: Add Tin(II) chloride dihydrate (approx. 3-4 equivalents) to the solution. Following this, add Sodium borohydride (approx. 2-3 equivalents) portion-wise over 30 minutes. The portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This neutralizes any remaining acid and precipitates tin salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Synthesis and Purification Workflow
The following diagram outlines the logical flow of the synthesis and subsequent purification steps.
Applications in Drug Discovery
This compound is a versatile building block for creating libraries of compounds for high-throughput screening. Its primary amine handle allows for a wide range of subsequent chemical modifications (e.g., amidation, sulfonylation, reductive amination), enabling the exploration of diverse chemical spaces.
Anticancer Research
The 1,2,4-oxadiazole scaffold is a recurring motif in the design of anticancer agents.[2][3][10] Derivatives of this aniline have been investigated for their potential as apoptosis inducers.[2][3][10] For instance, a related compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has been synthesized and used as a precursor for developing derivatives with significant antiproliferative activities against various human tumor cell lines.[2][3] The aniline moiety in these structures is often functionalized to interact with specific residues in the active sites of target enzymes or receptors involved in cancer progression.
Enzyme Inhibition
The structural features of this compound make it an attractive starting point for designing enzyme inhibitors. The oxadiazole ring can act as a hydrogen bond acceptor, while the aniline can be modified to introduce functionalities that target specific enzyme pockets. This scaffold has been employed in the development of inhibitors for various enzymes, contributing to research in fields such as immunology and neurodegenerative diseases.
Safety and Handling
As with any laboratory chemical, proper safety precautions are required. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a compound of considerable scientific interest, possessing a unique combination of structural stability and chemical reactivity. Its established physicochemical properties and well-documented synthesis routes make it readily accessible for research. Its primary role as a versatile intermediate continues to facilitate the discovery of novel small molecules with significant potential in oncology and other areas of therapeutic development, underscoring its importance to the drug discovery community.
References
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Maftei, C. V., et al. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]
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Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]
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Encyclopedia.pub. (n.d.). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]
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PubChem. (n.d.). 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. PubChem. [Link]
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Pharmaffiliates. (n.d.). CAS No : 59908-70-2 | Product Name : this compound. Pharmaffiliates. [Link]
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ChemSrc. (n.d.). 4-(1,2,4-oxadiazol-3-yl)Benzenamine | CAS#:59908-70-2. ChemSrc. [Link]
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Walczak, M. A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]
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National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials. ResearchGate. [Link]
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Solubility of 4-(1,2,4-Oxadiazol-3-yl)aniline in organic solvents
An In-depth Technical Guide to the Solubility of 4-(1,2,4-Oxadiazol-3-yl)aniline
Abstract
Solubility is a critical physicochemical parameter that dictates the developability of any active pharmaceutical ingredient (API). For researchers in drug discovery, a comprehensive understanding of a compound's solubility profile in various organic solvents is essential for formulation development, purification, and preclinical testing. This technical guide provides an in-depth analysis of the solubility of this compound (CAS: 59908-70-2), a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound in organic solvents is not extensively published, this guide synthesizes foundational chemical principles, data from close structural analogs, and established analytical methodologies to provide a robust predictive framework and a practical approach for its characterization.
Introduction: The Central Role of Solubility in Drug Development
The journey of a drug candidate from the laboratory bench to clinical application is fraught with challenges, many of which are rooted in its fundamental physical properties. Among these, solubility—the ability of a solid compound to dissolve in a solvent to form a homogeneous solution—stands as a primary gatekeeper to bioavailability and therapeutic efficacy. Poor solubility can lead to erratic absorption, insufficient drug exposure, and ultimately, the failure of an otherwise promising therapeutic agent.[1]
This guide focuses on this compound, a molecule featuring a core aniline structure appended with a 1,2,4-oxadiazole heterocycle. Such heterocyclic motifs are prevalent in modern medicinal chemistry, often introduced to modulate metabolic stability, improve binding affinity, and fine-tune physicochemical properties.[2] Understanding the solubility of this specific molecule requires a multi-faceted approach, beginning with its intrinsic chemical characteristics.
Physicochemical Properties of this compound
To understand the solubility of a molecule, one must first understand the molecule itself. The interplay of its structural features governs its interactions with various solvents.
| Property | Value | Source |
| CAS Number | 59908-70-2 | [3] |
| Molecular Formula | C₈H₇N₃O | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Calculated LogP | 1.90 | ChemSrc |
| Calculated Water Solubility | 2.9 g/L (2.9 mg/mL) at 25°C | [4] |
| Appearance | Solid (predicted) | - |
The structure of this compound is a composite of two key functional domains: the aniline moiety and the 1,2,4-oxadiazole ring.
-
Aniline Core: Aniline itself is a weakly basic compound with limited water solubility (~3.6 g/L) but demonstrates good solubility in most organic solvents, including alcohols, ethers, and chlorinated solvents.[5][6] This is due to the hydrophobic nature of the benzene ring. The primary amine (-NH₂) group, however, provides a site for hydrogen bond donation, which is critical for its interactions.
-
1,2,4-Oxadiazole Ring: This five-membered heterocycle is classified as an electron-withdrawing group.[2] Its nitrogen and oxygen atoms are hydrogen bond acceptors. The introduction of this polar, aromatic heterocycle is expected to significantly modulate the solubility profile compared to unsubstituted aniline. It increases the overall polarity of the molecule but also introduces rigid planarity, which can favor strong crystal lattice packing.
Predicted Solubility Profile in Organic Solvents
Direct, quantitative experimental data for this compound in various organic solvents is scarce in public literature. However, by combining an understanding of its physicochemical properties with data from closely related analogs, we can construct a highly reliable predicted solubility profile.
Principle of "Like Dissolves Like": Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves best in a solvent that shares similar polarity and hydrogen bonding characteristics.
Analysis based on Solvent Polarity:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. The aniline -NH₂ group can donate hydrogen bonds, while the nitrogen and oxygen atoms of the oxadiazole ring can accept them. Therefore, high solubility is predicted in these solvents. The synthesis of related 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines often utilizes ethanol as a solvent, supporting this prediction.[7]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents are polar and can accept hydrogen bonds but cannot donate them. Dimethyl sulfoxide (DMSO) is a particularly powerful solvent for a wide array of organic compounds, including many APIs.[8] Given the molecule's multiple hydrogen bond acceptor sites, high to very high solubility is expected in DMSO. Acetone is also expected to be a good solvent. Studies on structurally similar 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles confirm high solubility in both acetone and DMSO.[7]
-
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane (DCM)): These solvents are common in organic synthesis and chromatography. The molecule possesses both polar (amine, oxadiazole) and nonpolar (phenyl ring) regions. Moderate to good solubility is anticipated. Synthesis of related compounds often uses DCM as a reaction solvent, indicating at least sufficient solubility for reaction chemistry.[9]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The significant polarity imparted by the amine and oxadiazole functionalities makes strong solute-solvent interactions unlikely. Furthermore, the energy required to break the potentially strong solute-solute interactions in the crystal lattice will not be compensated by solvation in a nonpolar medium. Therefore, low to negligible solubility is predicted in solvents like hexane. Moderate solubility may be observed in toluene due to potential π-π stacking interactions with the phenyl ring.
Summary of Predicted Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong H-bond donating (amine) and accepting (oxadiazole) capability. |
| Polar Aprotic | DMSO, Acetone, DMF | Very High | Strong dipole-dipole interactions and H-bond accepting ability. |
| Intermediate Polarity | Ethyl Acetate, DCM | Moderate to Good | Balance of polar and nonpolar characteristics. |
| Nonpolar Aromatic | Toluene | Low to Moderate | π-π interactions may provide some solubilizing effect. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Mismatch in polarity and intermolecular forces. |
The Critical Influence of the Solid State
The act of dissolution involves overcoming the intermolecular forces that hold the molecules together in the solid crystal lattice. For this reason, the compound's crystal structure is a critical determinant of its solubility. While the specific crystal structure for this compound is not published, the structure of a very close analog, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline , has been determined by X-ray crystallography.[9]
Analysis of this related structure reveals extensive intermolecular hydrogen bonding where the amine hydrogens interact with nitrogen atoms on adjacent molecules, forming robust "ribbons" of H-bonded rings.[9] It is highly probable that this compound adopts a similar packing motif. The energy required to break these strong, directional hydrogen bonds is significant and is a major contributor to its melting point and solubility. A solvent must be able to favorably interact with the amine and oxadiazole groups to overcome this lattice energy. This structural insight strongly supports the prediction that solvents incapable of hydrogen bonding (like hexane) will be extremely poor solvents for this compound.
Experimental Protocol: Thermodynamic Solubility Determination
To move from prediction to empirical data, a rigorous, well-controlled experiment is necessary. The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Shake-Flask Method , based on guidelines such as OECD Guideline 105.[10]
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., HPLC-grade ethanol, DMSO, ethyl acetate)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Preparation of the Slurry: a. Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~10-20 mg in 2 mL of solvent is typical. b. Accurately add a known volume of the selected solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). b. Agitate the slurries at a moderate speed for a sufficient duration to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but for poorly soluble compounds or those with stable crystal forms, 48-72 hours may be necessary. c. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.
-
Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. d. Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method. e. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.
-
Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standards. c. Use the equation of the line from the calibration curve to calculate the concentration of the diluted experimental sample. d. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.
The entire workflow can be visualized as follows:
Conclusion
While a comprehensive, publicly available dataset of the solubility of this compound in organic solvents is yet to be published, a robust, scientifically-grounded understanding of its behavior can be achieved. By analyzing its constituent parts—the aniline core and the electron-withdrawing 1,2,4-oxadiazole ring—and leveraging data from close structural analogs, we can confidently predict its solubility profile. The molecule is expected to be highly soluble in polar solvents (protic and aprotic) like ethanol and DMSO, moderately soluble in solvents of intermediate polarity like ethyl acetate, and poorly soluble in nonpolar aliphatic solvents like hexane. The strong intermolecular hydrogen bonding, inferred from related crystal structures, is a key factor governing this behavior. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a validated, authoritative method for its experimental determination.
References
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. 2024.
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Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate.
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Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology. 2014.
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A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers. BenchChem.
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This compound [CAS# 59908-70-2]. chemBlink.
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. 2024.
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An In-depth Technical Guide to the Solubility and Stability of 4-(oxan-2-yl)aniline. BenchChem.
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(PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. 2024.
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Aniline. Solubility of Things.
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health.
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The Solubility of Aniline. ChemicalBook. 2022.
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4-(1,2,4-oxadiazol-3-yl)Benzenamine. ChemSrc.
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Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry.
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Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.
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Spectroscopic Blueprint of 4-(1,2,4-Oxadiazol-3-yl)aniline: A Technical Guide for Researchers
Foreword: Unveiling the Molecular Identity
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 4-(1,2,4-Oxadiazol-3-yl)aniline (CAS No. 59908-70-2), a molecule of significant interest due to its versatile chemical scaffold. As a bifunctional molecule incorporating both a reactive aniline moiety and a stable 1,2,4-oxadiazole heterocycle, it serves as a valuable building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.
This document moves beyond a mere presentation of data, offering a rationale for the experimental choices and a detailed interpretation of the spectral features. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques collectively provide an unambiguous structural confirmation of this compound. This approach ensures a self-validating system of analysis, a cornerstone of scientific integrity.
The Structural Framework: An Overview
The unique arrangement of the aniline and 1,2,4-oxadiazole rings in this compound dictates its chemical reactivity and physical properties. Understanding the expected spectroscopic signals begins with a clear visualization of its structure.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can map the connectivity and electronic environment of each atom.
Experimental Protocol: A Rationale
A standard approach for acquiring high-quality NMR spectra of a small organic molecule like this compound involves dissolving the sample in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), to avoid signal overlap from the solvent's protons. The choice of solvent can influence the chemical shifts, particularly for labile protons like those of the amine group, due to hydrogen bonding interactions. For this guide, we will reference typical values observed for similar aromatic amines and oxadiazole derivatives.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed picture of the proton environments within the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.0 | Singlet | 1H | Oxadiazole C-H |
| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic C-H (ortho to oxadiazole) |
| ~ 6.7 - 6.9 | Doublet | 2H | Aromatic C-H (ortho to NH₂) |
| ~ 5.5 - 6.0 | Broad Singlet | 2H | Aniline N-H₂ |
Interpretation:
-
Oxadiazole Proton: The proton on the 1,2,4-oxadiazole ring is expected to appear as a sharp singlet at a significantly downfield chemical shift (around 9.5-10.0 ppm). This is due to the deshielding effect of the electronegative oxygen and nitrogen atoms in the heterocyclic ring.
-
Aromatic Protons: The aniline ring exhibits a classic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The two protons ortho to the electron-withdrawing oxadiazole group are deshielded and appear as a doublet further downfield. Conversely, the two protons ortho to the electron-donating amino group are shielded and resonate as a doublet at a more upfield position.
-
Amine Protons: The protons of the primary amine group typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of these protons is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic nature.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | Oxadiazole C=N |
| ~ 155 - 160 | Oxadiazole C-H |
| ~ 150 - 155 | Aniline C-NH₂ |
| ~ 128 - 132 | Aniline C-H (ortho to oxadiazole) |
| ~ 118 - 122 | Aniline C-Oxadiazole |
| ~ 113 - 116 | Aniline C-H (ortho to NH₂) |
Interpretation:
-
Oxadiazole Carbons: The two carbon atoms of the 1,2,4-oxadiazole ring are expected to have distinct chemical shifts in the downfield region, characteristic of carbons in a heteroaromatic system. The carbon involved in the C=N bond will likely be the most downfield.
-
Aniline Carbons: The four distinct carbon environments of the aniline ring can be assigned based on their substitution and electronic environment. The carbon atom attached to the nitrogen (C-NH₂) is significantly shielded by the amino group, while the carbon attached to the oxadiazole ring (C-Oxadiazole) is deshielded. The remaining two aromatic C-H carbons are assigned based on the expected shielding/deshielding effects of the substituents.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: A Self-Validating Approach
The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. A background spectrum of the empty sample holder (or pure KBr) is first recorded and automatically subtracted from the sample spectrum to ensure that the observed absorption bands are solely from the analyte.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch | Primary Amine (NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~ 1620 | N-H bend | Primary Amine (NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1580 - 1550 | C=N stretch | 1,2,4-Oxadiazole |
| 1250 - 1020 | C-N stretch | Aryl Amine |
| 1100 - 1000 | C-O stretch | 1,2,4-Oxadiazole |
| 850 - 800 | C-H bend (out-of-plane) | 1,4-Disubstituted Benzene |
Interpretation:
-
N-H Vibrations: The presence of the primary amine is strongly indicated by the characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region (often appearing as a doublet for symmetric and asymmetric stretches) and the N-H bending vibration around 1620 cm⁻¹.
-
Aromatic and Heteroaromatic Features: The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The C=N stretching of the oxadiazole ring is expected around 1580-1550 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. Key vibrations in this region include the C-N stretch of the aryl amine and the C-O stretch of the oxadiazole ring. The out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range is characteristic of a 1,4-disubstituted benzene ring, further confirming the substitution pattern.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Ensuring Accuracy
For a non-volatile solid like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Ion |
| 162.0662 | [M+H]⁺ |
| 161.0589 | [M]⁺ |
Interpretation:
-
Molecular Ion: The molecular formula of this compound is C₈H₇N₃O, with a monoisotopic mass of 161.0589 Da. In ESI-MS, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 162.0662. The observation of this ion with high mass accuracy confirms the molecular formula.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Plausible fragmentation pathways could involve the loss of small neutral molecules such as HCN or CO from the oxadiazole ring, or cleavage of the bond between the two rings. Analysis of these fragment ions can provide further structural confirmation.
Caption: General workflow of a mass spectrometry experiment.
Conclusion: A Cohesive Spectroscopic Portrait
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unambiguous confirmation of the structure of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation forms a self-validating system of analysis. This comprehensive spectroscopic blueprint is essential for ensuring the identity and purity of this important chemical intermediate, thereby upholding the principles of scientific integrity in research and development.
References
-
At present, a specific, publicly available, peer-reviewed publication detailing the complete experimental spectroscopic data for this compound (CAS 59908-70-2) could not be located in the searched databases. The presented data is based on the analysis of spectroscopic data for structurally analogous compounds, including various substituted anilines and 1,2,4-oxadiazole derivatives, as well as general principles of spectroscopic interpretation. For definitive experimental data, it is recommended to consult the analytical data provided by commercial suppliers or to perform the characterization in-house.
-
PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 21483704, this compound. [Link]
- General principles of spectroscopy can be found in standard organic chemistry textbooks, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
-
The Emergence of a Key Pharmacophore: A Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)aniline
Abstract
This in-depth technical guide delves into the discovery and history of 4-(1,2,4-Oxadiazol-3-yl)aniline, a heterocyclic compound that has risen from relative obscurity to a position of significance as a key building block in modern medicinal chemistry. While the specific moment of its initial synthesis remains subtly embedded within the broader history of oxadiazole chemistry, its contemporary importance is intrinsically linked to the development of advanced antiviral therapeutics, most notably as a crucial intermediate for the helicase-primase inhibitor, Amenamevir.[1][] This guide will illuminate the historical context of the 1,2,4-oxadiazole scaffold, detail the synthetic routes to this compound, provide a comprehensive look at its physicochemical properties, and discuss its pivotal role in the synthesis of Amenamevir. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecular entity.
Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The story of this compound is nested within the larger narrative of oxadiazole chemistry. Oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, have been a subject of scientific inquiry for over a century.[3] The 1,2,4-oxadiazole isomer, in particular, has garnered considerable attention in drug discovery due to its unique properties. It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3] This has led to the incorporation of the 1,2,4-oxadiazole ring into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4]
The journey of the 1,2,4-oxadiazole ring system began in the late 19th century, but its application in pharmaceuticals has seen a dramatic increase in recent decades.[3] This surge in interest is a testament to the versatility of this scaffold in molecular design, allowing for the fine-tuning of biological activity and drug-like properties. This compound represents a specific and highly valuable iteration of this scaffold, possessing a reactive aniline group that serves as a critical handle for further chemical modification.
The Discovery and Historical Context
Pinpointing a singular, seminal "discovery" of this compound (CAS Number 59908-70-2) is challenging, as is often the case with versatile chemical intermediates. Its emergence is more of a gradual recognition of its utility within the expanding field of medicinal chemistry. While early academic or patent literature may contain its synthesis, its significance was likely not fully appreciated until its incorporation into high-value pharmaceutical candidates.
The contemporary historical importance of this compound is inextricably tied to the development of Amenamevir, an antiviral drug used for the treatment of herpes zoster.[1] In the synthetic routes leading to Amenamevir, this compound serves as a pivotal precursor.[1][5] Patents related to the synthesis of Amenamevir and its analogs provide some of the most detailed and recent accounts of the preparation and use of this aniline derivative, solidifying its status as a key industrial intermediate.[5]
Synthetic Methodologies
The synthesis of this compound can be approached through established methods for forming the 1,2,4-oxadiazole ring. The most common strategies involve the cyclization of an O-acyl amidoxime precursor. A general and illustrative synthetic pathway is outlined below.
General Synthetic Workflow
The formation of the 1,2,4-oxadiazole ring typically proceeds via the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by acylation and subsequent cyclodehydration. For this compound, a common starting material is 4-aminobenzonitrile.
Caption: General synthetic pathway to this compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthetic procedures described in patent literature for the preparation of this compound as a precursor to Amenamevir.[5]
Step 1: Synthesis of N'-(formyloxy)-4-aminobenzamidine
A solution of this compound (2 mmol) in ethyl formate (50 mL) is refluxed for 18 hours. The reaction mixture is then concentrated under reduced pressure and further dried under high vacuum to yield the formamide intermediate.
Step 2: Synthesis of this compound
While the patent describes the use of this compound to make a downstream intermediate, it also provides a synthesis of the title compound itself. A more direct synthesis starting from 4-aminobenzohydrazide can be inferred from general oxadiazole synthesis methods. A representative procedure for a similar aniline is as follows: to a solution of the corresponding nitro-precursor in a suitable solvent, a reducing agent such as tin(II) chloride or sodium borohydride is added. The reaction is monitored by TLC and upon completion, the mixture is worked up to isolate the aniline product.[6]
A patent for the preparation of Amenamevir provides the following characterization data for this compound: 1H NMR (DMSO-d6): δ 9.5 (s, 1H), 7.7 (d, 2H), 6.7 (d, 2H), 5.8 (s, 2H).[5]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a chemical entity requires detailed knowledge of its physical and spectroscopic properties.
| Property | Value | Source |
| CAS Number | 59908-70-2 | [7][8][9] |
| Molecular Formula | C₈H₇N₃O | [9] |
| Molecular Weight | 161.16 g/mol | [9] |
| Appearance | Solid | [7] |
| Solubility | Slightly soluble in water (2.9 g/L at 25 °C, calculated) | [10] |
| Density | 1.276 ± 0.06 g/cm³ (20 °C, calculated) | [10] |
| Boiling Point | 336.1 ± 44.0 °C at 760 mmHg | [11] |
| ¹H NMR (DMSO-d6, δ ppm) | 9.5 (s, 1H), 7.7 (d, 2H), 6.7 (d, 2H), 5.8 (s, 2H) | [5] |
Role in Drug Development: The Amenamevir Case Study
The primary driver for the recent interest in this compound is its role as a key starting material in the synthesis of Amenamevir.[1] Amenamevir is a helicase-primase inhibitor, a class of antiviral drugs that target the viral DNA replication machinery.[1]
The synthesis of Amenamevir involves the coupling of this compound with other complex organic fragments. A simplified representation of this convergent synthesis is depicted below.
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A Comprehensive Technical Guide to the Synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline: An Amidoxime-Centric Approach
Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the synthetic challenges associated with direct conversion from 4-aminobenzohydrazide, this document exercises editorial control to present the most scientifically robust and widely validated pathway. The core of this synthesis relies on the cyclization of a key intermediate, 4-aminobenzamidoxime, with triethyl orthoformate. This guide offers an in-depth exploration of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and comprehensive characterization data, designed for researchers, chemists, and professionals in pharmaceutical development.
Strategic Analysis of the Synthetic Pathway
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle, frequently employed in drug design as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles. The target molecule, this compound, incorporates this valuable moiety onto an aniline core, making it a versatile building block for further elaboration.
While the specified starting material is 4-aminobenzohydrazide, it is crucial to note from an expert perspective that acylhydrazides are the canonical precursors for the isomeric 1,3,4-oxadiazole ring system. The reaction of a hydrazide with a one-carbon electrophile like triethyl orthoformate overwhelmingly favors a cyclization pathway that yields the 1,3,4-isomer.
Therefore, to ensure a reproducible and high-yielding synthesis of the desired 1,2,4-oxadiazole isomer, this guide focuses on the industry-standard and academically-validated pathway proceeding through an amidoxime intermediate. This approach ensures regiochemical control and provides a reliable route to the target compound. The overall strategy is a two-stage process, beginning with the synthesis of the key intermediate, 4-aminobenzamidoxime, followed by its subsequent cyclization.
Synthetic Workflow Diagram
The logical flow of the synthesis is depicted below, outlining the two primary transformations: the formation of the amidoxime intermediate and its subsequent cyclization to the target 1,2,4-oxadiazole.
Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Player in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] Far from being a mere chemical curiosity, this scaffold has earned the status of a "privileged structure" in drug discovery. Its prevalence in a multitude of biologically active compounds stems from a unique combination of physicochemical properties. The ring system is thermally and chemically stable, providing metabolic resistance, a crucial attribute for any drug candidate.[2] Critically, the 1,2,4-oxadiazole ring acts as an effective bioisostere for ester and amide groups.[1] This mimicry allows it to engage in hydrogen bonding with biological targets like enzymes and receptors, while offering improved pharmacokinetic profiles compared to the groups it replaces.[3] This guide provides a deep dive into the diverse biological activities of 1,2,4-oxadiazole derivatives, exploring their mechanisms of action, synthetic foundations, and the experimental protocols used for their evaluation.
Section 1: A Spectrum of Biological Activities
The structural versatility of the 1,2,4-oxadiazole nucleus allows for its incorporation into molecules targeting a vast array of diseases. Derivatives have demonstrated potent activities across several therapeutic areas.[4][5]
Anticancer Activity
A significant body of research highlights the potent cytotoxic effects of 1,2,4-oxadiazole derivatives against a range of human cancer cell lines.[6][7] Their anticancer potential is not monolithic; rather, it is executed through diverse mechanisms of action. One key pathway is the induction of apoptosis. For instance, certain 3,5-diaryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers that function through the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[8] Other derivatives function by inhibiting key enzymes essential for tumor growth and proliferation, such as thymidylate synthase or Epidermal Growth Factor Receptor (EGFR).[7] This multi-mechanistic approach makes the 1,2,4-oxadiazole scaffold a fertile ground for the development of new chemotherapeutic agents.[9]
Table 1: Selected 1,2,4-Oxadiazole Derivatives and their In Vitro Anticancer Activity (IC₅₀)
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole hybrid | MCF-7 (Breast) | 81 (0.081 mM) | [10] |
| 1,2,4-Oxadiazole/1,3,4-Oxadiazole hybrid | MCF-7 (Breast) | 0.34 - 2.45 | [7] |
| 1,2,4-Oxadiazole/1,3,4-Oxadiazole hybrid | A549 (Lung) | 0.34 - 2.45 | [7] |
| Imidazopyrazine-linked 1,2,4-oxadiazole (16a) | MCF-7 (Breast) | 0.68 | [2] |
| Imidazopyrazine-linked 1,2,4-oxadiazole (16b) | MCF-7 (Breast) | 0.22 | [2] |
| Imidazopyrazine-linked 1,2,4-oxadiazole (16a) | A-549 (Lung) | 1.56 | [2] |
Anti-inflammatory & Analgesic Activity
The 1,2,4-oxadiazole moiety is a key feature in the design of novel anti-inflammatory and analgesic agents.[11] Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. Researchers have successfully incorporated the 1,2,4-oxadiazole ring into analogues of known NSAIDs like ketoprofen and naproxen. The rationale for this molecular hybridization is to create compounds with improved efficacy and, crucially, a better safety profile, particularly a reduction in the gastrointestinal toxicity commonly associated with long-term NSAID use.[12] These derivatives often exhibit potent, dose-dependent anti-inflammatory effects in preclinical models, such as the carrageenan-induced rat paw edema assay, with some showing activity comparable to standards like Diclofenac Sodium.[13]
Neuroprotective and CNS Activity
The scaffold's ability to cross the blood-brain barrier has made it a focal point for developing treatments for neurodegenerative diseases.[14] In the context of Alzheimer's disease (AD), a primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Numerous 3,5-disubstituted 1,2,4-oxadiazole derivatives have been synthesized and shown to be potent AChE inhibitors, with some exhibiting inhibitory potentials many times greater than the standard drug, donepezil.[14][15] Beyond symptomatic treatment, certain derivatives have shown neuroprotective effects in cellular and animal models of AD, reducing β-amyloid plaques and the hyperphosphorylation of Tau protein, two key pathological hallmarks of the disease.[16][17] The scope of CNS activity also extends to potential treatments for stroke, epilepsy, and other neurodegenerative disorders through modulation of targets like metabotropic glutamate receptors.[18]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance has spurred the search for novel chemical entities to combat pathogenic microbes. 1,2,4-Oxadiazole derivatives have emerged as promising candidates, exhibiting broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[19][20][21] For example, certain derivatives have shown potent activity against Staphylococcus aureus, including resistant strains, and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low microgram-per-milliliter range.[19] In the realm of antifungal agents, derivatives have been developed as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[21] This targeted approach has yielded compounds with significant activity against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea.[21][22]
Section 2: Mechanistic Deep Dive - A Foundation in Enzyme Inhibition
A recurring theme in the biological activity of 1,2,4-oxadiazoles is their function as effective enzyme inhibitors. The scaffold's electronic properties and its capacity to act as a bioisosteric replacement for amide or ester groups allow these molecules to fit snugly into the active sites of various enzymes, disrupting their catalytic function. This inhibitory action is the mechanistic basis for many of the therapeutic effects described above, including the inhibition of COX in inflammation, AChE in Alzheimer's disease, and SDH in fungal pathogens.[6][14][21] The development of these inhibitors often follows a structured workflow from initial screening to lead optimization.
Caption: General workflow for the discovery and development of enzyme inhibitors.
Section 3: Foundational Synthetic Strategies
The accessibility of the 1,2,4-oxadiazole core is a key advantage for its exploration in medicinal chemistry. While numerous synthetic routes exist, the most prevalent and versatile method involves the condensation and cyclization of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride).[23][24] This two-step process is robust, allowing for the introduction of a wide variety of substituents at the C3 and C5 positions of the oxadiazole ring, which is essential for tuning the molecule's biological activity and pharmacokinetic properties.
Caption: A common and versatile synthetic pathway to 3,5-disubstituted 1,2,4-oxadiazoles.
Section 4: Field-Proven Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. The following methodologies represent robust, self-validating systems for assessing the biological activity of novel 1,2,4-oxadiazole derivatives.
Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing a compound's effect on cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The intensity of the purple color, measured spectrophotometrically, provides a quantitative measure of cell death induced by the test compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Protocol 4.2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Causality: This protocol is based on the Ellman's reaction to quantify AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically. An effective AChE inhibitor will reduce the rate of ATCh hydrolysis, resulting in a slower rate of color development.
Methodology:
-
Reagent Preparation: Prepare all solutions in a phosphate buffer (pH 8.0). This includes the AChE enzyme solution, DTNB solution (10 mM), and ATCh solution (10 mM).
-
Assay Setup: In a 96-well plate, add 25 µL of the test 1,2,4-oxadiazole compound at various concentrations.
-
Enzyme Addition: Add 50 µL of the AChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 125 µL of DTNB solution, followed by 25 µL of the ATCh substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole ring is unequivocally a cornerstone of modern medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have cemented its role as a privileged scaffold for developing novel therapeutics. The extensive research into its anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities demonstrates a remarkable breadth of biological potential.[2][4] Future research will likely focus on refining the selectivity of these compounds for their intended targets to further minimize off-target effects. The exploration of novel hybrid molecules, which combine the 1,2,4-oxadiazole core with other pharmacophores, represents a promising strategy for developing next-generation drugs with enhanced potency and multi-target capabilities. As our understanding of disease pathology deepens, the rational design of 1,2,4-oxadiazole derivatives will continue to yield powerful new tools in the fight against a wide range of human ailments.
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Unlocking the Therapeutic Potential of 4-(1,2,4-Oxadiazol-3-yl)aniline: A Technical Guide to Target Identification and Validation
Abstract
The 4-(1,2,4-oxadiazol-3-yl)aniline scaffold represents a privileged structure in medicinal chemistry, with a growing body of evidence highlighting its potential as a versatile pharmacophore for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and validation of potential therapeutic targets for this compound and its analogs. By synthesizing current literature and field-proven insights, this guide details the rationale behind investigating key target classes—namely tubulin, histone deacetylases (HDACs), and protein kinases—and provides detailed, actionable protocols for their experimental validation. The overarching goal is to equip research teams with the foundational knowledge and practical methodologies required to accelerate the translation of this compound-based compounds from promising hits to clinically relevant drug candidates.
Introduction: The Pharmacological Promise of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable physicochemical properties and diverse biological activities.[1][2] It often serves as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability.[3] The linkage of this heterocycle to an aniline group, as seen in this compound, creates a molecule with a rich electronic and structural landscape, predisposing it to interact with a variety of biological macromolecules.
Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4] Notably, numerous studies have underscored the potent anticancer activities of this class of compounds, which often manifest through the induction of apoptosis and cell cycle arrest in cancer cells.[2][5] This guide will focus on the most promising and well-documented potential therapeutic targets for this compound in the context of oncology.
Primary Putative Target Classes
Based on extensive structure-activity relationship (SAR) studies of 1,2,4-oxadiazole derivatives and related aniline-containing compounds, three primary target classes emerge as highly probable for this compound:
-
Tubulin and the Microtubule Network: Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[6] Several classes of 1,3,4-oxadiazole derivatives, close structural relatives of the 1,2,4-isomer, have been identified as potent inhibitors of tubulin polymerization.[7][8] These compounds often bind to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, mitotic arrest, and subsequent apoptosis.
-
Histone Deacetylases (HDACs): HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising therapeutic approach for various cancers. Notably, the 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties have been successfully incorporated into novel HDAC inhibitors, acting as a zinc-binding group in the enzyme's active site.[9][10][11]
-
Protein Kinases: The human kinome is a major focus of modern drug discovery, with numerous kinase inhibitors approved for cancer treatment. The 4-anilino-quinazoline and -quinoline scaffolds are well-established kinase inhibitor motifs.[12] Given the structural similarity of the 4-anilino moiety in this compound, it is plausible that this compound could exhibit inhibitory activity against various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or other receptor tyrosine kinases.[13]
The following sections will provide a detailed exploration of the experimental workflows required to validate each of these potential target classes.
Target Validation Workflow: A Step-by-Step Guide
A systematic and rigorous approach is essential for the confident identification and validation of a drug's molecular target. The following workflow outlines the key experimental stages, from initial screening to cellular confirmation.
Caption: A generalized workflow for the identification and validation of therapeutic targets.
Experimental Protocols
Target Class 1: Tubulin Polymerization Inhibition
Rationale: The structural similarity of 1,2,4-oxadiazole derivatives to known colchicine-site binders warrants the investigation of their effects on tubulin polymerization.[8] An in vitro tubulin polymerization assay is the primary method for this assessment.
Detailed Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a 100 mM stock solution of GTP in distilled water.
-
Reconstitute lyophilized tubulin protein (e.g., bovine brain tubulin, >99% pure) in general tubulin buffer on ice to a final concentration of 2-4 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in general tubulin buffer.
-
Prepare positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
-
Reaction Setup (in a pre-chilled 96-well plate on ice):
-
Add 10 µL of the test compound dilutions or controls to each well.
-
Prepare a tubulin polymerization mix by adding GTP to the general tubulin buffer to a final concentration of 1 mM. Then add the tubulin protein.
-
Initiate the polymerization by adding 90 µL of the tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value by plotting the rate of polymerization or the maximal polymerization level against the concentration of the test compound.
-
Table 1: Representative Data for a Tubulin Polymerization Inhibitor
| Compound | Concentration (µM) | Inhibition of Polymerization (%) |
| Vehicle (DMSO) | - | 0 |
| Colchicine | 1 | 95 |
| Test Compound | 0.1 | 15 |
| 1 | 52 | |
| 10 | 89 |
Target Class 2: Histone Deacetylase (HDAC) Inhibition
Rationale: The 1,2,4-oxadiazole ring can act as a zinc-binding motif, a key feature of many HDAC inhibitors.[9][10] A fluorometric HDAC activity assay is a common and efficient method for screening potential inhibitors.
Detailed Protocol: Fluorometric HDAC Inhibition Assay
-
Reagent Preparation (using a commercial kit, e.g., from Cayman Chemical or APExBIO):
-
Prepare the HDAC assay buffer as per the manufacturer's instructions.
-
Dilute the HDAC enzyme (e.g., recombinant human HDAC1 or a nuclear extract) in the assay buffer.
-
Prepare the fluorogenic HDAC substrate solution.
-
Prepare the developer solution.
-
Prepare serial dilutions of this compound and a known HDAC inhibitor (e.g., Trichostatin A) in the assay buffer.
-
-
Reaction Setup (in a black, flat-bottom 96-well plate):
-
Add the test compound dilutions or controls to the wells.
-
Add the diluted HDAC enzyme to all wells except the blank.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 440-465 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.
-
Target Class 3: Protein Kinase Inhibition
Rationale: The aniline substructure is a common feature in many ATP-competitive kinase inhibitors.[12] A broad kinase panel screening is an effective way to identify potential kinase targets, followed by more focused assays.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Generic Fluorometric)
-
Reagent Preparation (using a commercial kit, e.g., from BioAssay Systems):
-
Prepare the kinase assay buffer.
-
Reconstitute the kinase of interest and its specific substrate.
-
Prepare an ATP solution.
-
Prepare serial dilutions of this compound and a known inhibitor for the specific kinase (e.g., Staurosporine for a broad-spectrum control) in the assay buffer.
-
-
Reaction Setup (in a 96- or 384-well plate):
-
Add the test compound dilutions or controls to the wells.
-
Add the kinase to each well and pre-incubate for 10-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for 30-60 minutes at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Stop the reaction and add the ADP detection reagent. This reagent typically contains enzymes that convert the generated ADP into a detectable signal (e.g., fluorescence).
-
Incubate for 10-30 minutes at room temperature.
-
Measure the fluorescence intensity at the appropriate wavelengths (e.g., λex = 530 nm and λem = 590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Table 2: Representative Kinase Inhibition Profile
| Kinase Target | IC₅₀ (µM) |
| EGFR | 2.5 |
| VEGFR2 | > 50 |
| SRC | 15.2 |
| p38α MAPK | 8.9 |
Cellular Confirmation: Assessing Downstream Effects
Positive results in biochemical assays must be followed by cellular studies to confirm on-target activity and assess the compound's therapeutic potential.
Apoptosis Induction Assay
Rationale: Inhibition of key cancer targets like tubulin, HDACs, or critical kinases is expected to induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis by flow cytometry.[7][14]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Caption: Simplified signaling cascade leading to apoptosis upon target inhibition.
Conclusion and Future Directions
This guide has outlined a rational and systematic approach to identifying and validating the therapeutic targets of this compound. The evidence strongly suggests that tubulin, HDACs, and protein kinases are high-priority target classes for investigation. The provided experimental protocols offer a robust framework for researchers to begin their exploration.
Future work should focus on elucidating the specific binding modes of this compound to its identified target(s) through techniques such as X-ray crystallography and computational modeling. Furthermore, structure-activity relationship studies will be crucial for optimizing the potency and selectivity of this promising scaffold, ultimately paving the way for the development of novel and effective therapeutics.
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Selected kinase profile of 4 key compounds. (URL: [Link])
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Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure-activity relationships, structural analysis and water mapping. (URL: [Link])
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])
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Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization. (URL: [Link])
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Recent developments in tubulin polymerization inhibitors: An overview. (URL: [Link])
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Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (URL: [Link])
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Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. (URL: [Link])
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Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. (URL: [Link])
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Synthesis, characterization and biological study of some newer 1, 3, 4-oxadiazoles compounds International Journal of ChemTech Research. (URL: [Link])
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2-Anilinonicotinyl linked 1,3,4-oxadiazole derivatives: Synthesis, antitumour activity and inhibition of tubulin polymerization. (URL: [Link])
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (URL: [Link])
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Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (URL: [Link])
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (URL: [Link])
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A Senior Application Scientist's Guide to 1,2,4-Oxadiazole Containing Compounds in Medicinal Chemistry
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties, including chemical stability and the ability to act as a potent hydrogen bond acceptor, make it a valuable scaffold in modern drug design.[3][4] This guide provides an in-depth exploration of the 1,2,4-oxadiazole core, beginning with its fundamental properties and strategic importance as a bioisostere for metabolically labile functional groups like esters and amides.[3][5][6][7] We will delve into robust synthetic methodologies, detail its wide-ranging pharmacological applications with examples of marketed drugs, elucidate key structure-activity relationships, and discuss its pharmacokinetic profile. This document is intended to serve as a comprehensive technical resource, blending established principles with field-proven insights to empower researchers in the strategic application of this versatile heterocycle.
The 1,2,4-Oxadiazole Core: A Strategic Asset in Drug Design
The 1,2,4-oxadiazole is a planar, aromatic ring system containing one oxygen and two nitrogen atoms.[8] Its aromaticity renders it chemically stable, while the presence of electronegative heteroatoms results in an electron-poor ring system, influencing its interactions with biological targets.[8] The nitrogen atoms are potent hydrogen bond acceptors, a critical feature for molecular recognition at receptor binding sites.[4]
Physicochemical Properties and Bioisosterism
One of the most powerful applications of the 1,2,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere. Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological, toxicological, or pharmacokinetic profile without losing the desired biological activity.[5][6]
The 1,2,4-oxadiazole is widely recognized as a superior bioisosteric replacement for ester and amide functionalities.[6][7][9][10] The rationale for this is compelling:
-
Metabolic Stability: Esters and amides are often susceptible to rapid hydrolysis by metabolic enzymes such as esterases and amidases, leading to poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring is highly resistant to such enzymatic and chemical degradation, significantly enhancing metabolic stability and, consequently, the in vivo half-life of a drug candidate.[3][10][11][12]
-
Maintained Geometry: The ring system can effectively mimic the geometry and electronic properties of the ester or amide group, preserving the necessary interactions with the biological target.
-
Modulation of Properties: The replacement can fine-tune other crucial properties like lipophilicity and aqueous solubility.[13]
| Feature | Ester / Amide Functional Group | 1,2,4-Oxadiazole Bioisostere | Causality & Advantage in Drug Design |
| Metabolic Stability | Low (Susceptible to hydrolysis) | High (Resistant to hydrolysis) | Circumvents rapid metabolic clearance, leading to improved compound exposure and half-life.[3][10] |
| Hydrogen Bonding | Acceptor (carbonyl oxygen) | Acceptor (ring nitrogens) | Preserves key hydrogen bond interactions within the target's binding pocket.[4] |
| Chemical Stability | Can be labile to pH changes | High | Provides robustness in formulation and under physiological conditions. |
| Lipophilicity (LogP) | Variable | Generally higher than amides | Can be used to modulate cell permeability and pharmacokinetic properties. |
Synthesis of the 1,2,4-Oxadiazole Scaffold
The construction of the 1,2,4-oxadiazole ring is a well-established area of synthetic chemistry. The most prevalent and versatile methodology involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride).[4][8][14][15][16] This pathway is reliable and allows for extensive diversification at both the C3 and C5 positions of the heterocycle.
Experimental Protocol: General Synthesis via Acylation of an Amidoxime
This protocol describes a standard, two-step, one-pot procedure for synthesizing a 3,5-disubstituted 1,2,4-oxadiazole.
Step 1: O-Acylation of the Amidoxime
-
Dissolve the starting amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen, Argon).
-
Add a base (e.g., Pyridine, Triethylamine, 1.1 eq) to the solution and cool to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated in the reaction.
-
Slowly add the desired acyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). The formation of the O-acylamidoxime intermediate can be confirmed.
Step 2: Cyclodehydration to the 1,2,4-Oxadiazole
-
Upon completion of the acylation, the cyclization can be induced by heating the reaction mixture at reflux. Alternatively, for milder conditions, a dehydrating agent or a specific base can be used. Microwave-assisted synthesis has also been shown to significantly accelerate this step.[4][10]
-
Continue heating/stirring for 4-16 hours until TLC analysis indicates the complete consumption of the intermediate and formation of the product.
-
Upon completion, cool the reaction mixture, wash with an aqueous solution (e.g., 1M HCl, saturated NaHCO₃) to remove the base and its salt, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.
Pharmacological Activities and Therapeutic Applications
The 1,2,4-oxadiazole scaffold is present in numerous compounds demonstrating a remarkably broad spectrum of biological activities.[1][2] This versatility has made it a privileged structure in drug discovery programs across various therapeutic areas. Several drugs containing this moiety have reached the market, validating its utility.[1][4][17]
| Therapeutic Area | Pharmacological Activity | Example(s) |
| Infectious Diseases | Antibacterial, Antiviral, Antifungal, Antiparasitic | Pleconaril (antiviral), Antibiotics targeting PBP2a.[1][4][18][19] |
| Oncology | Anticancer, Apoptosis Induction, Kinase Inhibition | Ataluren (DMD), various HDAC and Caspase-3 activators.[1][20][21] |
| Central Nervous System | Anticonvulsant, Anxiolytic, Muscarinic Agonist | Fasiplon (anxiolytic), compounds for Alzheimer's.[1][8][22] |
| Inflammation/Immunology | Anti-inflammatory, Immunosuppressive | Oxolamine (anti-inflammatory).[3][4][8] |
| Cardiovascular | Vasodilator | Butalamine.[1][4] |
| Respiratory | Antitussive (Cough Suppressant) | Oxolamine, Prenoxdiazine.[1][17] |
Mechanism of Action Spotlight: Antibacterial Agents
A notable success story for 1,2,4-oxadiazole compounds is the development of a new class of antibiotics effective against Gram-positive bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[18][19] These compounds were discovered through in silico screening against penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall biosynthesis.
Causality: The 1,2,4-oxadiazole-based antibiotic binds to the active site of PBP2a. This binding event prevents the enzyme from performing its essential function of cross-linking peptidoglycan chains. Without proper cross-linking, the bacterial cell wall loses its structural integrity, leading to cell lysis and bacterial death. This targeted inhibition provides a specific mechanism of action against these pathogens.[19]
Caption: Mechanism of action for 1,2,4-oxadiazole antibiotics.
Structure-Activity Relationships (SAR)
Understanding the SAR is fundamental to optimizing a lead compound into a viable drug candidate. Extensive SAR studies have been conducted on 1,2,4-oxadiazole derivatives, particularly for the antibiotic class.[18][19][23]
For the antibacterial 1,2,4-oxadiazoles, the general structure can be divided into four key regions (Rings A, B, C, and D). Modifications in these regions have profound effects on activity:[18]
-
Ring A (attached to C5): A hydrogen-bond donor (e.g., phenol, indole, pyrazole) is critical for antibacterial activity. Hydrogen-bond acceptors in this position are detrimental.[18][19]
-
Ring B (the 1,2,4-oxadiazole): This core is essential and acts as a rigid scaffold.
-
Rings C & D (attached to C3, often a diphenyl ether): Structural variations on the C ring are tolerated. Fusing rings C and D can also retain activity.[18]
Similarly, in anticancer derivatives, SAR studies have shown that introducing electron-withdrawing groups (EWGs) at the para-position of a 5-aryl substituent can increase antiproliferative potency.[1]
Caption: Key structure-activity relationships for antibiotics.
Concluding Remarks and Future Outlook
The 1,2,4-oxadiazole ring is a proven and powerful tool in the medicinal chemist's arsenal. Its function as a metabolically robust bioisostere for esters and amides provides a clear, rational strategy for overcoming common pharmacokinetic liabilities in drug development.[7] The extensive and ever-growing range of biological activities associated with this scaffold—from anti-infectives to oncology and CNS disorders—ensures its continued relevance.[1][4][8] Future research will likely focus on leveraging computational methods to further refine the design of novel 1,2,4-oxadiazole derivatives with enhanced selectivity and potency.[2][20] As our understanding of complex disease pathways deepens, the versatility of this heterocycle will undoubtedly lead to the development of the next generation of innovative therapeutics.
References
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research J. Pharm. and Tech.[Link]
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Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. National Institutes of Health (NIH). [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Institutes of Health (NIH). [Link]
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Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. PubMed. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (NIH). [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. National Institutes of Health (NIH). [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health (NIH). [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]
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Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]
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1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. [Link]
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Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
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Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]
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QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[8][18][23] OXADIAZOLES AS S1P1 AGONISTS. TSI Journals. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
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Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
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Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. [Link]
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Publications. [Link]
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Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications. [Link]
-
BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. PubMed. [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). [Link]
-
PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. Sci-Hub. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
Examples of drugs containing the 1,2,4-oxadiazole unit. ResearchGate. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. [Link]
-
Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Institutes of Health (NIH). [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ResearchGate. [Link]
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Some marketed drug's containing 1,2,4-oxadiazole. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline
This guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and practical considerations for successful synthesis.
Introduction and Significance
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, often employed as a bioisostere for amide and ester functional groups to enhance metabolic stability and improve pharmacokinetic profiles. The title compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, serves as a key intermediate in the synthesis of a variety of biologically active molecules. Notably, it has been identified as a precursor for novel compounds with antiproliferative activities against various cancer cell lines, exhibiting moderate activity on its own.[1][2] The strategic placement of the aniline functional group provides a versatile handle for further chemical modifications, making this compound a cornerstone for library synthesis in drug discovery programs.
This document outlines a reliable and efficient one-pot synthesis, minimizing the need for isolation of intermediates and thereby improving overall yield and reducing operational complexity.
Reaction Scheme and Mechanism
The primary one-pot synthesis route involves the reaction of a carboxylic acid with an amidoxime, facilitated by a coupling agent, followed by in-situ cyclodehydration. In this case, 4-aminobenzoic acid and pivalamidoxime (tert-butylamidoxime) are the key starting materials.
Overall Reaction:
Caption: One-pot synthesis of the target molecule.
The reaction proceeds through two key steps within a single pot:
-
O-Acylation: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid group of 4-aminobenzoic acid to form a highly reactive acyl-imidazole intermediate. This intermediate then readily reacts with the nucleophilic hydroxyl group of pivalamidoxime to form an O-acylamidoxime intermediate.
-
Cyclodehydration: Upon heating, the O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the starting material, pivalamidoxime, and the one-pot synthesis of the final product.
Protocol 1: Synthesis of Pivalamidoxime (tert-Butylamidoxime)
Pivalamidoxime is a crucial starting material and can be synthesized from the corresponding nitrile, pivalonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Pivalonitrile | 83.13 | 10.0 g | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 10.5 g | 1.25 |
| Sodium Bicarbonate | 84.01 | 13.0 g | 1.3 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalonitrile (10.0 g, 120.3 mmol), hydroxylamine hydrochloride (10.5 g, 151.1 mmol), and sodium bicarbonate (13.0 g, 154.7 mmol).
-
Add a mixture of ethanol (100 mL) and water (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield pivalamidoxime as a white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane if necessary.
Protocol 2: One-Pot Synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline
This protocol details the one-pot synthesis from 4-aminobenzoic acid and the prepared pivalamidoxime.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Aminobenzoic Acid | 137.14 | 5.0 g | 1.0 |
| Pivalamidoxime | 116.16 | 4.6 g | 1.1 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 13.1 g | 2.2 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-aminobenzoic acid (5.0 g, 36.5 mmol) and anhydrous dimethylformamide (DMF, 50 mL).
-
Stir the mixture at room temperature until the 4-aminobenzoic acid is fully dissolved.
-
Add 1,1'-carbonyldiimidazole (CDI) (6.55 g, 40.4 mmol, 1.1 equiv.) portion-wise to the solution. Effervescence (CO2 evolution) will be observed.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.
-
Add pivalamidoxime (4.6 g, 40.1 mmol, 1.1 equiv.) to the reaction mixture, followed by the remaining portion of CDI (6.55 g, 40.4 mmol, 1.1 equiv.).
-
Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of an ice-water mixture with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water (3 x 100 mL).
-
Dry the crude product under vacuum.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a solvent such as ethanol or isopropanol to afford 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline as a solid.
Characterization Data
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline
-
Appearance: White to off-white solid
-
Molecular Formula: C₁₂H₁₅N₃O
-
Molecular Weight: 217.27 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H), 6.72 (d, J = 8.8 Hz, 2H), 4.05 (s, 2H, NH₂), 1.41 (s, 9H).
-
¹³C NMR (100 MHz, CDCl₃): δ 177.0, 168.5, 149.5, 128.8, 114.6, 113.8, 32.7, 27.9.
Troubleshooting and Side Reactions
Several potential issues can arise during the synthesis. Understanding these can aid in troubleshooting and optimizing the reaction.
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction or side reactions. | Ensure all reagents are pure and anhydrous, particularly the DMF and CDI. Monitor the reaction closely by TLC to determine the optimal reaction time. |
| Formation of O-Acylamidoxime Intermediate as the Main Product | Insufficient heating or reaction time for the cyclodehydration step. | Increase the reaction temperature or prolong the heating time. Ensure the temperature is maintained at 120 °C. |
| Hydrolysis of Intermediates | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Boulton-Katritzky Rearrangement | This thermal rearrangement can occur in some 1,2,4-oxadiazole syntheses, leading to isomeric byproducts. | While less common under these specific conditions, if observed, consider alternative cyclization methods at lower temperatures. |
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Pivalonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Hydroxylamine Hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer.
-
Sodium Bicarbonate: Generally considered safe, but avoid generating dust.
-
4-Aminobenzoic Acid: May cause skin, eye, and respiratory irritation.
-
1,1'-Carbonyldiimidazole (CDI): Causes severe skin burns and eye damage. Harmful if swallowed. Handle with extreme care in an inert, dry atmosphere as it is moisture-sensitive.
-
Dimethylformamide (DMF): A combustible liquid. Harmful in contact with skin or if inhaled. Can cause serious eye irritation. It is also a suspected teratogen.
Workflow Visualization
Caption: Experimental workflow for the synthesis.
References
-
Maftei, C. V., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
PubChem. 4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)aniline. [Link]
-
Maftei, C. V., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Maftei, C. V., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]
-
Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revista de Chimie, 58(11), 1074-1077. [Link]
Sources
Synthetic Routes for 4-(1,2,4-Oxadiazol-3-yl)aniline Analogues: An Application and Protocol Guide
Introduction: The Significance of the 4-(1,2,4-Oxadiazol-3-yl)aniline Scaffold
The this compound core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an effective bioisostere for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potential as anticancer and antiviral agents, underscoring the importance of robust and versatile synthetic strategies for accessing a diverse range of analogues.[] For instance, this compound has been identified as an impurity of Amenamevir, an antiviral drug that inhibits the viral helicase–primase complex.[]
This application note provides a comprehensive guide to the prevalent synthetic routes for preparing this compound and its analogues. It offers detailed, step-by-step protocols, explains the underlying chemical principles, and presents the necessary data for the successful synthesis and characterization of these valuable compounds. The methodologies described are designed for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important pharmacophore.
Core Synthetic Strategy: A Two-Stage Approach
The most common and reliable pathway to 3-substituted-1,2,4-oxadiazoles, including the title compound, is a two-stage process. This strategy hinges on the initial formation of a key intermediate, an amidoxime, from a corresponding nitrile. The amidoxime is then cyclized with a suitable one-carbon electrophile to construct the oxadiazole ring.
This modular approach is highly advantageous for creating analogues, as diversity can be introduced through either the choice of the initial substituted benzonitrile or the selection of the cyclizing agent.
Caption: General two-stage synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 4-Aminobenzamidoxime
The cornerstone of this synthesis is the conversion of a commercially available nitrile to its corresponding amidoxime. This transformation is typically achieved by the nucleophilic addition of hydroxylamine to the nitrile group.
Protocol 1: Synthesis of 4-Aminobenzamidoxime from 4-Aminobenzonitrile
This protocol is adapted from established procedures for the synthesis of aryl amidoximes.[3][4]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Molar Equivalents |
| 4-Aminobenzonitrile | 118.14 | 11.81 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 7.64 | 1.1 |
| Sodium Carbonate (anhydrous) | 105.99 | 6.89 | 0.65 |
| Ethanol (95%) | - | 100 mL | - |
| Water (deionized) | - | 50 mL | - |
| Methyl-tert-butyl ether (MTBE) | - | As needed | - |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminobenzonitrile (11.81 g, 100 mmol) and sodium carbonate (6.89 g, 65 mmol) in a mixture of 95% ethanol (100 mL) and water (20 mL).
-
Addition of Hydroxylamine: In a separate beaker, dissolve hydroxylamine hydrochloride (7.64 g, 110 mmol) in water (30 mL).
-
Reaction Execution: Heat the suspension of 4-aminobenzonitrile to 60°C with vigorous stirring. Slowly add the hydroxylamine hydrochloride solution dropwise to the heated suspension over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 60°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The starting material (4-aminobenzonitrile) is significantly less polar than the product (4-aminobenzamidoxime). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to 0-5°C in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake successively with cold water (2 x 30 mL) and cold ethanol (2 x 20 mL). Finally, wash with a small amount of MTBE to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight to yield 4-aminobenzamidoxime as a crystalline solid.
Expected Yield: 75-85%
Characterization of 4-Aminobenzamidoxime:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.0-9.5 (br s, 1H, OH), 7.2-7.4 (d, 2H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 5.5-5.8 (br s, 2H, NH₂), 5.0-5.3 (br s, 2H, Ar-NH₂).
Part 2: Cyclization to form the 1,2,4-Oxadiazole Ring
With the key amidoxime intermediate in hand, the next step is the construction of the 1,2,4-oxadiazole ring. For the synthesis of this compound, where the C5 position of the oxadiazole is unsubstituted, a one-carbon electrophile is required. Triethyl orthoformate is an excellent and commonly used reagent for this purpose, as it provides the necessary carbon atom and the reaction byproducts (ethanol) are volatile and easily removed.[5][6]
Protocol 2: Synthesis of this compound
This protocol is a composite method based on general procedures for the cyclization of amidoximes with orthoesters.[7]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Molar Equivalents |
| 4-Aminobenzamidoxime | 151.17 | 7.56 | 1.0 |
| Triethyl Orthoformate | 148.20 | 22.23 (25 mL) | 3.0 |
| Acetic Anhydride | 102.09 | 1.0 mL | Catalytic |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-aminobenzamidoxime (7.56 g, 50 mmol) and triethyl orthoformate (22.23 g, 150 mmol, 25 mL).
-
Catalyst Addition: Add a catalytic amount of acetic anhydride (1.0 mL). The acetic anhydride facilitates the reaction by reacting with the orthoester.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 140-150°C) with stirring. The reaction progress can be monitored by TLC (e.g., ethyl acetate/hexane 1:1 v/v). The product is more non-polar than the starting amidoxime. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate). Alternatively, for a less rigorous purification, the excess triethyl orthoformate and volatile byproducts can be removed under reduced pressure. The resulting residue can then be recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexane.
-
Drying: Dry the purified product under vacuum to yield this compound.
Expected Yield: 60-75%
Characterization of this compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₇N₃O
-
Molecular Weight: 161.16 g/mol [8]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.35 (s, 1H, oxadiazole-H), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 6.70 (d, J = 8.8 Hz, 2H, Ar-H), 5.85 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5, 168.0, 151.0, 129.0, 114.0, 112.5.
-
Mass Spectrometry (ESI+): m/z 162.066 [M+H]⁺.[9]
Alternative Synthetic Routes and Analogue Synthesis
The modularity of the core synthetic strategy allows for the straightforward generation of analogues.
Synthesis of 5-Substituted Analogues
To synthesize analogues with substitution at the C5 position of the oxadiazole ring, triethyl orthoformate can be replaced with other acylating agents.
Caption: Synthesis of 5-substituted analogues.
-
Acyl Chlorides: Reaction of 4-aminobenzamidoxime with an acyl chloride (RCOCl) in the presence of a base like pyridine typically proceeds at room temperature to yield the O-acylamidoxime intermediate, which can then be cyclized by heating.
-
Carboxylic Acids: Direct coupling of 4-aminobenzamidoxime with a carboxylic acid (RCOOH) can be achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
-
Anhydrides: Reaction with a carboxylic anhydride ((RCO)₂O) followed by heating is another effective method for the synthesis of 5-substituted analogues.
Conclusion
The synthetic routes outlined in this application note provide a robust and versatile platform for the synthesis of this compound and its analogues. The two-stage approach, involving the formation and subsequent cyclization of a 4-aminobenzamidoxime intermediate, is particularly well-suited for the generation of compound libraries for drug discovery and medicinal chemistry programs. The detailed protocols and characterization data provided herein serve as a practical guide for researchers to successfully synthesize and validate these important heterocyclic compounds.
References
- US Patent US20100210845A1, Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules.
- Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
- Synthesis of amidoxime through “nitrile and hydroxylamine” and its resonating structures.
- 4-(1,2,4-oxadiazol-5-yl)aniline. PubChem.
- N-formylation of amines with triethyl orthoformate.
- This compound. BOC Sciences.
- Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal.
- (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.
- This compound [CAS# 59908-70-2]. chemBlink.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
- One-Pot Reactions of Triethyl Orthoform
- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.
- (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines.
- Synthesis of 1,2,4-oxadiazoles (a review).
- benzamide, 4-amino-N-[4-(4-methylphenoxy)phenyl]- - Optional[1H NMR] - Spectrum. SpectraBase.
- One-Pot Reactions of Triethyl Orthoform
- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. ChemicalBook.
- Supplementary Inform
- Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules.
- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry.
- US Patent US7161024B2, Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters.
- Synthesis of 3,5-disubstitueted 1,2,4-oxadiazoles from Amidoximes and N-Hydroxyl Phthalimide Esters in Water. International Journal of Scientific Research in Science and Technology.
- 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum. ChemicalBook.
- CN Patent CN106565541A, Synthesis method for benzamidine derivatives.
- 1 H-NMR spectrum of T 4 .
- 4-Methylbenzamide. SpectraBase.
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Protocol for N-arylation of 4-(1,2,4-Oxadiazol-3-yl)aniline
Application Notes and Protocols
Introduction: The Strategic Importance of N-Aryl Anilines in Modern Drug Discovery
The N-aryl aniline scaffold is a privileged structural motif, forming the cornerstone of numerous pharmaceuticals, agrochemicals, and materials science innovations.[1] Its prevalence stems from its ability to engender specific molecular conformations and engage in crucial binding interactions within biological targets. Molecules incorporating this framework include notable drugs like Vismodegib for basal cell carcinoma and Delanzomib, a protease inhibitor for cancer therapy.[1] However, the synthesis of the critical C-N bond presents a persistent challenge in organic chemistry.[2] Traditional methods often require harsh conditions and exhibit limited functional group tolerance.
The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized C-N bond formation, providing a versatile and highly efficient route to N-aryl anilines.[3][4] This reaction's broad substrate scope and mild conditions have made it an indispensable tool in medicinal chemistry.[2]
This guide provides a detailed protocol for the N-arylation of 4-(1,2,4-oxadiazol-3-yl)aniline, a building block of significant interest due to the favorable physicochemical and metabolic properties conferred by the 1,2,4-oxadiazole ring.[5][6] We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental procedure, and provide expert insights into troubleshooting and optimization.
The Buchwald-Hartwig Amination: Mechanism and Key Parameters
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine.[7] The reaction proceeds through a catalytic cycle that has been extensively studied.[8][9] Understanding this mechanism is paramount for rational protocol design and troubleshooting.
The generally accepted catalytic cycle involves three primary steps:[3][9]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8] The reactivity of the aryl halide typically follows the trend Ar-I > Ar-Br > Ar-Cl, although modern catalysts can effectively couple even robust aryl chlorides.[10]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl aniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]
Causality Behind Experimental Choices:
-
Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(II)-ligand complexes.[10] Pd(II) sources require in-situ reduction to the active Pd(0) species, which can be accomplished by the phosphine ligand or the amine itself.[7]
-
Ligand: The choice of phosphine ligand is critical and dictates the reaction's scope and efficiency.[3] Early generations used ligands like DPPF or BINAP.[3] Modern protocols favor bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., JohnPhos, XPhos, BrettPhos) developed by the Buchwald group or ferrocene-derived and trialkyl phosphine ligands from the Hartwig group.[3][11] These ligands promote the reductive elimination step and stabilize the monoligated Pd(0) species necessary for the oxidative addition of challenging substrates like aryl chlorides.[10]
-
Base: A stoichiometric amount of base is required to deprotonate the amine in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[12] However, for substrates with base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred, though they may require higher temperatures or longer reaction times.[7][12]
-
Solvent: The reaction must be performed in an anhydrous, aprotic solvent. Toluene, dioxane, and THF are the most common choices.[4][7] The solvent must be able to dissolve the reactants and maintain a suitable temperature for the reaction, typically between 80-110 °C.[4][10]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide using a modern Buchwald-Hartwig catalyst system.
Table 1: Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purpose | Supplier Example | CAS No. |
| This compound | C₈H₇N₃O | 161.16 | Amine Nucleophile | BLDpharm | 59908-70-2 |
| Aryl Bromide (e.g., 4-Bromotoluene) | C₇H₇Br | 171.03 | Aryl Electrophile | Sigma-Aldrich | 106-38-7 |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium(0) Precatalyst | Sigma-Aldrich | 51364-51-3 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 564.81 | Phosphine Ligand | Sigma-Aldrich | 564483-18-7 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Base | Sigma-Aldrich | 865-48-5 |
| Anhydrous Toluene | C₇H₈ | 92.14 | Solvent | Sigma-Aldrich | 108-88-3 |
Step-by-Step Procedure:
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[13] All glassware should be oven-dried prior to use.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 161 mg).
-
Add the aryl bromide (1.1 mmol, 1.1 eq).
-
Add the palladium precatalyst, Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 2 mol% Pd).
-
Add the phosphine ligand, XPhos (0.024 mmol, 13.5 mg, 2.4 mol%).
-
Add the base, Sodium tert-butoxide (1.4 mmol, 135 mg, 1.4 eq). Caution: NaOtBu is pyrophoric and hygroscopic; handle with care in a glovebox.
-
-
Reaction Setup:
-
Seal the Schlenk tube with a septum.
-
Evacuate and backfill the tube with inert gas (repeat this cycle 3 times) to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn from a light suspension to a dark brown or black color.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To take a sample for TLC, briefly remove the tube from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas.
-
The reaction is typically complete within 4-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting aniline), remove the tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Purify the crude residue by flash column chromatography on silica gel.[14]
-
The eluent system will depend on the specific product's polarity but a gradient of hexane/ethyl acetate is a common starting point.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final N-arylated product.
-
Characterization
The identity and purity of the synthesized N-aryl-4-(1,2,4-oxadiazol-3-yl)aniline should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Will confirm the structure of the product. Key signals to look for include the disappearance of the N-H protons from the starting aniline and the appearance of new aromatic signals corresponding to the newly introduced aryl group.[15][16]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[15]
-
Purity Analysis: Can be assessed by HPLC or LC-MS.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions (wet solvent or reagents).3. Base is not strong enough or has degraded. | 1. Use fresh Pd₂(dba)₃ or a more air-stable precatalyst. Ensure the ligand is not oxidized.2. Use freshly distilled or commercially available anhydrous solvent. Dry reagents thoroughly.3. Use fresh, high-purity NaOtBu from a new bottle, handled in a glovebox. Consider a stronger base like LHMDS.[17] |
| Formation of Hydrodehalogenated Byproduct (Ar-H) | 1. Presence of water, leading to a competing hydrolysis pathway.2. β-hydride elimination from the palladium-amido intermediate.[3] | 1. Ensure strictly anhydrous conditions.2. This is an inherent side reaction. Optimization of ligand, base, and temperature may minimize it. |
| Formation of Phenol Byproduct (Ar-OH) | Reaction with residual hydroxide or water, especially at high temperatures. This is a known issue when using hydroxide bases.[18] | Use a non-hydroxide base like NaOtBu or K₃PO₄. Ensure rigorous exclusion of water. A specialized ligand like KPhos can suppress phenol formation with aqueous bases.[18] |
| Dark, Tarry Reaction Mixture with No Product | Decomposition of starting materials or product at high temperature. The 1,2,4-oxadiazole ring can be sensitive under certain conditions. | Reduce the reaction temperature and increase the reaction time. Screen alternative solvents (e.g., Dioxane) or a milder base (K₃PO₄). |
| Difficulty in Purifying Product | Product has similar polarity to starting material or byproducts. | Optimize the chromatography eluent system. Consider a different workup procedure (e.g., an acid wash to remove residual amine) or recrystallization if the product is a solid. |
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
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Singh, U. P., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from NROChemistry. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific. [Link]
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Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
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National Center for Biotechnology Information. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from NCBI. [Link]
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ResearchGate. (n.d.). Previously reported approaches for N-arylation reactions with.... Retrieved from ResearchGate. [Link]
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Colacot, T. J., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]
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National Center for Biotechnology Information. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Retrieved from NCBI. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Retrieved from NCBI. [Link]
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MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from Organic Chemistry Portal. [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from MDPI. [Link]
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AIP Publishing. (n.d.). Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. Retrieved from AIP Publishing. [Link]
-
ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from ACS Publications. [Link]
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National Center for Biotechnology Information. (n.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Retrieved from NCBI. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]
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WJPMR. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from WJPMR. [Link]
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PubMed. (2014). Palladium-catalyzed Amination of Aryl Sulfides With Anilines. Retrieved from PubMed. [Link]
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Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from Beilstein Journals. [Link]
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AIR Unimi. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from AIR Unimi. [Link]
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PubMed. (n.d.). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from NCBI. [Link]
-
ResearchGate. (n.d.). Examples of pharmaceutically and industrially important.... Retrieved from ResearchGate. [Link]
-
PubMed Central. (n.d.). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Retrieved from PubMed Central. [Link]
-
Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from Baghdad Science Journal. [Link]
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ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from ResearchGate. [Link]
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Sphinxsai. (n.d.). Synthesis, characterization and biological study of some newer 1, 3, 4-oxadiazoles compounds. Retrieved from Sphinxsai. [Link]
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National Center for Biotechnology Information. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Retrieved from NCBI. [Link]
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Reddit. (2014). Purify and dry aniline?. Retrieved from Reddit. [Link]
-
ACS Publications. (n.d.). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. Retrieved from ACS Publications. [Link]
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Application Notes & Protocols: Investigating 4-(1,2,4-Oxadiazol-3-yl)aniline in Cancer Cell Line Studies
Introduction: The Emergence of the Oxadiazole Scaffold in Oncology
The field of medicinal chemistry is in a perpetual search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among these, five-membered heterocyclic rings have garnered significant attention due to their versatile biological activities. The 1,2,4-oxadiazole ring, a key pharmacophore, is a prominent feature in a variety of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide and ester groups make it an attractive moiety for drug design.[3]
This application note focuses on 4-(1,2,4-Oxadiazol-3-yl)aniline , a core structure that serves as a precursor for a diverse range of derivatives with potent anticancer properties.[4] Research has demonstrated that compounds incorporating this scaffold exhibit cytotoxic effects across numerous cancer cell lines, including but not limited to lung (A549), breast (MCF-7), glioblastoma (U87), and cervical (HeLa) cancer.[1][5][6] The versatility of this core allows for synthetic modifications that can fine-tune its activity against specific molecular targets, making it a highly valuable tool for cancer researchers and drug development professionals.
This guide provides a comprehensive overview of the potential mechanisms of action for this compound derivatives and presents detailed, field-proven protocols for their evaluation in cancer cell line studies.
Unraveling the Mechanism of Action: Targeting Key Oncogenic Pathways
While this compound itself is a foundational structure, its derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways implicated in tumorigenesis and proliferation. The precise mechanism can be influenced by the specific functional groups appended to the core structure, but common targets have emerged from extensive research.
Key Putative Mechanisms:
-
Kinase Inhibition: A primary mode of action for many oxadiazole derivatives is the inhibition of protein kinases that are often hyperactivated in cancer. The Epidermal Growth Factor Receptor (EGFR) is a well-documented target; its inhibition blocks downstream signaling cascades responsible for cell growth and division.[3][7]
-
Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Derivatives of this scaffold have been shown to trigger apoptosis, potentially through the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of Poly (ADP-ribose) polymerase (PARP).[6][8][9]
-
Transcription Factor Modulation: Aberrant activity of transcription factors like NF-κB and STAT3 is linked to cancer progression, inflammation, and survival.[8][10] Certain oxadiazole compounds can suppress the activation of these pathways, leading to the downregulation of anti-apoptotic and proliferative genes.[8][11]
-
Histone Deacetylase (HDAC) Inhibition: Some 1,2,4-oxadiazole derivatives function as HDAC inhibitors, altering chromatin structure and leading to the re-expression of tumor suppressor genes, thereby causing cell cycle arrest and differentiation.[6]
The following diagram illustrates a potential signaling pathway targeted by derivatives of this compound, culminating in apoptosis.
Caption: Putative mechanism of action for this compound derivatives.
Experimental Workflow & Protocols
A systematic approach is crucial for evaluating the anticancer potential of a novel compound. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Logical workflow for evaluating novel anticancer compounds in vitro.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). It is a foundational colorimetric assay based on the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[5][12]
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5x10⁴ cells/mL (this may require optimization per cell line).
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for "no cell" blanks (medium only) and "vehicle control" (cells + DMSO).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Rationale: A 24-hour attachment period ensures cells are in a logarithmic growth phase before drug exposure. Seeding density is critical to prevent confluence in control wells by the end of the assay.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium. A common starting range is 100 µM down to 0.1 µM.[14]
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
Rationale: A 48-72 hour incubation allows for at least two cell doublings in the control population, providing a robust window to measure growth inhibition.[13]
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C. Protect the plate from light.
-
Expert Tip: Visually confirm the formation of purple formazan crystals in viable cells using a microscope before proceeding.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15]
Materials:
-
Cancer cells treated with the compound (at IC50 and 2x IC50 concentrations) and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Cold PBS.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the vehicle (DMSO) and the compound at pre-determined concentrations (e.g., IC50) for 24-48 hours.
-
Harvest both adherent and floating cells. To do this, collect the supernatant (floating cells), wash the plate with PBS, and then trypsinize the adherent cells.
-
Combine the supernatant and the trypsinized cells for each condition and centrifuge at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Rationale: Staining on ice (using cold PBS and buffer) can slow down cellular metabolic processes, preserving the state of the cells at the time of harvesting.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Protocol 3: Target Engagement Analysis by Western Blotting
Western blotting allows for the detection of specific proteins in a cell lysate. This protocol can be used to verify if the compound affects the expression or phosphorylation status of target proteins identified in the proposed mechanism of action (e.g., p-STAT3, p-EGFR, Cleaved PARP).
Materials:
-
Cells treated with the compound and vehicle control.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Treat cells in a 6-well or 10 cm dish with the compound for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with cold PBS and lyse them by adding cold RIPA buffer. Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Rationale: Equal protein loading is essential for accurately comparing protein expression levels between different conditions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using software like ImageJ. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
-
Data Presentation: Summarizing Cytotoxicity
Presenting quantitative data in a clear, tabular format is essential for comparison and interpretation. The table below shows representative IC50 values for hypothetical derivatives of this compound against various cancer cell lines, as might be seen in a screening campaign.
| Compound ID | Modification on Aniline Moiety | A549 (Lung) IC50 (µM)[6][9] | MCF-7 (Breast) IC50 (µM)[5][6] | U87 (Glioblastoma) IC50 (µM)[1] | HeLa (Cervical) IC50 (µM)[5][16] |
| Parent | -H | 92.4 | >100 | >100 | >100 |
| Deriv-01 | -4-Cl | 7.5 | 10.2 | 35.1 | 15.8 |
| Deriv-02 | -4-OCH₃ | 15.3 | 21.8 | 42.6 | 33.1 |
| Deriv-03 | -3,4-diCl | 5.1 | 8.9 | 30.4 | 10.6 |
| Cisplatin | (Positive Control) | 9.3 | 12.5 | 6.8 | 11.2 |
Note: Data are hypothetical and for illustrative purposes, but are based on ranges reported in the literature for similar oxadiazole derivatives.[1][2][5][6][9]
References
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. Available at: [Link]
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central. Available at: [Link]
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed Central. Available at: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health. Available at: [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. Available at: [Link]
-
Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization, and Study of Anti-HPV Activity and Cell Cytotoxicity of Novel 1,3-Oxazole-4- Carbonitrile. Letters in Applied NanoBioScience. Available at: [Link]
-
1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. National Institutes of Health. Available at: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]
-
1,3,4-Oxadiazole - Encyclopedia.pub. Available at: [Link]
-
Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. MDPI. Available at: [Link]
-
Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. ESIS. Available at: [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. MDPI. Available at: [Link]
-
Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies. National Institutes of Health. Available at: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PubMed Central. Available at: [Link]
-
Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. ResearchGate. Available at: [Link]
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- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Characterization of 4-(1,2,4-Oxadiazol-3-yl)aniline Derivatives as S1P1 Receptor Agonists
Introduction: The Therapeutic Promise of S1P1 Receptor Agonism
The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal therapeutic target for a range of autoimmune diseases, most notably multiple sclerosis.[1][2] S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[3][4][5] Agonism of the S1P1 receptor leads to its internalization, effectively sequestering lymphocytes and preventing their infiltration into target tissues, thereby mitigating the inflammatory cascade characteristic of autoimmune disorders.[5][6][7]
The 4-(1,2,4-oxadiazol-3-yl)aniline scaffold has been identified as a promising chemical series for the development of potent and selective S1P1 receptor agonists.[8][9][10][11] This guide provides a comprehensive overview of the application and protocols for the preclinical characterization of these derivatives, from initial synthesis to in vitro and in vivo evaluation. Our focus is to provide not just a set of instructions, but a strategic framework for researchers, scientists, and drug development professionals to rationally advance these promising compounds.
The S1P1 Signaling Cascade: A Mechanistic Overview
Upon binding of an agonist, such as a this compound derivative, the S1P1 receptor, which primarily couples to the Gαi subunit of heterotrimeric G proteins, initiates a downstream signaling cascade.[1][12] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, S1P1 activation can trigger the recruitment of β-arrestin, which mediates receptor internalization and can initiate G protein-independent signaling pathways.[1][13] Understanding this pathway is critical for designing and interpreting the functional assays described herein.
Figure 1: S1P1 Receptor Signaling Pathway.
Synthesis of this compound Derivatives
The synthesis of the this compound core typically involves a multi-step process. A common and effective route is the cyclodehydration reaction between a substituted 4-aminobenzoic acid and an appropriate amidoxime.[14]
Protocol: One-Pot Synthesis of a this compound Derivative [14]
-
Amide Formation: Dissolve 1 equivalent of 4-aminobenzoic acid in an appropriate solvent such as DMF under an inert atmosphere.
-
Add 1.1 equivalents of a coupling agent, for example, 1,1'-carbonyldiimidazole (CDI), and stir at room temperature for 30 minutes.
-
To this mixture, add 1.1 equivalents of the desired tert-butylamidoxime.
-
Cyclodehydration: Add a second portion of CDI (1.1 equivalents) to the reaction mixture.
-
Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.
In Vitro Characterization: A Hierarchical Approach
A tiered approach to in vitro characterization allows for efficient screening and detailed pharmacological profiling of novel compounds.
Figure 2: In Vitro Characterization Workflow.
Primary Screening: Receptor Binding Affinity
The initial step is to determine the binding affinity of the synthesized compounds for the S1P1 receptor. This can be achieved through radioligand binding assays or functional assays that measure G protein activation, such as the GTPγS binding assay.
Protocol: [³⁵S]GTPγS Binding Assay [1][15][16][17][18]
-
Objective: To measure the functional consequence of agonist binding to the S1P1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit.
-
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
Test compounds (this compound derivatives).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% fatty acid-free BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore FB).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine S1P1-expressing cell membranes (e.g., 5-10 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of the test compound.
-
Incubate for 15-30 minutes at 30°C to allow for compound binding.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add a scintillant.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (in the presence of a saturating concentration of a known S1P1 agonist or unlabeled GTPγS) from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
| Parameter | Description |
| EC₅₀ | The concentration of the agonist that produces 50% of the maximal response. |
| Emax | The maximum response produced by the agonist. |
Secondary Screening: Functional Assays
Compounds that demonstrate significant binding affinity and G protein activation are further characterized in functional assays that measure downstream signaling events.
Protocol: cAMP Inhibition Assay [1][19][20][21][22][23]
-
Objective: To quantify the ability of S1P1 agonists to inhibit adenylyl cyclase and decrease intracellular cAMP levels.
-
Principle: S1P1 is a Gαi-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP production. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin.
-
Materials:
-
Cells expressing the human S1P1 receptor.
-
Forskolin.
-
Test compounds.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).
-
-
Procedure:
-
Plate S1P1-expressing cells in a 96- or 384-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production).
-
Protocol: β-Arrestin Recruitment Assay [1]
-
Objective: To measure the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation.
-
Principle: This assay is useful for identifying biased agonists that may preferentially activate G protein or β-arrestin pathways. Several commercial platforms are available (e.g., PathHunter by DiscoverX).
-
Procedure (Example using PathHunter technology):
-
Plate PathHunter S1P1 β-arrestin cells in a 96- or 384-well plate.
-
Add varying concentrations of the test compounds.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Tertiary Screening: Receptor Internalization and Selectivity
Lead compounds are further profiled for their ability to induce receptor internalization and for their selectivity against other S1P receptor subtypes.
Protocol: S1P1 Receptor Internalization Assay [1][24]
-
Objective: To quantify the agonist-induced internalization of the S1P1 receptor.
-
Principle: This can be visualized and quantified using high-content imaging with cells expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).
-
Procedure:
-
Plate S1P1-GFP expressing cells in a 96- or 384-well imaging plate.
-
Add varying concentrations of the test compounds.
-
Incubate for 1-2 hours at 37°C.
-
Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number and intensity of intracellular fluorescent puncta, which represent internalized receptors.
-
-
Data Analysis:
-
Plot the internalization metric as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
S1P Receptor Subtype Selectivity Panel
It is crucial to assess the selectivity of the this compound derivatives against other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5). Agonism at the S1P3 receptor, in particular, has been linked to adverse cardiovascular effects such as bradycardia.[25][26] The binding or functional assays described above can be performed using cell lines expressing each of the S1P receptor subtypes.
In Vivo Evaluation: Assessing Therapeutic Potential
Promising candidates with a desirable in vitro profile should be advanced to in vivo studies to assess their pharmacokinetic (PK), pharmacodynamic (PD), and efficacy properties.
Pharmacokinetics
The pharmacokinetic profile of the lead compounds should be determined in appropriate animal models (e.g., rodents, dogs).[25][27][28][29] Key parameters to be evaluated include:
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t₁/₂) | The time required for the concentration of the drug in the body to be reduced by half.[27] |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is observed.[27] |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
Pharmacodynamics: Lymphocyte Reduction
The primary pharmacodynamic effect of S1P1 agonists is the reduction of peripheral blood lymphocyte counts.[6][9][27]
Protocol: Peripheral Lymphocyte Count Assay [6][9][24]
-
Objective: To measure the in vivo efficacy of the test compound in reducing circulating lymphocytes.
-
Procedure:
-
Administer the test compound orally or via another appropriate route to a cohort of animals (e.g., mice or rats).
-
Collect blood samples at various time points post-dosing (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Perform a complete blood count (CBC) with differential to determine the absolute lymphocyte count.
-
-
Data Analysis:
-
Plot the percentage change in lymphocyte count from baseline over time for each dose group.
-
Determine the dose-response relationship for lymphocyte reduction.
-
Efficacy in Disease Models
The therapeutic efficacy of lead candidates should be evaluated in relevant animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis.[6][30]
Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model [6][30]
-
Objective: To assess the ability of the test compound to prevent or treat the clinical signs of EAE.
-
Procedure:
-
Induce EAE in a susceptible strain of mice (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG₃₅₋₅₅) in complete Freund's adjuvant (CFA), followed by pertussis toxin administration.
-
Initiate treatment with the test compound either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Monitor the animals daily for clinical signs of EAE and assign a clinical score based on the severity of paralysis.
-
-
Data Analysis:
-
Compare the mean clinical scores between the vehicle-treated and compound-treated groups over time.
-
Analyze other relevant parameters such as body weight changes, disease incidence, and day of onset.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel S1P1 receptor agonists. The systematic application of the protocols and strategic framework outlined in this guide will enable researchers to efficiently identify and characterize lead candidates with the potential for therapeutic intervention in autoimmune diseases. A thorough understanding of the underlying biology of the S1P1 receptor and a hierarchical approach to in vitro and in vivo testing are paramount to the successful advancement of these compounds from the laboratory to the clinic.
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Proia, R. L., & Hla, T. (2015). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed Central. Available from: [Link]
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D'Ambrosio, D., et al. (2023). Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis. PubMed. Available from: [Link]
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Gray, D. L., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Available from: [Link]
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Ghasemi, M., et al. (2022). Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches. PubMed Central. Available from: [Link]
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Gao, M., et al. (2018). In Vitro and In Vivo Investigation of S1PR1 Expression in the Central Nervous System Using [3H]CS1P1 and [11C]CS1P1. ACS Publications. Available from: [Link]
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Urbina, M., et al. (2015). Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy. PubMed. Available from: [Link]
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Fryer, R. M., et al. (2012). Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. PubMed. Available from: [Link]
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Application Notes & Protocols for the Antimicrobial and Antifungal Screening of 4-(1,2,4-Oxadiazol-3-yl)aniline Derivatives
A Guide for Drug Discovery and Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,2,4-oxadiazole ring is recognized as a "privileged scaffold."[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5] This guide focuses specifically on derivatives of 4-(1,2,4-Oxadiazol-3-yl)aniline, a class of compounds showing significant promise in the development of new anti-infective agents.
The generation of reliable, reproducible data is paramount in drug discovery. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures that screening results are comparable across different studies and laboratories, forming a solid foundation for further development.[6][7][8][9] This document provides detailed, field-proven protocols for the initial antimicrobial and antifungal evaluation of these derivatives, emphasizing the scientific rationale behind each step to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Section 1: Scientific Rationale and Strategic Considerations
The Mechanistic Potential of Oxadiazoles
The biological activity of oxadiazole derivatives is intrinsically linked to their chemical structure. The 1,3,4-oxadiazole nucleus, a related isomer, is known to be a bioisostere of amide and ester functionalities, allowing it to participate in crucial hydrogen-bonding interactions with biological targets.[10] Potential mechanisms of action for oxadiazole-based antimicrobials are diverse and may include:
-
Inhibition of Cell Wall Synthesis: Some derivatives have been shown to target key enzymes involved in the bacterial cell wall biosynthesis pathway.[11]
-
Enzyme Inhibition: Specific bacterial or fungal enzymes, such as DNA gyrase, peptide deformylase, or lanosterol 14α-demethylase (a key enzyme in the ergosterol biosynthesis pathway), can be targeted.[12]
-
Disruption of Biofilm Formation: More recent studies have shown that oxadiazole derivatives can inhibit the formation of bacterial biofilms, a key virulence factor in persistent infections.[10]
Screening a library of this compound derivatives allows for the exploration of how different substitutions on the aniline ring or the 5-position of the oxadiazole ring modulate these potential interactions.
The Importance of Structure-Activity Relationship (SAR) Analysis
A central goal of initial screening is to establish a preliminary Structure-Activity Relationship (SAR). SAR studies correlate the specific chemical features of the synthesized analogs with their observed biological activity.[11][12][13] For instance, adding an electron-withdrawing group (like a halogen) to the aniline ring may enhance activity against Gram-positive bacteria, while a bulky lipophilic group might improve antifungal potency. By systematically testing a series of related compounds, researchers can identify the chemical motifs that are essential for activity and those that can be modified to improve properties like potency, selectivity, and metabolic stability.
Section 2: Core Protocols for Antibacterial Screening
The gold standard for determining the in vitro potency of a new antibacterial agent is the broth microdilution method, which yields a quantitative measure of the Minimum Inhibitory Concentration (MIC).[14][15][16]
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method identifies the lowest concentration of a test compound that inhibits the visible growth of a bacterium after a defined incubation period. The protocol is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple compounds and concentrations.[16]
Materials:
-
Test Compounds: this compound derivatives
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Equipment: Sterile 96-well round-bottom microtiter plates, multichannel pipettor, spectrophotometer, incubator (35-37°C)
-
Controls: Ciprofloxacin (positive control), DMSO (vehicle control)
Step-by-Step Methodology:
-
Preparation of Test Compounds:
-
Prepare 10 mg/mL stock solutions of each derivative in sterile DMSO.
-
In a separate "drug plate," perform serial two-fold dilutions of each compound in CAMHB to achieve concentrations 2x the final desired test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of the Test Plate:
-
Dispense 50 µL of CAMHB into each well of a sterile 96-well plate.
-
Transfer 50 µL from the "drug plate" (Step 1) to the corresponding wells of the test plate. This creates a concentration gradient from column 1 to 10.
-
Add 50 µL of the final bacterial inoculum (Step 2) to wells in columns 1-11. The final volume in each well will be 100 µL.
-
Self-Validating Controls:
-
Column 10: Often contains the lowest compound concentration.
-
Column 11 (Growth Control): 50 µL CAMHB + 50 µL inoculum (no compound). This well must show turbidity.
-
Column 12 (Sterility Control): 100 µL CAMHB only (no inoculum, no compound). This well must remain clear.
-
A separate row should be dedicated to the positive control antibiotic (e.g., Ciprofloxacin).
-
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]
-
-
Reading and Interpretation:
-
The MIC is read as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
}
Workflow for MIC determination by broth microdilution.
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
Principle: This assay is a direct extension of the MIC test and determines the lowest concentration of a compound that results in a ≥99.9% reduction in the initial bacterial inoculum, thereby distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Step-by-Step Methodology:
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh, drug-free nutrient agar plate.
-
Incubate the agar plate at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Section 3: Core Protocols for Antifungal Screening
For initial antifungal screening, the agar well diffusion method provides a robust and visually intuitive assessment of activity.[1][17]
Protocol 3.1: Agar Well Diffusion Assay
Principle: This method relies on the diffusion of the test compound from a well through an agar medium that has been seeded with a target fungus. The presence of a clear zone of no growth (Zone of Inhibition) around the well indicates antifungal activity.[18][19]
Materials:
-
Test Compounds: this compound derivatives
-
Fungal Strains: e.g., Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)
-
Growth Medium: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Equipment: Sterile Petri dishes, sterile cork borer (6-8 mm diameter), micropipettes, incubator (28-30°C for molds, 35-37°C for yeasts)
-
Controls: Fluconazole or Amphotericin B (positive control), DMSO (vehicle control)
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
For yeasts (C. albicans), prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard.
-
For molds (A. niger), create a spore suspension from a mature culture and adjust the concentration to approximately 10⁶ spores/mL.
-
-
Preparation of Agar Plates:
-
Pour molten, cooled SDA or PDA into sterile Petri dishes and allow to solidify.
-
Using a sterile cotton swab, uniformly streak the surface of the agar with the prepared fungal inoculum to create a lawn.
-
-
Assay Setup:
-
Using a sterile cork borer, punch uniform wells (6-8 mm diameter) into the seeded agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (at a set concentration, e.g., 1 mg/mL) into a designated well.
-
Add the positive and negative controls to their respective wells on the same plate.
-
-
Incubation:
-
Allow the plates to sit at room temperature for 1-2 hours to permit some diffusion of the compounds.
-
Incubate the plates at the appropriate temperature for 24-48 hours (for yeasts) or 72-96 hours (for molds).
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone diameter generally indicates higher activity.
-
}
Workflow for the agar well diffusion antifungal assay.
Section 4: Data Presentation and Interpretation
To facilitate SAR analysis, it is crucial to present the screening data in a clear, consolidated format.
Table 1: Hypothetical Screening Data for a Series of this compound Derivatives
| Compound ID | R-Group (Substitution on Aniline) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Zone of Inhibition vs. C. albicans (mm) |
| OXA-01 | H | 64 | >128 | 12 |
| OXA-02 | 4-Cl | 16 | 64 | 18 |
| OXA-03 | 4-F | 16 | 64 | 19 |
| OXA-04 | 4-OCH₃ | 32 | >128 | 14 |
| OXA-05 | 3,4-diCl | 8 | 32 | 22 |
| Cipro | - (Positive Control) | 0.5 | 0.25 | N/A |
| Flucon. | - (Positive Control) | N/A | N/A | 25 |
Interpreting the Results:
Based on the hypothetical data in Table 1, a preliminary SAR can be deduced:
-
Antibacterial Activity: The introduction of electron-withdrawing halogens at the 4-position of the aniline ring (OXA-02, OXA-03) appears to enhance activity against S. aureus compared to the unsubstituted parent compound (OXA-01). Dihalogenation (OXA-05) further improves this activity and broadens the spectrum to include moderate activity against E. coli. The electron-donating methoxy group (OXA-04) is less favorable than the halogens.
-
Antifungal Activity: A similar trend is observed for antifungal activity, where halogenated derivatives show larger zones of inhibition against C. albicans, suggesting this substitution pattern is beneficial for general antimicrobial potency.
These initial findings provide a clear direction for the next cycle of synthesis, focusing on further exploring halogen substitutions to optimize potency.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial antimicrobial and antifungal screening of novel this compound derivatives. By systematically applying these methods, researchers can efficiently identify promising lead compounds and build a foundational understanding of their structure-activity relationships.
Following this primary screening, promising candidates should be subjected to further evaluation, including:
-
Cytotoxicity Testing: Assessing toxicity against mammalian cell lines to determine the therapeutic index.
-
Mechanism of Action Studies: Investigating the specific biological target of the active compounds.
-
In Vivo Efficacy Studies: Evaluating the performance of lead compounds in animal models of infection.
This structured, stepwise approach is fundamental to advancing novel chemical entities from the bench to potential clinical applications in the fight against infectious diseases.
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Anti-inflammatory activity assay for 4-(1,2,4-Oxadiazol-3-yl)aniline compounds
Application Note & Protocol Guide
Topic: Anti-inflammatory Activity Assay for 4-(1,2,4-Oxadiazol-3-yl)aniline Compounds
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the anti-inflammatory potential of this compound compounds. This guide moves beyond simple procedural lists to explain the underlying principles and rationale, ensuring robust and interpretable results.
Introduction: The Rationale for Targeting Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] A central orchestrator of the inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB), which governs the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like Cyclooxygenase-2 (COX-2).[2][3][4] Consequently, the NF-κB signaling pathway and its downstream effectors are prime targets for novel anti-inflammatory therapeutics.
The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory properties.[5][6][7] This guide details robust in vitro methods to systematically evaluate and validate the anti-inflammatory activity of novel compounds based on the this compound structure.
Part 1: The Molecular Basis of Inflammation & Key Drug Targets
Understanding the core signaling pathway is critical for interpreting assay results. The canonical NF-κB pathway is a pivotal mediator of inflammatory responses.[2][8] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, activate Toll-like receptors (TLRs), initiating a signaling cascade that converges on the IκB kinase (IKK) complex.[4][8] IKK phosphorylates IκB, tagging it for ubiquitination and proteasomal degradation. This event liberates NF-κB, allowing it to translocate to the nucleus, bind to DNA, and drive the transcription of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and COX-2.[3][4][9]
Caption: Workflow for the LPS-induced anti-inflammatory assay.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophages (or THP-1 human monocytes, differentiated to macrophages).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. [10]* Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., Sigma-Aldrich, Cat. No. L4391).
-
Test Compounds: this compound derivatives, dissolved in DMSO.
-
Positive Control: Dexamethasone or a known COX-2 inhibitor (e.g., Celecoxib).
-
Nitric Oxide Detection: Griess Reagent System (e.g., Sigma-Aldrich, MAK367). [11]* Cytokine Detection: Mouse TNF-α and IL-6 ELISA Kits (e.g., Thermo Fisher Scientific, Invitrogen kits). [12][13]* Equipment: 96-well flat-bottom cell culture plates, multichannel pipettor, microplate reader.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Harvest and count the cells. Seed 5 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the cells and add 100 µL of medium containing the respective compound concentrations.
-
Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).
-
Pre-incubate the plate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium. A final concentration of 1 µg/mL is commonly effective. [14] * Add 10 µL of the LPS working solution to all wells except the "untreated control" wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Endpoint 1: Nitric Oxide (NO) Measurement (Griess Assay)
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well for NO analysis.
-
Follow the manufacturer's protocol for the Griess Reagent kit. [15][16][17]Typically, this involves adding the Griess reagents to the supernatant, incubating for 10-15 minutes at room temperature, and measuring the absorbance at 540 nm.
-
The amount of nitrite, a stable breakdown product of NO, is proportional to the absorbance. A sodium nitrite standard curve must be run in parallel to quantify the concentrations.
-
-
Endpoint 2: Cytokine Measurement (ELISA)
-
Use the remaining supernatant (or a separate aliquot) to measure TNF-α and IL-6 levels.
-
Perform the sandwich ELISA according to the manufacturer's instructions. [12][18][19]This involves incubating the supernatant in antibody-coated wells, followed by detection with a conjugated secondary antibody and a colorimetric substrate.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve provided in the kit.
-
Part 3: Confirmatory Assay Protocol: Direct COX-2 Enzyme Inhibition
A positive result in the cell-based assay indicates anti-inflammatory activity but does not pinpoint the exact molecular target. A direct enzyme inhibition assay is a crucial secondary screen to determine if the compounds act by inhibiting COX-2. [20][21]
Experimental Workflow
Caption: Workflow for a direct COX-2 enzyme inhibition assay.
Materials and Reagents
-
Enzyme: Purified, recombinant human COX-2 (e.g., Cayman Chemical, Cat. No. 460102).
-
Substrate: Arachidonic Acid.
-
Detection System: A COX inhibitor screening assay kit is recommended, as it contains the necessary buffers, cofactors (Heme), and a detection probe (e.g., fluorometric). Examples include kits from BPS Bioscience (Cat. No. 79391) or Assay Genie (Cat. No. BN00777). [22][23]* Positive Control: Celecoxib or another selective COX-2 inhibitor.
-
Equipment: 96-well black opaque plate (for fluorescence), fluorescence plate reader.
Step-by-Step Protocol (Based on a Fluorometric Kit)
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, Cofactor, Enzyme, Substrate) as per the kit manufacturer's instructions. [23][24]Keep the enzyme on ice at all times.
-
Assay Setup:
-
To appropriate wells of a 96-well plate, add the reaction mix containing Assay Buffer, COX Probe, and Cofactor.
-
Add 10 µL of your serially diluted test compounds.
-
Include wells for "Enzyme Control" (vehicle only) and "Inhibitor Control" (positive control, e.g., Celecoxib).
-
-
Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the "no-enzyme" background control.
-
Reaction Initiation:
-
Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells simultaneously, preferably with a multichannel pipette.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence kinetically (e.g., every minute for 10-15 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm). [23] * The rate of increase in fluorescence is proportional to the COX-2 enzyme activity.
-
Part 4: Data Analysis and Presentation
-
Calculate Percent Inhibition: For both assays, calculate the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = [1 - (Signal_Test - Signal_Background) / (Signal_Vehicle - Signal_Background)] x 100
-
Signal_Test: Absorbance or fluorescence rate in the presence of the test compound.
-
Signal_Vehicle: Absorbance or fluorescence rate of the LPS-stimulated (or active enzyme) vehicle control.
-
Signal_Background: Absorbance or fluorescence rate of the unstimulated (or no enzyme) control.
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
-
Data Presentation
Summarize the results in a clear, tabular format for easy comparison.
| Compound | Macrophage Assay IC₅₀ (µM) | COX-2 Enzyme Assay IC₅₀ (µM) |
| NO Inhibition | TNF-α Inhibition | |
| Compound X | 10.5 ± 1.2 | 8.9 ± 0.9 |
| Compound Y | > 100 | > 100 |
| Dexamethasone | 0.8 ± 0.1 | 0.5 ± 0.07 |
| Celecoxib | 15.2 ± 2.1 | 12.8 ± 1.9 |
Data are presented as mean ± SD from three independent experiments. N/A: Not Applicable.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
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Magi, S., et al. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
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Devaraj, S., Jialal, I. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Metabolism. [Link]
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Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics Technical Resources. [Link]
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Peiris, D. S. H., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM Health and Wellness Blog. [Link]
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El-Tanbouly, M. (2024). NF-κB Signaling Pathway: The Master Switch of Inflammation to Fibrosis. LinkedIn. [Link]
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Fuchs, D., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal. [Link]
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Pardo-Jiménez, V., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Sutar, N. G., et al. (2023). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Kannan, S. (2013). Response to "Nitric Oxide Assay?". ResearchGate. [Link]
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Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Gauthier, K. M., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
-
BPS Bioscience. (2023). COX2 Inhibitor Screening Assay Kit. BPS Bioscience Datasheet. [Link]
-
Singh, A. K., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research. [Link]
-
Bartosh, T. J., Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. [Link]
-
Assay Genie. (2023). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie Protocol. [Link]
-
ScienCell Research Laboratories. Nitric Oxide Assay (NO). ScienCell Protocol. [Link]
-
Aslam, M., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. [Link]
-
Kumar, A., et al. (2023). An In Vitro Evaluation of Anti-Inflammatory Activity of Newly Synthesized 1,3,4 Oxadiazole Derivatives. ResearchGate. [Link]
-
Husain, A., et al. (2015). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
M, S., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Thai Science. [Link]
-
Horii, Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS One. [Link]
-
Mishra, V., et al. (2017). LPS-induced IL-4 release is TLR4-dependent in macrophages and in the murine model of lung inflammation. ResearchGate. [Link]
-
Zhang, L., et al. (2017). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. [Link]
-
Lee, E. J., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
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- 6. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application and Protocol: Leveraging 4-(1,2,4-Oxadiazol-3-yl)aniline for the Synthesis of Multifunctional Agents Against Alzheimer's Disease
Introduction: The multifaceted nature of Alzheimer's disease (AD), characterized by cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and oxidative stress, necessitates a shift from the traditional "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs).[1][2] The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[3][4] Its incorporation into molecular frameworks has led to the discovery of potent agents targeting key enzymes and pathological pathways in AD.[4][5] This application note provides a comprehensive guide for researchers on the strategic use of 4-(1,2,4-oxadiazol-3-yl)aniline as a versatile building block for the synthesis of novel MTDLs for Alzheimer's disease.
The primary amino group of this compound offers a reactive handle for the introduction of various pharmacophores through stable amide bond linkages. This allows for the rational design of molecules that can simultaneously interact with multiple biological targets implicated in AD, such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), while also possessing antioxidant and anti-neuroinflammatory properties.[1][5]
I. Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be achieved through several reliable methods. A common and effective approach involves the cyclization of an O-acylamidoxime intermediate, which can be prepared from readily available starting materials.
Protocol 1: Synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline
This protocol is adapted from a similar synthesis of a positional isomer and provides a robust method for obtaining the aniline core.[3]
Reaction Scheme:
Caption: One-pot synthesis of the aniline core via an O-acylamidoxime intermediate.
Materials:
-
4-Aminobenzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
tert-Butylamidoxime
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF, add CDI (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to allow for the activation of the carboxylic acid.
-
Add tert-butylamidoxime (1.0 eq) to the reaction mixture and stir for an additional 2 hours at room temperature to form the O-acylamidoxime intermediate.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 4 hours to facilitate the cyclodehydration.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline.[3]
Rationale for Experimental Choices:
-
CDI is a mild and effective activating agent for the carboxylic acid, forming a highly reactive acylimidazolide intermediate that readily reacts with the amidoxime.
-
DMF is a polar aprotic solvent that is suitable for this reaction, as it dissolves the reactants and intermediates and can withstand the high temperatures required for cyclodehydration.
-
Heating at 120 °C provides the necessary thermal energy for the intramolecular cyclization and subsequent dehydration to form the stable 1,2,4-oxadiazole ring.
II. Synthesis of a Multifunctional Agent via Amide Coupling
The primary amine of this compound is a nucleophile that can readily react with activated carboxylic acids to form a stable amide bond. This allows for the "stitching" of the oxadiazole core to other pharmacophores.
Protocol 2: Synthesis of a Donepezil-inspired Multifunctional Agent
This protocol describes the synthesis of a novel MTDL by coupling the this compound core with a carboxylic acid derivative of a known cholinesterase inhibitor pharmacophore, inspired by the structure of Donepezil.
Reaction Scheme:
Caption: Amide bond formation to link the oxadiazole core with a pharmacophore.
Materials:
-
This compound (from Protocol 1)
-
A suitable carboxylic acid-containing pharmacophore (e.g., 2-(1-benzylpiperidin-4-yl)acetic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final multifunctional agent.
Rationale for Experimental Choices:
-
HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to facilitate the reaction.
-
DMF is an excellent solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of organic molecules.
III. Biological Evaluation of Synthesized Multifunctional Agents
The newly synthesized compounds should be evaluated for their ability to modulate multiple targets relevant to Alzheimer's disease.
In Vitro Assays:
| Assay | Target | Rationale |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | To address the cholinergic deficit in AD.[4][5] |
| Monoamine Oxidase Inhibition | Monoamine Oxidase A (MAO-A) & Monoamine Oxidase B (MAO-B) | To modulate neurotransmitter levels and reduce oxidative stress.[1] |
| Antioxidant Activity | DPPH radical scavenging assay | To assess the compound's ability to combat oxidative stress.[5] |
| Aβ Aggregation Inhibition | Thioflavin T (ThT) assay | To determine the compound's potential to prevent amyloid plaque formation.[5] |
| Anti-neuroinflammatory Activity | Measurement of nitric oxide (NO), IL-1β, and TNF-α in LPS-stimulated microglia | To evaluate the compound's ability to suppress neuroinflammation.[5] |
Data Presentation:
The results of the in vitro assays should be presented in a clear and concise table, including IC₅₀ values for inhibition assays and percentage of inhibition for aggregation assays.
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Aβ Aggregation Inhibition (%) |
| Lead Compound 1 | Value | Value | Value | Value |
| Donepezil (Control) | Value | N/A | N/A | N/A |
| Rivastigmine (Control) | Value | Value | N/A | N/A |
IV. Mechanism of Action and Logical Relationships
The designed multifunctional agents are intended to interact with multiple pathways implicated in Alzheimer's disease.
Caption: Proposed multi-target mechanism of action for a this compound-based MTDL.
V. Conclusion
This compound is a highly valuable and versatile scaffold for the development of multifunctional agents for the treatment of Alzheimer's disease. Its straightforward synthesis and the reactivity of its primary amino group allow for the facile incorporation of diverse pharmacophores, enabling the creation of novel MTDLs. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design, synthesize, and evaluate new and potentially effective therapeutic candidates for this devastating neurodegenerative disorder.
References
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Design,synthesis,and Biological Evaluation Of Novel(4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide Derivatives. Chinese Journal of Medicinal Chemistry. [Link]
-
Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. [Link]
-
Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure sciences. [Link]
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- 5. Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,3,4-Oxadiazole Analogs: An Application Note and Procedural Guide
Introduction: The Enduring Significance of the 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,3,4-oxadiazole ring system, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a wide array of therapeutic agents stems from its favorable physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.[2] This unique combination of features has rendered the 1,3,4-oxadiazole a "privileged scaffold," a molecular framework that is recurrently found in compounds exhibiting a broad spectrum of biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive effects.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the synthesis of 1,3,4-oxadiazole analogs. We will delve into two robust and widely employed synthetic strategies: the classical dehydrative cyclization of N,N'-diacylhydrazines and the modern approach of oxidative cyclization of N-acylhydrazones. For each method, we will provide a detailed, step-by-step protocol, an explanation of the underlying reaction mechanism, and a discussion on the scope and optimization of the procedure.
I. Classical Approach: Dehydrative Cyclization of N,N'-Diacylhydrazines
One of the most traditional and reliable methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This method involves the formation of a diacylhydrazine intermediate, followed by intramolecular cyclization promoted by a dehydrating agent. A variety of reagents can effect this transformation, with phosphorus oxychloride (POCl₃) being one of the most common and effective.[1][3]
A. Rationale and Mechanistic Insight
The driving force for this reaction is the formation of the stable aromatic 1,3,4-oxadiazole ring. Phosphorus oxychloride serves as a powerful dehydrating agent, activating the carbonyl oxygen of the diacylhydrazine, making it a better leaving group and facilitating the intramolecular nucleophilic attack by the other amide nitrogen.
The proposed mechanism for the POCl₃-mediated cyclization is depicted below. The reaction begins with the activation of one of the carbonyl oxygens of the N,N'-diacylhydrazine by POCl₃. This is followed by an intramolecular nucleophilic attack from the adjacent amide nitrogen, leading to a cyclic intermediate. Subsequent elimination of dichlorophosphoric acid and a proton yields the aromatic 1,3,4-oxadiazole.
Caption: General workflow for POCl₃-mediated synthesis.
B. Detailed Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
This protocol describes the synthesis of a representative 2,5-disubstituted 1,3,4-oxadiazole from the corresponding N,N'-diacylhydrazine.
Materials:
-
N,N'-Dibenzoylhydrazine (1.0 mmol, 240.26 mg)
-
Phosphorus oxychloride (POCl₃) (5.0 mL)
-
Crushed ice
-
20% Sodium bicarbonate solution
-
Methanol (for recrystallization)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, place N,N'-dibenzoylhydrazine (1.0 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (5.0 mL) to the flask in a fume hood.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 105-110 °C) with continuous stirring. The reaction is typically refluxed for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring. This should be done in a fume hood as HCl gas will be evolved.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 20% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.[1]
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from methanol to obtain pure 2,5-diphenyl-1,3,4-oxadiazole as a white crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
C. Substrate Scope and Optimization
The POCl₃-mediated cyclization is a versatile method applicable to a wide range of aromatic and aliphatic N,N'-diacylhydrazines. The yields are generally good to excellent.
| R¹ | R² | Reaction Time (h) | Yield (%) | Reference |
| Phenyl | Phenyl | 5 | 85 | [4] |
| 4-Chlorophenyl | Phenyl | 6 | 82 | [4] |
| 4-Methoxyphenyl | Phenyl | 5 | 88 | [4] |
| Methyl | Phenyl | 4 | 75 | Custom Elaboration |
| Pyridin-4-yl | Phenyl | 6 | 78 | Custom Elaboration |
Table 1: Representative examples of 2,5-disubstituted 1,3,4-oxadiazoles synthesized via POCl₃-mediated cyclization.
Key Considerations for Optimization:
-
Anhydrous Conditions: Phosphorus oxychloride is sensitive to moisture. Therefore, the reaction should be carried out under anhydrous conditions using dry glassware.
-
Excess POCl₃: POCl₃ often serves as both the reagent and the solvent. Using it in excess ensures the reaction goes to completion.
-
Temperature Control: While reflux is common, for sensitive substrates, the reaction temperature can be optimized to minimize side product formation.
-
Work-up Procedure: The quenching and neutralization steps should be performed carefully due to the exothermic nature of the reaction and the evolution of HCl gas.
II. Modern Approach: Iodine-Mediated Oxidative Cyclization of N-Acylhydrazones
A more contemporary and often milder alternative to the classical dehydrative methods is the oxidative cyclization of N-acylhydrazones. This approach avoids the use of harsh dehydrating agents and can often be performed under neutral or basic conditions. Molecular iodine (I₂) has emerged as an efficient and readily available reagent for this transformation.[5][6]
A. Rationale and Mechanistic Insight
This reaction proceeds through an oxidative C-O bond formation. The N-acylhydrazone, which can be pre-synthesized or generated in situ from an aldehyde and a hydrazide, undergoes an iodine-mediated intramolecular cyclization.
The proposed mechanism involves the initial formation of an N-iodo intermediate from the N-acylhydrazone. Subsequent base-promoted intramolecular cyclization leads to a dihydro-1,3,4-oxadiazole intermediate. Finally, elimination of hydrogen iodide (HI) yields the aromatic 1,3,4-oxadiazole. The base plays a crucial role in promoting the elimination step and neutralizing the HI formed.
Caption: General workflow for iodine-mediated synthesis.
B. Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
This protocol outlines the one-pot synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from an aldehyde and a hydrazide via an N-acylhydrazone intermediate.
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)
-
Benzhydrazide (1.0 mmol, 136.15 mg)
-
Iodine (I₂) (1.2 mmol, 304.58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.42 mg)
-
Dimethyl sulfoxide (DMSO) (5.0 mL)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Formation of N-Acylhydrazone (in situ): In a 50 mL round-bottom flask, combine 4-chlorobenzaldehyde (1.0 mmol) and benzhydrazide (1.0 mmol) in DMSO (3.0 mL). Stir the mixture at room temperature for 30 minutes. The formation of the N-acylhydrazone can be monitored by TLC.
-
Reagent Addition: To the reaction mixture, add potassium carbonate (2.0 mmol) and iodine (1.2 mmol).
-
Reaction: Heat the mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Quenching: Pour the mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Washing: Wash the organic layer with a 10% sodium thiosulfate solution (2 x 15 mL) to remove excess iodine, followed by washing with brine (15 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.
-
Characterization: Characterize the purified product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
C. Substrate Scope and Optimization
The iodine-mediated oxidative cyclization is compatible with a broad range of aldehydes (aromatic, heteroaromatic, and aliphatic) and hydrazides. The reaction generally proceeds in good to excellent yields.
| Aldehyde | Hydrazide | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzhydrazide | 2 | 92 | [6] |
| 4-Nitrobenzaldehyde | Benzhydrazide | 2.5 | 88 | [6] |
| 4-Methoxybenzaldehyde | Benzhydrazide | 2 | 95 | [6] |
| Cinnamaldehyde | Benzhydrazide | 3 | 85 | [6] |
| Furan-2-carbaldehyde | Benzhydrazide | 2.5 | 89 | Custom Elaboration |
Table 2: Representative examples of 2,5-disubstituted 1,3,4-oxadiazoles synthesized via iodine-mediated oxidative cyclization.
Key Considerations for Optimization:
-
Choice of Base: While potassium carbonate is commonly used, other bases such as triethylamine or cesium carbonate can also be effective. The choice of base may influence the reaction rate and yield.
-
Solvent: DMSO is a common solvent for this reaction, but other polar aprotic solvents like DMF can also be used.
-
Stoichiometry of Iodine: Typically, a slight excess of iodine is used to ensure complete oxidation.
-
One-Pot vs. Two-Step: While the one-pot procedure is more efficient, for certain substrates, pre-forming and isolating the N-acylhydrazone before the oxidative cyclization step may lead to higher purity and yields.
III. Conclusion
The synthesis of 1,3,4-oxadiazole analogs remains a highly active area of research due to their significant therapeutic potential. This application note has provided detailed experimental protocols for two robust and versatile synthetic methodologies: the classical POCl₃-mediated dehydrative cyclization and the modern iodine-mediated oxidative cyclization. By understanding the underlying mechanisms and key optimization parameters for each method, researchers can effectively synthesize a diverse range of 1,3,4-oxadiazole derivatives for further investigation in drug discovery and development programs. The choice of synthetic route will depend on the specific substrate, desired scale, and available laboratory resources. Both methods, when executed with care, provide reliable access to this important class of heterocyclic compounds.
References
- Merugu, K. S., Kurnool, A., Lakkakula, V. K., Pujari, J. N., Abbavaram, B. R., & Golla, N. S. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137.
- Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Yu, W., Huang, G., Zhang, Y., Liu, H., Dong, L., Yu, X., Li, Y., & Chang, J. (2013). I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry, 78(20), 10337–10343.
- Bollikolla, H. B., & De, S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-269.
- Khan, K. M., Zia-Ullah, Rani, M., Perveen, S., Haider, S. M., Choudhary, M. I., Atta-ur-Rahman, & Voelter, W. (2004). Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. Letters in Organic Chemistry, 1(1), 50-52.
- Gomha, S. M., & Abdel-aziz, H. M. (2015). Synthesis of new 1,3,4-oxadiazole derivatives and their antimicrobial and anti-inflammatory activities. Journal of Chemical and Pharmaceutical Research, 7(3), 1121-1129.
- Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Rout, S. K., Guin, S., Gogoi, A., & Patel, B. K. (2014). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 4(11), 5357-5362.
- Szymańska, E., Wolińska, E., & Radecka-Paryzek, W. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7687.
- Gaonkar, S. L., & Rai, K. M. L. (2009). Synthesis of some 1, 3, 4-oxadiazole derivatives as potential biological agents. International Journal of ChemTech Research, 1(4), 1084-1089.
- El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2011). Synthesis and antimicrobial activity of new 1,3,4-oxadiazole and 1,2,4-triazole derivatives. Acta Pharmaceutica, 61(1), 43-54.
- U.S. Patent No. 5,911,962. (1999).
- Reddy, M. V. R., Palle, S., & Mulakayala, N. (2014). An iodine-mediated green synthesis of 1,3,4-oxadiazoles under solvent-free conditions using grinding technique. Tetrahedron Letters, 55(30), 4130-4133.
-
ResearchGate. (n.d.). The proposed mechanism via POCl3-mediated cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. Retrieved from [Link]
- Patel, D. R., & Patel, K. C. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 6(34), 8967-8991.
- Jiang, D., Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Liu, Z. (2022). POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Bioorganic & Medicinal Chemistry Letters, 56, 128482.
Sources
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline
Welcome to the technical support center for the synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The 1,2,4-oxadiazole motif is a privileged structure in medicinal chemistry, acting as a bioisostere for amide and ester groups, and is featured in numerous bioactive compounds.[1] However, its synthesis can be fraught with challenges leading to suboptimal yields.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
Overview of the Primary Synthetic Pathway
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including the target aniline, is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its derivative. For this compound, the key intermediate is typically derived from 4-aminobenzonitrile. The general workflow is depicted below.
Caption: General two-step synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<40%). What are the most common culprits and how can I systematically troubleshoot this?
A1: Low yields in this synthesis are common and can stem from several stages of the process. A systematic approach is crucial for diagnosis.[2]
-
Purity of Starting Materials:
-
4-Aminobenzonitrile: Ensure it is free from residual impurities from its own synthesis. Recrystallization may be necessary.
-
Hydroxylamine: Use fresh hydroxylamine hydrochloride. Over time, it can degrade.
-
Solvents: Use anhydrous solvents, especially for the acylation and cyclization steps, as water can hydrolyze intermediates and reagents.[2]
-
-
Inefficient Amidoxime Formation: The conversion of the nitrile to the amidoxime is a critical first step. Incomplete conversion will carry unreacted nitrile through the process, complicating purification and lowering the theoretical maximum yield. Monitor this step by TLC or LC-MS to ensure full conversion before proceeding.
-
Suboptimal Cyclization: This is the most frequent source of yield loss. The O-acyl amidoxime intermediate must be efficiently converted to the oxadiazole ring. This step is highly sensitive to reaction conditions. Common issues include:
-
Insufficient Temperature: Thermal cyclization requires high temperatures (often >120 °C), but prolonged heating can cause decomposition.
-
Inappropriate Base: For base-mediated cyclizations, the choice and amount of base are critical. Strong, non-nucleophilic bases like DBU or fluoride sources like TBAF are often effective at lower temperatures.[3][4]
-
Side Reactions: The intermediate can undergo cleavage back to the amidoxime and carboxylic acid, especially in the presence of nucleophiles or water.[5]
-
-
Product Degradation: The final product contains a primary aniline group, which is susceptible to oxidation, especially under harsh heating or acidic conditions. Ensure the workup and purification are performed promptly and under an inert atmosphere if possible.
-
Purification Losses: this compound is a polar compound with a basic handle. It can adhere strongly to silica gel, leading to streaking and poor recovery during column chromatography.
Q2: I suspect the cyclization of my O-acyl amidoxime intermediate is the problem. What specific strategies can I employ to improve this step?
A2: This is the pivotal, yield-determining step. Optimizing the cyclodehydration requires careful selection of the method based on your substrate's stability and available reagents.
-
Strategy 1: Thermal Cyclization:
-
How it works: This is the classic method, relying on high heat to drive the elimination of water.
-
Protocol: Isolate the O-acyl amidoxime intermediate, dissolve it in a high-boiling aprotic solvent (e.g., DMF, DMSO, or xylene), and heat to 120-160 °C.
-
Causality & Expertise: The high energy input forces the intramolecular nucleophilic attack of the amidoxime nitrogen onto the acyl carbonyl, followed by dehydration. However, the aniline moiety can be sensitive to such high temperatures, potentially leading to polymerization or degradation. This method is often a trade-off between reaction rate and decomposition. Monitor the reaction closely by TLC to find the optimal heating time.
-
-
Strategy 2: Base-Mediated Cyclization at Room Temperature:
-
How it works: A base deprotonates the O-acyl amidoxime, increasing the nucleophilicity of the nitrogen atom and facilitating cyclization under milder conditions.[3]
-
Protocol: Dissolve the isolated O-acyl amidoxime in a solvent like THF or MeCN and treat it with a base such as tetrabutylammonium fluoride (TBAF) or an organic base like DBU.[3][4]
-
Causality & Expertise: TBAF is particularly effective; the fluoride ion is thought to activate the intermediate for cyclization.[4] This method avoids harsh heat, preserving the integrity of the aniline group and often leading to a cleaner reaction profile with higher yields.
-
-
Strategy 3: One-Pot Acylation and Cyclization:
-
How it works: This approach avoids the isolation of the potentially unstable O-acyl amidoxime.
-
Protocol: Activate a carboxylic acid (e.g., 4-aminobenzoic acid, though protection might be needed) with a coupling agent like 1,1'-carbonyldiimidazole (CDI) in a solvent like DMF. Add the amidoxime to form the O-acyl intermediate in situ, and then heat the same reaction mixture to induce cyclization.[6][7]
-
Causality & Expertise: CDI is an excellent choice as it is a powerful activator and the byproducts are gaseous (imidazole and CO2), simplifying the reaction workup.[7] This streamlined process can improve overall efficiency and yield by minimizing handling and transfer losses of the intermediate.
-
Caption: Troubleshooting workflow for the cyclodehydration step.
Q3: I'm observing a major side product that runs close to my product on TLC. What could it be?
A3: Side product formation is a common issue that complicates purification and reduces yield.
-
Unreacted O-Acyl Amidoxime: This is the most likely impurity if the cyclization is incomplete. It is more polar than the final oxadiazole product. You can often identify it by LC-MS, looking for a mass corresponding to the intermediate.
-
Solution: Increase reaction time, temperature, or change the cyclization method as described in Q2.
-
-
Hydrolysis Products: If moisture is present, the O-acyl amidoxime can hydrolyze back to the starting amidoxime and the corresponding carboxylic acid.
-
Solution: Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (Nitrogen or Argon).[2]
-
-
Rearrangement Products: Under certain conditions, especially with heat, 1,2,4-oxadiazoles can undergo rearrangements like the Boulton-Katritzky rearrangement to form other heterocyclic isomers. While less common for this specific substrate under standard conditions, it is a possibility with excessive heating.
-
Solution: Employ milder reaction conditions, such as the base-mediated room temperature cyclizations.
-
Q4: Column chromatography is giving me poor separation and recovery. What are the best practices for purifying this compound?
A4: The basicity of the aniline group is the primary challenge here, as it interacts strongly with the acidic surface of standard silica gel.[8]
-
Neutralize Your Silica: To prevent streaking and irreversible adsorption, use neutralized silica gel. You can prepare this by making a slurry of your silica gel in your starting eluent and adding 0.5-1% triethylamine (or a few drops of ammonium hydroxide), then packing the column as usual.[8]
-
Solvent System Selection:
-
Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate. A gradient elution is often most effective.
-
For very polar products, a Dichloromethane/Methanol system may be required. Again, add 0.5% triethylamine to the solvent mixture to improve peak shape.
-
-
Recrystallization: This is often the most effective method for obtaining highly pure material.[8]
-
Solvent Screening: Test solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. The ideal solvent will dissolve your compound when hot but sparingly when cold.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and then allow it to cool slowly to form crystals. If crystals don't form, try scratching the inside of the flask or adding a seed crystal.[8]
-
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Two-Step Synthesis via Amidoxime Isolation
Step A: Synthesis of 4-((hydroxyimino)methyl)aniline (Amidoxime Intermediate)
-
To a solution of 4-aminobenzonitrile (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Reflux the mixture for 6-12 hours, monitoring the disappearance of the starting nitrile by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can often be used directly in the next step or purified by recrystallization from an ethanol/water mixture.
Step B: Acylation and Base-Mediated Cyclization
-
Suspend the crude amidoxime (1 eq.) in an anhydrous solvent like THF or dichloromethane.
-
Cool the mixture to 0 °C and add a base such as pyridine or triethylamine (1.2 eq.).
-
Slowly add your acylating agent (e.g., acetyl chloride, 1.1 eq.) and allow the reaction to stir at room temperature for 2-4 hours to form the O-acyl amidoxime.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude O-acyl intermediate in THF and add TBAF (1.1 eq.).
-
Stir at room temperature for 2-16 hours, monitoring for the formation of the 1,2,4-oxadiazole by TLC.[4]
-
Upon completion, perform an aqueous workup and extract the product with ethyl acetate. Purify as described in Q4.
Protocol 2: One-Pot Synthesis from Carboxylic Acid
-
To a solution of 4-aminobenzoic acid (1 eq., may require N-protection) and 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) in anhydrous DMF, stir at room temperature for 30 minutes to activate the acid.[6]
-
Add the desired amidoxime (e.g., acetamidoxime, 1.1 eq.) to the mixture and continue stirring for 1 hour.
-
Heat the reaction mixture to 120 °C for 4-6 hours.[6]
-
Cool the reaction, pour into water, and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by chromatography or recrystallization.
Comparative Data on Reaction Conditions
| Starting Materials | Cyclization Method | Solvent | Temperature | Yield (%) | Reference |
| 4-Aminobenzoic acid + tert-Butylamidoxime | CDI activation, then heat | DMF | 120 °C | 59% | [6] |
| Amidoxime + Acyl Chloride | TBAF-mediated | MeCN | Room Temp. | High | [3][4] |
| Amidoxime + Aldehyde | NaOH/DMSO | DMSO | Room Temp. | 27-76% | |
| Nitrile + Hydroxylamine + Crotonoyl Chloride | One-pot | THF/DMSO | - | High | [9] |
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- Organic & Biomolecular Chemistry (RSC Publishing). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant.
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
- MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- PMC - NIH. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review.
- ResearchGate.
- NIH.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties.
- Indian Academy of Sciences. A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride.
- ChemicalBook. 4-(1,3,4-OXADIAZOL-2-YL)ANILINE synthesis.
- ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review).
- NIH. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.
- MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- PubMed Central.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- AIP Publishing. Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline.
- NIH. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.
- Organic Chemistry Portal. Synthesis of N-Heterocycles.
- PMC - PubMed Central.
- NC State University Libraries. 24. Chapter 24 – Amines and Heterocycles Solutions to Problems.
- chemBlink. This compound [CAS# 59908-70-2].
- ResearchGate. An improved synthesis of 1,2,4-oxadiazoles on solid support.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- Synthesis, structure elucidation and antibacterial screening of some novel 1,3,4-oxadiazoline deriv
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 4-(1,2,4-Oxadiazol-3-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 4-(1,2,4-Oxadiazol-3-yl)aniline (CAS No: 59908-70-2). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block in high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific experimental context.
Initial Assessment & Purification Strategy
The first step in any purification is to understand your crude material. A quick analysis by Thin Layer Chromatography (TLC) and ¹H NMR will provide critical insights into the number of impurities and their nature (e.g., more polar, less polar, acidic, basic, or neutral). This initial assessment will guide your choice of the most effective purification strategy.
Below is a decision-making workflow to help you select the optimal purification technique.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities are typically remnants of the synthetic route used. If your synthesis involves the reduction of a nitro group, incomplete reduction is a common issue, leaving residual 3-(4-nitrophenyl)-1,2,4-oxadiazole.[1] Other potential impurities include unreacted starting materials from the oxadiazole ring formation or byproducts from side reactions, such as the formation of quinoxaline-type derivatives if a diamine precursor was used with glyoxal.[2]
Q2: My compound appears as a streak on a standard silica TLC plate. What does this mean and how can I fix it?
A2: Streaking is a classic sign of strong interaction between a basic compound and the acidic stationary phase (silica gel).[3] The aniline moiety in your compound is basic and binds strongly to the acidic silanol groups on the silica surface. To get clean spots on your TLC plate, and by extension, good separation during column chromatography, you need to neutralize this interaction. Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your TLC developing solvent (e.g., ethyl acetate/hexane mixture). This will give you a much more reliable indication of the true Rf value and purity.[3][4]
Q3: The compound is only slightly soluble in water. Can I still use an aqueous workup?
A3: Yes, and in fact, you can leverage its pH-dependent solubility. While the free base form of this compound has low water solubility (predicted at 2.9 g/L)[5], it can be protonated in an acidic aqueous solution to form a highly water-soluble hydrochloride salt.[6][7][8] This principle is the foundation of acid-base extraction, a powerful purification technique for this molecule.
Troubleshooting Guide 1: Acid-Base Extraction
This technique is often the most effective first-line purification method for separating your basic aniline product from neutral or acidic impurities. The process involves converting the water-insoluble amine into a water-soluble salt.
Core Principle & Workflow
The basic aniline is selectively protonated by an acid to form an ammonium salt, which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic phase. The phases are separated, and the aqueous phase is then basified to regenerate the purified, water-insoluble free amine, which precipitates out and can be collected.[6][9][10]
Caption: Workflow for Acid-Base Extraction.
Detailed Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The protonated product is now in the aqueous layer. Drain the aqueous layer into a clean flask.
-
Re-extraction: To ensure complete recovery, add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 10, check with pH paper). Your product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, and then dry under vacuum.[6]
Troubleshooting
| Problem | Probable Cause | Solution |
| An emulsion forms during extraction. | The solvent polarity is too similar to the aqueous phase, or the solution is too concentrated. | Add brine (saturated NaCl solution) to break the emulsion. If the issue persists, try a different organic solvent. |
| No precipitate forms after adding base. | The product concentration is too low, or it has formed an oil. | Extract the basified aqueous solution with DCM or EtOAc. The free amine will move back into the organic layer. Dry the organic layer with Na₂SO₄, filter, and evaporate the solvent.[9] |
| The final product is still impure. | A basic impurity was carried through the extraction. | The impurity may have a similar pKa. A secondary purification method like column chromatography or recrystallization is necessary. |
Troubleshooting Guide 2: Column Chromatography
Chromatography is ideal for separating compounds with similar functionalities but different polarities. For this compound, special considerations are needed due to its basicity.[4][11]
Method Selection: Normal-Phase vs. Amine-Functionalized Silica
| Method | Principle | When to Use | Key Considerations |
| Normal-Phase (Silica Gel) | Separation based on polarity. Polar compounds adhere more strongly to the polar silica. | When impurities are significantly less polar than the product. | Crucial: The mobile phase must be modified with a base (0.5-1% triethylamine) to prevent irreversible product adsorption and peak tailing.[3] |
| Amine-Functionalized Silica | The silica surface is treated with aminopropyl groups, creating a less acidic, modified surface. | This is the recommended method for purifying basic amines. It provides better peak shape and recovery without needing a mobile phase modifier.[4] | Higher cost for the stationary phase, but often saves time and improves separation efficiency. |
| Reversed-Phase (C18) | Separation on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile). | Useful for highly polar impurities or when normal-phase fails. | Requires dry loading of the sample. A modifier like 0.1% formic acid or TFA is often added to the mobile phase to improve peak shape.[3] |
Protocol: Normal-Phase Chromatography with Modifier
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that gives your product an Rf of ~0.2-0.3. Remember to add 1% triethylamine to the solvent system.
-
Column Packing: Pack a column with silica gel using your chosen mobile phase (with TEA). Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.[3] Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide 3: Recrystallization
Recrystallization is an excellent final step to obtain a highly pure, crystalline solid. The key is to find a solvent (or solvent pair) in which your compound is soluble when hot but insoluble when cold.
Solvent Selection
Given the structure (aromatic, heterocyclic, amine), suitable single solvents might include ethanol, isopropanol, or acetonitrile. A solvent pair, such as Toluene/Hexane or Ethanol/Water, is often more effective.
| Solvent/System | Rationale | Procedure |
| Ethanol | The polar hydroxyl group can solvate the amine and oxadiazole, while the ethyl chain interacts with the phenyl ring. | Dissolve in minimum hot ethanol, allow to cool slowly.[12] |
| Ethyl Acetate / Hexanes | Good polarity mismatch. The compound is soluble in the more polar EtOAc and insoluble in the non-polar hexanes. | Dissolve in hot EtOAc, then add hexanes dropwise until the solution becomes cloudy. Re-heat to clarify, then cool slowly. |
| Acidified Water/Ethanol | Purify via the salt. The hydrochloride salt often has better crystallization properties than the free base.[7][13] | Dissolve the crude product in hot ethanol. Add dilute HCl until the pH is acidic. Allow the salt to crystallize. The free base can be regenerated if needed. |
Troubleshooting
| Problem | Probable Cause | Solution |
| "Oiling Out" | The solution is too saturated, or it was cooled too quickly. Impurities are depressing the melting point. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product if available.[3] |
| No crystals form. | The solution is not saturated enough, or the chosen solvent is too good. | Boil off some of the solvent to increase the concentration. If that fails, try a different solvent system where the compound has lower solubility. |
| Poor recovery. | Too much solvent was used. The compound has some solubility even in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. After crystallization, cool the flask in an ice bath for at least 30 minutes before filtering to maximize precipitation. |
References
- US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).
- 4-(1,3,4-OXADIAZOL-2-YL)ANILINE synthesis - ChemicalBook. (n.d.).
- TW200914403A - Process for the purification of aromatic amines - Google Patents. (n.d.).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (n.d.). ResearchGate.
- How to obtain pure aniline from a mixture of phenol and aniline? (2014). Stack Exchange.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI.
- This compound [CAS# 59908-70-2] - chemBlink. (n.d.).
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Indian Journal of Pharmaceutical Education and Research.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Workup: Amines - Department of Chemistry : University of Rochester. (n.d.).
- column chromatography & purification of organic compounds - YouTube. (2021).
- Is there an easy way to purify organic amines? - Biotage. (2023).
- (PDF) PREPARATION AND CHARACTERISATION OF SOME TRANSITION METAL COMPLEXES OF NEW 4-[(5- ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ANILINE - ResearchGate. (2021).
- Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (n.d.). ACS Publications.
- Acid-Base Extractions - YouTube. (2020).
- identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis - Benchchem. (n.d.).
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Overcoming poor solubility of 4-(1,2,4-Oxadiazol-3-yl)aniline in assays
Welcome to the technical support guide for 4-(1,2,4-Oxadiazol-3-yl)aniline (CAS No. 59908-70-2). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of this compound in experimental assays. Our goal is to provide expert insights and practical, step-by-step solutions to ensure the reliability and accuracy of your data.
Section 1: Compound Profile: Understanding the Solubility Challenge
This compound is a heterocyclic compound featuring an aniline ring attached to a 1,2,4-oxadiazole moiety. While such structures are common in medicinal chemistry and are scaffolds for various biologically active molecules, they often present significant solubility challenges.[1][2][3] The poor aqueous solubility of this specific molecule is a direct consequence of its physicochemical properties.
The core issue stems from its molecular structure: the presence of the relatively large, non-polar aryl (aniline) group significantly decreases its affinity for water.[1] Furthermore, studies comparing oxadiazole isomers have shown that 1,2,4-oxadiazoles, like the one in this compound, tend to be less soluble than their 1,3,4-oxadiazole counterparts, a difference attributed to their distinct charge distributions and crystal packing energies.[4]
| Property | Value | Source |
| CAS Number | 59908-70-2 | [5][6] |
| Molecular Formula | C₈H₇N₃O | [7] |
| Molecular Weight | 161.16 g/mol | [7] |
| Calculated LogP | 1.90 | [7] |
| Calculated Solubility | 2.9 g/L (in water at 25°C) | [5] |
Note: The calculated solubility is a theoretical value. Experimental solubility in physiological buffers is often significantly lower and is the primary hurdle in assay development.
Section 2: Troubleshooting Guide: Common Solubility Issues in Assays (Q&A)
This section addresses the most frequent problems reported by users.
Q1: My compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What should I do first?
A1: This is a classic sign of exceeding the compound's kinetic solubility. When a high-concentration DMSO stock is rapidly diluted, the compound doesn't have time to dissolve in the new aqueous environment and crashes out.
-
Immediate Action: Your first step is to determine the maximum tolerable concentration of your co-solvent (usually DMSO) in the assay that doesn't affect the biological system (e.g., enzyme activity or cell health). A typical limit is <1%, with <0.5% being preferable.
-
Root Cause Analysis: The issue is that while the compound is soluble in 100% DMSO, its solubility drops dramatically in a 99.5% aqueous environment. You are likely operating above the compound's solubility limit in the final assay buffer.
-
Next Steps: Proceed to the protocols in Section 3 to systematically determine the solubility limit and explore methods to increase it.
Q2: I'm observing high variability between replicate wells and my dose-response curves are not reproducible. Could this be a solubility problem?
A2: Absolutely. Inconsistent results are a hallmark of a compound hovering at the edge of its solubility. Micro-precipitation, where the compound forms invisible aggregates, can lead to a highly variable effective concentration of the free, active compound in solution.
-
Diagnostic Check: After preparing your assay plate, let it sit for 15-30 minutes and then inspect the wells under a microscope (a standard inverted tissue culture microscope works well). Look for crystalline structures or amorphous precipitate, especially at your highest concentrations.
-
Underlying Mechanism: Compound aggregates can also cause non-specific assay interference, leading to false positives or negatives. This undermines the trustworthiness of your data.
-
Solution Path: You must establish a reliable formulation where the compound remains fully solubilized at your highest tested concentration for the full duration of the assay. Follow the protocols in Section 3.
Q3: My dose-response curve is shallow or plateaus prematurely at higher concentrations. How can solubility be the cause?
A3: This phenomenon is known as the "solubility cliff." As you increase the nominal concentration of the compound, it begins to precipitate out of solution. Beyond this point, adding more compound from your stock solution does not increase the concentration of the dissolved, active compound.
-
Visualizing the Problem: The concentration of your dissolved compound hits a ceiling, so the biological response plateaus, regardless of how much more you add. This will artificially depress your calculated maximal effect (Emax) and can lead to an inaccurate determination of potency (IC₅₀/EC₅₀).
-
Workflow Diagram: The following workflow provides a systematic approach to diagnosing and solving these common issues.
Caption: Decision workflow for troubleshooting solubility issues.
Section 3: Step-by-Step Protocols for Solubility Enhancement
These protocols provide a structured approach to improving the solubility of this compound for in vitro assays.
Protocol 1: Systematic Co-Solvent Screening
The objective is to find the highest concentration of the compound that remains in solution using the lowest possible percentage of a water-miscible organic co-solvent.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Assay Buffer Preparation: Prepare the final aqueous buffer that will be used in your assay (e.g., PBS, HBSS, or specific enzyme buffer).
-
Serial Dilution: In a 96-well clear plate, perform serial dilutions of your DMSO stock directly into the assay buffer.
-
Row A: Dilute to achieve a final DMSO concentration of 2%.
-
Row B: Dilute to achieve a final DMSO concentration of 1%.
-
Row C: Dilute to achieve a final DMSO concentration of 0.5%.
-
Row D: Dilute to achieve a final DMSO concentration of 0.1%.
-
Ensure each row covers the full desired concentration range of your compound.
-
-
Incubation and Observation: Incubate the plate at the assay temperature (e.g., 37°C) for the duration of your experiment (e.g., 1-2 hours).
-
Solubility Assessment: Visually inspect the plate against a dark background for any signs of precipitation (cloudiness, crystals). Also, check under a microscope. The highest concentration that remains clear is your approximate kinetic solubility limit under those conditions.
Protocol 2: pH-Modification Strategy
This protocol leverages the basic aniline group. By lowering the pH, we can protonate this group, forming a more soluble salt in situ. A hydrochloride salt form of this compound is commercially available, indicating this is a viable strategy.[8]
-
Buffer Preparation: Prepare your primary assay buffer at several different pH values. For this compound, testing pH values below neutral is recommended. Example: pH 7.4, pH 6.5, pH 5.5.
-
Assay Compatibility Check (Critical Step): Before testing the compound, verify that your biological system (cells or enzyme) is viable and functional at these alternative pH values. Run control experiments without the compound. If enzyme activity drops by 50% at pH 5.5, that condition is not suitable. This step is essential for data integrity.
-
Solubility Test: Repeat the serial dilution experiment from Protocol 1 using your 100% DMSO stock, but dilute into each of the different pH buffers (keeping the final DMSO % constant and low, e.g., 0.5%).
-
Analysis: Incubate and observe as before. Determine if lowering the pH significantly increases the solubility limit. Choose the highest pH that provides the required solubility while maintaining biological activity.
Protocol 3: Utilizing Solubilizing Excipients
When co-solvents and pH are insufficient, excipients like cyclodextrins or non-ionic surfactants can be used. These molecules create micro-environments that shield the hydrophobic compound from the aqueous buffer.[9][10][11]
-
Excipient Selection:
-
Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. It forms an inclusion complex with the compound.
-
Surfactant: Polysorbate 80 (Tween 80) is a biocompatible surfactant that forms micelles.[9]
-
-
Excipient Stock Preparation: Prepare aqueous stocks of your chosen excipients in the assay buffer (e.g., 10% w/v HP-β-CD, 1% w/v Tween 80).
-
Assay Compatibility Check (Critical Step): As in Protocol 2, you must first determine the highest concentration of each excipient that does not interfere with your assay. Run controls with the excipient alone.
-
Solubility Test:
-
Prepare serial dilutions of your compound (from DMSO stock) into assay buffer that has been pre-mixed with a range of non-interfering excipient concentrations.
-
Example Test Matrix:
-
0.5% DMSO + 0.1% HP-β-CD
-
0.5% DMSO + 0.5% HP-β-CD
-
0.5% DMSO + 0.01% Tween 80
-
0.5% DMSO + 0.05% Tween 80
-
-
-
Analysis and Selection: Identify the lowest concentration of an excipient that maintains the solubility of your compound at its highest required assay concentration.
Caption: Encapsulation by HP-β-Cyclodextrin to enhance solubility.
Section 4: Advanced Considerations & FAQs
FAQ 1: What is the difference between kinetic and thermodynamic solubility?
Kinetic solubility is the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration organic stock into an aqueous buffer. It's often higher than thermodynamic solubility because it can include supersaturated or metastable states. Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent after an extended period, allowing for any precipitation to fully occur. For screening assays, achieving sufficient kinetic solubility for the duration of the experiment is often the practical goal.
FAQ 2: Is it better to use the hydrochloride salt of the compound?
Yes, if available. Starting with a salt form like this compound hydrochloride can be advantageous.[8] Salts generally have higher intrinsic aqueous solubility and faster dissolution rates than the freebase form. However, you may still need to employ the strategies above, as the final solubility will depend on the pH and ionic strength of your specific assay buffer.
FAQ 3: Are there structural modifications that could improve solubility?
This is a question for medicinal chemists, but from a formulation perspective, certain structural changes are known to impact solubility. For instance, replacing the 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole isomer has been shown to improve aqueous solubility in many cases.[4] Additionally, adding small polar groups (e.g., a hydroxyl or methoxy group) to the aniline ring could increase hydrophilicity, but this would create a new chemical entity with potentially different biological activity.
FAQ 4: How do I validate that my chosen solubilization method isn't interfering with my assay?
This is the most critical question for ensuring data integrity. For any "winning" condition from the protocols above, you must run a full set of vehicle controls. For example, if you find that 0.5% DMSO + 0.5% HP-β-CD works, your negative control wells must contain 0.5% DMSO + 0.5% HP-β-CD in the assay buffer. This ensures that any observed biological effect is due to the compound itself and not the formulation components. You should also run your positive control compound in this same vehicle to ensure the formulation doesn't inhibit its activity.
References
-
Chemsrc. 4-(1,2,4-oxadiazol-3-yl)Benzenamine | CAS#:59908-70-2. Available from: [Link]
-
Toma, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2427. Available from: [Link]
-
Mirgorodskaya, A. B., et al. (2018). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Russian Journal of Physical Chemistry A, 92(12), 2588-2592. Available from: [Link]
-
Yıldırım, S., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 27(19), 6697. Available from: [Link]
-
Yıldırım, S., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]
-
Saczewski, J., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(4), 796. Available from: [Link]
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Available from: [Link]
-
Dixit, A. R., Rajput, S. J., & Patel, S. G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available from: [Link]
-
Appretech Scientific Limited. This compound. Available from: [Link]
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Singh, R., & Kumar, B. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley. Available from: [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available from: [Link]
-
Mahajan, N. D., & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Journal of Advanced Scientific Research, 2(5), 12-15. Available from: [Link]
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Side reaction products in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic motif. As a bioisostere for esters and amides, the 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery; however, its synthesis can be accompanied by several characteristic side reactions.[1][2] This document provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common impurities and side products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 1,2,4-oxadiazoles, structured in a practical question-and-answer format.
Question 1: My reaction stalls after the first step. I'm isolating the O-acyl amidoxime intermediate or see starting materials upon workup. Why isn't the cyclization proceeding?
This is the most frequent challenge in this synthesis. The overall transformation is a two-stage process: O-acylation of the starting amidoxime followed by a cyclodehydration to form the aromatic ring.[3][4] If the second step fails, you will isolate the O-acyl amidoxime intermediate or, more commonly, its hydrolysis products (starting amidoxime and carboxylic acid) after aqueous workup.
Root Cause Analysis:
-
Insufficient Energy for Thermal Cyclization: The energy barrier for the thermal elimination of water to close the ring has not been overcome. Standard reflux in solvents like toluene may be insufficient for less reactive substrates.
-
Cleavage of the O-Acyl Intermediate: The O-acyl amidoxime is essentially an activated ester and is susceptible to cleavage by nucleophiles, including water (hydrolysis) or unreacted amidoxime.[5] This is particularly problematic under prolonged heating in non-anhydrous conditions or during aqueous workups.
-
Inadequate Base Catalysis: For base-mediated cyclizations, the chosen base may be too weak or sterically hindered to efficiently promote the dehydration cascade.
Troubleshooting Workflow:
The following diagram outlines the critical cyclization step and the point of failure.
Caption: General synthesis workflow and common failure point.
Solutions & Recommendations:
Choosing the right cyclization strategy is critical. While thermal methods are traditional, modern base-mediated approaches often provide superior results at lower temperatures, preserving sensitive functional groups.[6]
Table 1: Comparison of Cyclodehydration Conditions
| Parameter | Thermal Cyclization | Base-Mediated Cyclization (e.g., TBAF) | Superbase System (e.g., NaOH/DMSO) |
| Typical Conditions | Reflux in high-boiling solvent (Toluene, Xylene, Dioxane) | Tetrabutylammonium fluoride (TBAF) in dry THF, Room Temp | NaOH or KOH in DMSO, Room Temp |
| Pros | Simple setup; no additional reagents. | Very mild (RT); high yields; short reaction times (1-2h); clean reactions.[6][7] | One-pot from esters; effective at RT.[1] |
| Cons | High temperatures can cause degradation or rearrangement (see FAQ 3); requires forcing conditions. | Requires strictly anhydrous conditions; TBAF can be expensive. | Can be slow (4-24h); incompatible with base-sensitive groups (-OH, -NH2).[1] |
| Best For | Robust, thermally stable substrates. | Substrates with sensitive functional groups; rapid library synthesis. | One-pot procedures where starting materials are esters. |
Question 2: I used a carbodiimide coupling agent (EDC, DCC) and now have a persistent side product with a mass of (Carboxylic Acid + Carbodiimide). How do I get rid of it?
This is a classic byproduct issue when using carbodiimides to activate carboxylic acids for the initial acylation step. The impurity is an N-acylurea , which arises from an irreversible rearrangement of the desired reactive intermediate.
Mechanistic Insight:
-
The carboxylic acid attacks the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate . This is the species that should be intercepted by your amidoxime.
-
However, this intermediate is unstable and can undergo a spontaneous, intramolecular O→N acyl migration.[8]
-
This rearrangement yields a stable, unreactive N-acylurea byproduct, which often co-elutes with the desired product.[9][10]
The following mechanism illustrates the divergence between the productive and unproductive pathways.
Caption: Formation of N-acylurea byproduct via O→N acyl migration.
Solutions & Recommendations:
-
Minimization:
-
Add the carbodiimide last: Pre-mix your carboxylic acid and amidoxime in the solvent before adding the coupling agent. This ensures the amidoxime is present to trap the O-acylisourea intermediate as soon as it forms.
-
Use an activating additive: Including additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can form an active ester intermediate that is less prone to rearrangement than the O-acylisourea.
-
-
Purification:
-
N-acylureas are often less polar than the desired O-acyl amidoxime intermediate or the final oxadiazole.
-
They can be difficult to separate by standard silica gel chromatography. Consider using a reverse-phase system (C18) where their greasy nature often leads to better separation.
-
In some cases, if the N-acylurea is derived from DCC (dicyclohexylcarbodiimide), the corresponding dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can be removed by filtration.
-
Question 3: My product looks clean by LCMS, but over time or during purification, I see a new peak with the same mass. What is happening?
This is a strong indicator of a Boulton-Katritzky Rearrangement (BKR) . The 1,2,4-oxadiazole ring is characterized by a relatively weak N-O bond and is susceptible to thermal or acid-catalyzed rearrangement into more stable heterocyclic systems.[11] This is a significant stability concern, especially for long-term storage or under harsh purification conditions.
Mechanistic Insight:
The BKR is an internal nucleophilic substitution. A nucleophilic atom within a three-atom side chain (often at the C3 position) attacks the electrophilic N(2) atom of the oxadiazole ring. The weak O-N bond cleaves, and a new, more stable ring is formed.[12]
Caption: Conceptual diagram of the Boulton-Katritzky Rearrangement.
Solutions & Recommendations:
Product integrity relies on careful handling post-synthesis.
-
Workup: Avoid acidic workups. If an acid wash is necessary, perform it quickly at low temperatures and immediately neutralize. Use saturated sodium bicarbonate or a phosphate buffer instead of strong acids.
-
Purification:
-
Use neutral purification media. Avoid using untreated silica gel, which can be acidic. You can neutralize silica by pre-treating a slurry with a small amount of triethylamine in your eluent system, then filtering and packing the column.
-
Minimize the time the compound spends on the column.
-
-
Storage: Store the final compound in a cool, dark, and dry environment. If possible, store under an inert atmosphere (nitrogen or argon).
-
Solvent Choice: Be aware that storing the compound in protic solvents (like methanol) for extended periods, even at room temperature, can facilitate rearrangement. For NMR or storage solutions, prefer aprotic solvents like DMSO-d6, CDCl3, or acetone-d6.[5]
Experimental Protocols
Protocol 1: Robust Room-Temperature Cyclization of O-Acyl Amidoxime using TBAF
This protocol is highly effective for converting isolated O-acyl amidoxime intermediates to the final 1,2,4-oxadiazole under mild conditions, minimizing thermal degradation and rearrangement.[6][7]
Materials:
-
O-acyl amidoxime intermediate
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: Ensure all glassware is oven-dried or flame-dried before use.
-
Dissolution: Dissolve the O-acyl amidoxime (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Initiation: To the stirred solution at room temperature, add TBAF (1.0 M solution in THF, 1.1 eq) dropwise over 5 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. The product spot should be significantly less polar than the starting material.
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Summary of Common Side Products
Table 2: Identification and Mitigation of Key Byproducts
| Side Product | Common Cause | Analytical Signature (LC-MS) | Mitigation Strategy |
| Hydrolyzed Intermediate | Incomplete cyclization; aqueous workup of unreacted intermediate. | Mass = [Amidoxime + H₂O] and/or [Carboxylic Acid + H₂O] | Use more forcing cyclization conditions (see Table 1); ensure anhydrous conditions.[5] |
| N-Acylurea | Use of carbodiimide coupling agents (EDC, DCC). | Mass = [Carboxylic Acid + Carbodiimide] | Add carbodiimide last; use HOBt/Oxyma; purify via reverse-phase HPLC.[8][10] |
| Rearranged Isomer (BKR) | Product instability due to heat, acid, or moisture. | Mass = [Product]. Different retention time. | Neutral/anhydrous workup and purification; proper storage.[5][11] |
| Furoxan (1,2,5-Oxadiazole-2-oxide) | Dimerization of nitrile oxide in 1,3-dipolar cycloaddition route. | Mass = [2 x Nitrile Oxide - H₂O] | Use the nitrile coupling partner in large excess or as the reaction solvent.[5] |
References
-
Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-411. [Link]
-
Pace, A., Marzullo, P., Palumbo Piccionello, A., Pibiri, I., & Buscemi, S. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(16), 4960. [Link]
-
Ajello, T., & Sprio, V. (1970). A new rearrangement in the 1,2,4-oxadiazole series. Journal of the Chemical Society D: Chemical Communications, (10), 609-610. [Link]
-
Grenda, A., et al. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 12(15), 8054. [Link]
-
Pace, A., et al. (2018). 1,2,4-Oxadiazole Rearrangements Involving an NNC Side-Chain Sequence. Molecules, 23(8), 2055. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-548. [Link]
-
Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(22), 5476. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Gorska, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3325. [Link]
-
Ramazani, A., et al. (2012). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 124, 723-727. [Link]
-
da Silva, A. C., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. [Link]
-
Ramazani, A., et al. (2012). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Journal of Chemical Sciences, 124(3), 723-727. [Link]
-
Paudel, Y. N., et al. (2021). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 32(5), 958-963. [Link]
-
ResearchGate. (n.d.). Two-component synthesis of N-acylurea derivatives. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-(1,2,4-Oxadiazol-3-yl)aniline Derivatization
Welcome to the technical support center for the derivatization of 4-(1,2,4-Oxadiazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your synthetic workflows. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges in the lab.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you might encounter during the derivatization of this compound, primarily focusing on N-acylation and related amide bond formations.
Issue 1: Low to No Product Yield
Q: My acylation reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I resolve this?
A: Low or no yield in amide coupling reactions is a frequent challenge. The primary culprits often involve suboptimal activation of the carboxylic acid, reduced nucleophilicity of the aniline, or unfavorable reaction conditions.[1] Let's break down the troubleshooting process.
Causality Chain & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be attacked by the aniline.
-
Insight: If the activating agent is old, hydrated, or used in stoichiometric insufficiency, the formation of the active ester will be incomplete.[1]
-
Solution:
-
-
Reduced Nucleophilicity of the Aniline: The lone pair of electrons on the aniline's nitrogen is what drives the reaction. Its availability can be compromised.
-
Insight: The aniline nitrogen in this compound is less nucleophilic than in simple anilines due to the electron-withdrawing nature of the oxadiazole ring.[3] Additionally, in the presence of an unactivated carboxylic acid, an acid-base reaction can occur, protonating the aniline and rendering it non-nucleophilic.[1][4]
-
Solution:
-
Ensure the addition of a suitable non-nucleophilic organic base to scavenge any protons and maintain the aniline in its free, nucleophilic state.
-
Consider using stronger activating agents for the carboxylic acid to increase its electrophilicity, compensating for the aniline's reduced reactivity.
-
-
-
Suboptimal Reaction Conditions: The reaction environment plays a critical role in the success of the coupling.
-
Insight: Poor solubility of reactants can dramatically slow down the reaction rate.[2] The presence of water can hydrolyze the activated carboxylic acid intermediate.[1] The reaction temperature may be insufficient to overcome the activation energy barrier, especially with sterically hindered substrates.[2]
-
Solution:
-
Choose a solvent in which both reactants are fully soluble. Anhydrous DMF or DCM are common choices.[2][5]
-
Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
-
If the reaction is sluggish at room temperature, consider gentle heating. For difficult couplings, temperatures up to 80 °C can be beneficial, but should be monitored for potential decomposition.[2]
-
-
Issue 2: Formation of Significant Side Products
Q: I'm observing significant impurities in my reaction mixture alongside the desired product. What are these side products and how can I minimize their formation?
A: Side reactions are a common issue in amide coupling. Identifying the likely impurities can help in devising a strategy to suppress them.
Common Side Products & Mitigation Strategies:
-
N-acylurea Formation:
-
Insight: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction.[2]
-
Solution: Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives intercept the O-acylisourea to form a more stable active ester that is less prone to rearrangement and more reactive towards the aniline.[1]
-
-
Guanidinium Byproduct:
-
Insight: With uronium-based coupling reagents like HATU or HBTU, the aniline can sometimes react with the coupling reagent itself, forming a guanidinium byproduct.[2]
-
Solution: The order of addition is crucial. Pre-activating the carboxylic acid with the coupling reagent and base before introducing the aniline minimizes the opportunity for this side reaction.[1]
-
-
Anhydride Formation from the Carboxylic Acid:
-
Insight: Two molecules of the activated carboxylic acid can react to form an anhydride. While the anhydride can still react with the aniline, this consumes two equivalents of the acid for every one equivalent of product, which can be problematic if the acid is a precious starting material.
-
Solution: Controlled addition of the coupling reagent and maintaining a well-stirred, homogenous solution can help minimize this.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for derivatizing this compound?
A1: The choice of coupling reagent is critical and depends on the steric hindrance and electronic properties of your carboxylic acid. A tiered approach is often effective:
| Reagent Class | Examples | When to Use | Considerations |
| Carbodiimides | EDC, DCC | Simple, cost-effective for non-hindered substrates. | Often requires an additive (HOBt, Oxyma) to prevent racemization and N-acylurea formation.[1] |
| Uronium/Aminium | HATU, HBTU | General-purpose, highly efficient. Good for moderately hindered substrates. | More expensive than carbodiimides. Risk of guanidinium byproduct if addition order is not controlled.[2] |
| Phosphonium | PyBOP, PyAOP | Excellent for sterically hindered amines and acids. Lowers the risk of racemization. | Can be more difficult to remove during workup.[2] |
| Acyl Halide Precursors | TFFH, BTFFH | For very difficult or unreactive couplings. Forms a highly reactive acyl fluoride in situ. | Requires careful handling due to the reactivity of the intermediate.[1][2] |
Q2: What is the best base to use for these reactions?
A2: A non-nucleophilic, sterically hindered amine base is ideal. Diisopropylethylamine (DIPEA or Hünig's base) is a common choice as it is effective at scavenging protons without competing with the this compound as a nucleophile.[2] Triethylamine (TEA) can also be used, but DIPEA is often preferred for more sensitive substrates.
Q3: How should I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.
-
TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
LC-MS: Offers more definitive information, allowing you to track the masses of the starting materials, the desired product, and any major byproducts. This is particularly useful for troubleshooting, as it can help identify the nature of impurities.[2]
Q4: My product is difficult to purify. Any suggestions?
A4: Purification challenges often arise from unreacted starting materials or closely related side products.
-
Aqueous Workup: A standard aqueous workup is the first step. This typically involves quenching the reaction with water or a saturated aqueous solution of NH₄Cl, extracting the product into an organic solvent (like ethyl acetate or DCM), and then washing the organic layer with brine.[1]
-
Acid/Base Washing: If you have unreacted carboxylic acid, washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can help remove it. If excess aniline is present, a wash with dilute acid (e.g., 1N HCl) can protonate and extract it into the aqueous layer.[5]
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[5]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the N-acylation of this compound.
-
To a stirred solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equivalents).
-
Add DIPEA (2.0-3.0 equivalents) to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[1]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed (typically 1-12 hours).
-
Upon completion, quench the reaction by pouring it into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Derivatization using an Acid Anhydride
For simple acylations (e.g., acetylation), an anhydride can be a straightforward reagent.
-
Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5]
-
Add the corresponding acid anhydride (e.g., succinic anhydride, 1.0 equivalent).[5]
-
Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.[5]
-
Monitor the reaction by TLC.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography.[5]
Visualizations
Caption: A general workflow for the derivatization of this compound.
Caption: A troubleshooting decision tree for low-yield reactions.
References
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - Beilstein Journals. Available from: [Link]
-
Explain why the acylation of aniline is not possible - Filo. Available from: [Link]
-
Why does the acetylation of the NH2 group of aniline reduce its activity? - Quora. Available from: [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
Troubleshooting guide for the cyclization of amidoximes to 1,2,4-oxadiazoles
A Troubleshooting Guide for the Cyclization of Amidoximes
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. As a Senior Application Scientist, my goal is to provide you with field-proven insights to navigate the complexities of this crucial heterocyclic transformation. The synthesis of the 1,2,4-oxadiazole ring, a prominent bioisostere for amides and esters in medicinal chemistry, typically proceeds via the condensation of an amidoxime with a carboxylic acid derivative.[1] This process involves two key stages: the initial O-acylation of the amidoxime, followed by a cyclodehydration event to form the heterocyclic ring.[2]
This guide is structured as a series of frequently asked questions to directly address the common challenges encountered during this synthesis, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.
Frequently Asked Questions & Troubleshooting
Q1: My reaction shows low or no yield of the 1,2,4-oxadiazole, and I primarily see my starting materials. What's going wrong?
This is a classic issue that almost always points to a problem in the first stage of the reaction: the acylation of the amidoxime. The cyclization cannot occur if the O-acyl amidoxime intermediate is not formed efficiently.
Probable Causes & Recommended Solutions:
-
Inefficient Carboxylic Acid Activation: Carboxylic acids are not sufficiently electrophilic to react directly with amidoximes. They require activation. If this step is incomplete, the reaction will stall.
-
Solution: Employ a reliable coupling agent to convert the carboxylic acid into a highly reactive intermediate. The choice of agent is critical and can be substrate-dependent. For a robust starting point, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is highly effective.[3] Other common activators are listed in the table below.
-
-
Poor Nucleophilicity of the Amidoxime: While generally good nucleophiles, amidoximes with strong electron-withdrawing groups can exhibit reduced reactivity, making the initial acylation sluggish.
-
Solution: For such challenging substrates, you may need more forcing conditions for the acylation step. Switching to a more reactive electrophile, such as an acyl chloride instead of a carboxylic acid, can overcome this hurdle.[1][4] Alternatively, using a more potent coupling system like PS-Carbodiimide/HOBt under microwave heating has shown success where other methods fail.[5]
-
-
Incompatible Functional Groups: The presence of unprotected nucleophilic groups (e.g., -OH, -NH2) on either the amidoxime or the carboxylic acid can compete in the acylation reaction, leading to a mixture of products and low yield of the desired intermediate.[3]
-
Solution: Protect interfering functional groups before attempting the coupling reaction. Standard protecting group strategies for alcohols and amines should be employed.
-
Visualizing the Core Reaction Pathway
The following diagram illustrates the fundamental two-stage process for 1,2,4-oxadiazole formation. Successful synthesis hinges on optimizing both the acylation and the subsequent cyclization.
Caption: General workflow for 1,2,4-oxadiazole synthesis.
Q2: I've successfully formed the O-acyl amidoxime intermediate, but it's failing to cyclize. How can I drive the reaction to completion?
The cyclodehydration of the O-acyl amidoxime is often the most challenging step and is highly sensitive to reaction conditions.[3] Failure to cyclize means the energy barrier for the ring-closing intramolecular nucleophilic attack and subsequent dehydration is not being overcome.
Probable Causes & Recommended Solutions:
-
Insufficient Thermal Energy: Many cyclizations require significant thermal energy to proceed.
-
Solution: If you are running the reaction at a moderate temperature, increase it. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF is a standard approach.[3] Microwave irradiation is a particularly effective alternative, often dramatically reducing reaction times from hours to minutes and improving yields.[3][5]
-
-
Incorrect Base or Solvent System: For base-mediated cyclizations, the choice of base and solvent is paramount.
-
Solution: Strong, non-nucleophilic bases are preferred to deprotonate the amidoxime nitrogen without attacking the acyl carbon. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a highly effective and common choice.[3] "Superbase" systems, such as NaOH or KOH in DMSO, have also been shown to promote cyclization efficiently, even at room temperature.[2][3] Protic solvents like water or methanol are generally unsuitable as they can interfere with the reaction.[3]
-
| Cyclization Method | Typical Conditions | Advantages | Disadvantages |
| Thermal | Reflux in Toluene or Xylene (110-140 °C) | Simple setup; no additional reagents. | High temperatures can degrade sensitive substrates; can be slow. |
| Base-Mediated | TBAF in THF; NaOH or KOH in DMSO | Milder conditions (can be RT); often faster than thermal methods. | Requires strictly anhydrous conditions; base choice is critical. |
| Microwave-Assisted | Sealed vessel, 10-30 min irradiation | Extremely rapid; often leads to higher yields and purer products.[5] | Requires specialized microwave reactor equipment. |
Q3: My LC-MS data shows a major side product with a mass corresponding to the hydrolyzed O-acyl amidoxime. Why does this happen?
This indicates that your intermediate is forming but is not stable under the reaction conditions. The O-acyl amidoxime is susceptible to cleavage, particularly in the presence of nucleophiles like water.[3][6]
Probable Cause & Recommended Solution:
-
Presence of Water: This is the most common culprit. Water can hydrolyze the ester linkage of the intermediate, reverting it back to the starting amidoxime and carboxylic acid.
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If your cyclization requires a base, use an anhydrous formulation. Minimizing the reaction time and temperature, where possible, can also limit the extent of this side reaction.[3]
-
Visualizing the Troubleshooting Process
When a reaction fails, a logical diagnostic process is key. The flowchart below provides a structured approach to identifying the root cause of common issues.
Caption: A troubleshooting flowchart for 1,2,4-oxadiazole synthesis.
Q4: My analytical data suggests the formation of an unexpected isomer or a different heterocyclic system. What is happening?
While the 1,2,4-oxadiazole ring is stable, it can undergo rearrangements under certain conditions, or alternative reaction pathways can be engaged.
Probable Causes & Recommended Solutions:
-
Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles into other heterocycles. The reaction is often facilitated by the presence of acid or even trace amounts of moisture.[3]
-
Solution: If you suspect BKR is occurring, ensure your reaction and workup conditions are strictly anhydrous and neutral. Avoiding high temperatures for prolonged periods can also suppress this side reaction.
-
-
Formation of 1,2,4-Oxadiazines: This occurs if the electrophile is a 1,2-dielectrophile instead of a carbonyl source. For example, reacting an amidoxime with α-halocarbonyl compounds or certain α,β-unsaturated esters (like maleates) can lead to the formation of a six-membered 1,2,4-oxadiazine ring.[6]
-
Solution: This is an issue of substrate choice. To form the five-membered 1,2,4-oxadiazole ring, ensure your electrophile is a carboxylic acid, ester, acyl chloride, or another suitable carboxylic acid derivative.[6]
-
Exemplary Experimental Protocols
Protocol 1: One-Pot Synthesis using a Coupling Agent
This protocol is adapted for a robust, single-step conversion at room temperature.[2]
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMSO (5 mL), add 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour to activate the acid.
-
Add the amidoxime (1.0 mmol) followed by powdered NaOH (2.0 mmol).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 4-16 hours.[2]
-
Upon completion, quench the reaction by pouring it into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step, Microwave-Assisted Synthesis
This protocol is ideal for rapid synthesis and optimization, especially when thermal cyclization is required.[3]
-
Acylation: In a sealed vessel, combine the amidoxime (1.1 mmol) and dry potassium carbonate (2.5 mmol) in anhydrous dichloromethane (3 mL).
-
Add a solution of the acyl chloride (1.0 mmol) in anhydrous dichloromethane (3 mL) dropwise at room temperature.
-
Stir until TLC analysis confirms consumption of the starting material.
-
Cyclization: Add silica gel (1 g) to the reaction mixture and remove the solvent under reduced pressure to create a dry, silica-supported intermediate.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture (e.g., 10-30 minutes, power and time may require optimization) to induce cyclodehydration.[3]
-
After cooling, elute the product from the silica gel using ethyl acetate/hexane. Further purify as needed.
References
-
Pravdina, O., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(21), 7532. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved January 21, 2026, from [Link]
-
Pace, A., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2015(19), 4097-4117. Available at: [Link]
-
Gryaznova, T. V., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7586. Available at: [Link]
-
Adib, M., et al. (2012). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 124, 731-735. Available at: [Link]
-
Le, T. N., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(12), 2337-2340. Available at: [Link]
-
Ska, J. C., & Seeberger, P. H. (2009). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Angewandte Chemie International Edition, 48(9), 1694-1697. Available at: [Link]
-
Kumar, D., & Kumar, N. (2017). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3226-3243. Available at: [Link]
Sources
- 1. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-(1,2,4-Oxadiazol-3-yl)aniline in solution
Welcome to the technical support center for 4-(1,2,4-Oxadiazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that may be encountered when working with this compound in solution.
Introduction
This compound is a molecule of significant interest in medicinal chemistry, often utilized as a scaffold in the development of novel therapeutic agents. The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester functionalities to improve metabolic stability.[1][2][3] However, like many heterocyclic compounds, its stability in solution can be influenced by various factors including pH, solvent, temperature, and light. Understanding these sensitivities is paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the stability profile of this compound, troubleshooting advice for common issues, and detailed protocols for its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
The principal stability concern for this compound in solution is the hydrolytic cleavage of the 1,2,4-oxadiazole ring, particularly under acidic or basic conditions.[4][5] The aniline moiety is also susceptible to oxidation, which can lead to the formation of colored impurities.[6][7]
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Studies on similar 1,2,4-oxadiazole derivatives have shown that maximum stability is achieved in a pH range of 3-5.[4][5] Deviation outside of this range, into either more acidic or more alkaline conditions, will accelerate the rate of degradation.[4][5]
Q3: How does the choice of solvent affect the stability of this compound?
The presence of a proton donor, such as water, is a key factor in the degradation of the 1,2,4-oxadiazole ring, especially under basic conditions.[4][5] Therefore, the compound is expected to be more stable in anhydrous aprotic solvents like dry acetonitrile.[4][5] When using protic solvents, it is crucial to control the pH.
Q4: Is this compound sensitive to light?
Yes, both the 1,2,4-oxadiazole ring and the aniline moiety can be sensitive to light. Photochemical reactions can induce rearrangements of the 1,2,4-oxadiazole ring.[8] Aniline and its derivatives are known to darken upon exposure to air and light due to the formation of oxidized, colored impurities.[6] It is therefore recommended to protect solutions of this compound from light.
Q5: What are the expected degradation products of this compound?
The primary degradation product resulting from the cleavage of the 1,2,4-oxadiazole ring is an aryl nitrile.[4][5] Oxidation of the aniline moiety can lead to a variety of colored polymeric products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: You observe a rapid loss of your compound in solution, confirmed by HPLC analysis.
Q: My solution of this compound is degrading quickly. What could be the cause?
A: The most likely culprit is the pH of your solution. If you are working with aqueous buffers, ensure the pH is within the optimal stability range of 3-5.[4][5] If your solvent is not buffered, dissolved gases like carbon dioxide can lower the pH of unbuffered water over time. Conversely, basic conditions will also accelerate degradation.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution.
-
Buffer your solution: If working in an aqueous environment, use a buffer system to maintain the pH between 3 and 5.
-
Solvent choice: If your experimental conditions allow, consider using a dry aprotic solvent such as anhydrous acetonitrile.[4][5]
Issue 2: Your solution of this compound has developed a yellow or reddish-brown color.
Q: Why is my initially colorless solution of this compound changing color?
A: The color change is likely due to the oxidation of the aniline functional group.[6] This process is often accelerated by exposure to air (oxygen) and light.
Troubleshooting Steps:
-
Protect from light: Store your solutions in amber vials or wrap your containers with aluminum foil.
-
Inert atmosphere: For long-term storage or sensitive reactions, de-gas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Use fresh solutions: Prepare solutions of this compound fresh for each experiment to minimize the impact of slow oxidation over time.
Issue 3: You are seeing an unexpected peak in your HPLC chromatogram that grows over time.
Q: An unknown peak is appearing in my chromatogram. Could this be a degradation product?
A: Yes, this is a strong possibility. The appearance and growth of a new peak are classic signs of compound degradation. Based on the known degradation pathways of the 1,2,4-oxadiazole ring, this new peak is likely the corresponding aryl nitrile.[4][5]
Troubleshooting Steps:
-
Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study. Expose a sample of your compound to acidic, basic, and oxidative conditions and monitor the formation of the unknown peak by HPLC-MS.
-
Review Experimental Conditions: Re-evaluate your solution's pH, solvent, and exposure to light and heat to identify the stressor causing the degradation.
Protocols
Protocol 1: Recommended Handling and Storage of this compound Solutions
This protocol outlines the best practices for preparing and storing solutions of this compound to ensure its stability.
Materials:
-
This compound solid
-
Anhydrous solvent (e.g., acetonitrile or DMSO) for stock solution
-
Aqueous buffer (pH 3-5) for working solutions
-
Amber glass vials with Teflon-lined caps
-
Inert gas (nitrogen or argon)
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
Under an inert atmosphere if possible, add the appropriate volume of anhydrous solvent (e.g., DMSO or acetonitrile) to achieve the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
-
Working Solution Preparation:
-
Dilute the stock solution with an appropriate aqueous buffer (pH 3-5) to the final desired concentration.
-
Prepare only the volume of working solution needed for the immediate experiment.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in a tightly sealed amber vial.
-
For short-term storage of working solutions (a few hours), keep them at 2-8°C and protected from light.
-
For longer-term storage, it is recommended to store aliquots of the stock solution at -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Rapid pH Stability Screen
This protocol provides a quick method to assess the stability of this compound at different pH values.
Materials:
-
Stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
HPLC system with a suitable column and detection method
Procedure:
-
Prepare a series of vials, each containing a different pH buffer.
-
Add a small aliquot of the this compound stock solution to each buffer to a final concentration suitable for HPLC analysis.
-
Immediately inject a sample from each vial into the HPLC to obtain a t=0 time point.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 1, 4, 8, 24 hours), inject samples from each vial into the HPLC.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.
-
Plot the percentage of the parent compound remaining versus time for each pH to determine the optimal pH for stability.
Data Summary Table:
| pH | % Remaining at 1h | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h |
| 2.0 | ||||
| 3.0 | ||||
| 4.0 | ||||
| 5.0 | ||||
| 7.0 | ||||
| 9.0 | ||||
| 10.0 |
Chemical Mechanisms and Visualizations
Degradation Pathway of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to cleavage under both acidic and basic conditions. The mechanisms are illustrated below.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the degradation is initiated by the protonation of the N-4 atom of the oxadiazole ring. This is followed by a nucleophilic attack of water on the activated methine carbon, leading to ring opening and the formation of an aryl nitrile.[4][5]
Caption: Acid-catalyzed degradation of this compound.
Base-Catalyzed Hydrolysis
In basic conditions, a nucleophile (e.g., hydroxide ion) attacks the methine carbon, generating an anion on the N-4 atom. Subsequent proton capture from a proton donor like water facilitates the ring opening to yield the aryl nitrile degradation product.[4][5]
Caption: Base-catalyzed degradation of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the pH stability of the compound.
Conclusion
The stability of this compound in solution is critically dependent on pH, solvent, and exposure to light and oxygen. By understanding the underlying chemical mechanisms of degradation and adhering to the recommended handling and storage protocols, researchers can significantly improve the reliability and reproducibility of their experimental outcomes. This guide provides the necessary framework to troubleshoot common stability issues and to design robust experimental plans when working with this valuable chemical entity.
References
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Singh, R., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3185-3196. [Link]
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Singh, R., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. [Link]
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Gomha, S. M., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 285, 116215. [Link]
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La Morte, G., et al. (2021). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(4), 640-646. [Link]
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Saczewski, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3385. [Link]
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Yurttas, L., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(45), 42588-42603. [Link]
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Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 21(4), 376-397. [Link]
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Szylbisty, D., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(19), 6531. [Link]
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Yurttas, L., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. National Institutes of Health. [Link]
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Al-Ostoot, F. H., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(5), 633. [Link]
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Hemming, K. (2008). 5.04 - 1,2,4-Oxadiazoles. Comprehensive Organic Functional Group Transformations II, 223-281. [Link]
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Warren, J. J., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2537-2544. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Carl ROTH. [Link]
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Buscemi, S., et al. (1990). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (12), 2099-2102. [Link]
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Kumar, P., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]
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Wikipedia. (n.d.). Aniline. Wikipedia. [Link]
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Yang, H., et al. (2018). An unexpected method to synthesise 1,2,4-oxadiazolone derivatives: a class of insensitive energetic materials. New Journal of Chemistry, 42(23), 18833-18840. [Link]
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Stejskal, J. (2025). Oxidation of aniline using different reaction pathways. ResearchGate. [Link]
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Khan, I., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Chromatographic Science, bkae045. [Link]
-
Al-Zubiady, S. F., et al. (2018). Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Conference Proceedings, 1968(1), 020002. [Link]
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Khan, M. F., et al. (2015). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Environmental Research and Public Health, 12(12), 15845-15855. [Link]
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Sadek, B., et al. (2017). A field-based disparity analysis of new 1,2,5-oxadiazole derivatives endowed with antiproliferative activity. ResearchGate. [Link]
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Kumar, S., & Narasimhan, B. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Mini-Reviews in Medicinal Chemistry, 18(1), 59-75. [Link]
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Kumar, A., et al. (2025). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]
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Liu, Y., et al. (2023). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances, 4(13), 2736-2742. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
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SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. SIA Toolbox. [Link]
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Chemsrc. (n.d.). 4-(1,2,4-oxadiazol-3-yl)Benzenamine. Chemsrc. [Link]
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Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. [Link]
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Abdel-Rahman, A. A.-H., et al. (2025). Radiolabeling and evaluation of 64+67Cu-2,2'-(1,2,4-Oxadiazole-3,5-diyl)di aniline as a theranostic agent for solid tumors. Scientific Reports, 15, 23795. [Link]
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Ullah, H., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In. ACS Omega, 8(49), 46889-46903. [Link]
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Technical Support Center: Enhancing the Biological Activity of 4-(1,2,4-Oxadiazol-3-yl)aniline through Structural Modification
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for researchers engaged in the structural modification of 4-(1,2,4-Oxadiazol-3-yl)aniline. This scaffold represents a promising starting point for drug discovery, with its 1,2,4-oxadiazole ring acting as a metabolically stable bioisostere for common functional groups like esters and amides[1]. Furthermore, the aniline moiety provides a versatile chemical handle for a wide array of synthetic transformations[2][3].
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common challenges encountered during synthesis, biological screening, and lead optimization. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your research decisions.
Section 1: Synthesis and Purification Troubleshooting
Researchers often first face challenges in reliably synthesizing and purifying their target compounds. This section addresses the most common issues in handling the this compound scaffold and its derivatives.
Q1: My yield for the 1,2,4-oxadiazole ring formation is consistently low. What are common pitfalls and how can I improve it?
A1: Low yields in 1,2,4-oxadiazole synthesis are frequently traced back to incomplete dehydration during the cyclization step or inefficient activation of the initial carboxylic acid.
-
Causality of Low Yield: The reaction to form the oxadiazole ring from an O-acylamidoxime intermediate requires the removal of a water molecule. Inefficient dehydrating agents or the presence of moisture in the reaction solvent can stall this critical step. Harsh reagents like phosphorus oxychloride (POCl₃) can lead to side products and charring, complicating purification[4].
-
Recommended Protocol (CDI-mediated): A reliable one-pot method involves using 1,1'-Carbonyldiimidazole (CDI) as both the activating and cyclodehydrating agent, which offers milder reaction conditions[1].
Step-by-Step Protocol: One-Pot Synthesis of this compound Precursor
-
Carboxylic Acid Activation: Dissolve 4-aminobenzoic acid (1.0 equiv.) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add a solution of CDI (1.1 equiv.) in anhydrous DMF dropwise. Stir at room temperature for 30-60 minutes. Formation of an activated acylimidazole is the key here.
-
Amidoxime Acylation: To the activated mixture, add the desired amidoxime (e.g., tert-butylamidoxime, 1.1 equiv.). This will form the O-acylamidoxime intermediate.
-
Cyclodehydration: Add a second portion of CDI (1.1 equiv.) to the reaction mixture. Heat the reaction to 120 °C for 4-6 hours, monitoring by TLC. The second CDI addition facilitates the final ring-closing dehydration[1].
-
Work-up: Cool the reaction mixture to room temperature and pour it into an ice-water mixture to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography.
-
-
Troubleshooting Tip: Consider microwave-assisted synthesis. It can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating that efficiently drives the cyclodehydration step[5].
Q2: I'm struggling with the purification of my N-substituted aniline derivatives. They often streak on my silica gel columns. How can I resolve this?
A2: The basicity of the aniline nitrogen (or other nitrogen atoms in your substituent) is the primary cause of streaking on acidic silica gel. The amine functional group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing peaks.
-
Solution 1: Neutralize the Stationary Phase: Add a small amount of a basic modifier to your eluent system.
-
For most compounds, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of your mobile phase (e.g., a gradient of DCM to 98:2 DCM:NH₃-MeOH).
-
-
Solution 2: Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for the purification of basic compounds. Reverse-phase chromatography (C18) is another powerful option, especially for compounds with moderate polarity.
Section 2: Strategy for Structural Modification
Thoughtful structural modification is key to enhancing biological activity. The primary goal is to probe the structure-activity relationship (SAR) to identify which chemical features are critical for the desired effect.
Q4: What are the most synthetically accessible points for modification on the this compound scaffold to build a diverse chemical library?
A4: The scaffold offers two primary, highly accessible points for modification: the aniline nitrogen and the aniline phenyl ring . The aniline nitrogen is the most straightforward starting point.
Caption: Key sites for structural modification on the core scaffold.
-
Aniline Nitrogen (Primary Site): This is the most versatile handle. Standard reactions include:
-
N-Acylation: Reacting the aniline with acid chlorides or anhydrides to form amides. This is an excellent way to introduce a vast array of substituents[1].
-
N-Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
-
Aniline Phenyl Ring (Secondary Site): While synthetically more challenging than N-substitution, direct modification of the ring is possible. The amino group is a strong ortho-, para-director. However, reactions like halogenation or nitration may require protection of the amine to prevent side reactions.
Q5: How should I select the initial substituents to maximize my chances of discovering a hit with enhanced activity?
A5: The initial strategy should focus on exploring a diverse range of physicochemical properties to build a robust initial SAR. Avoid making large, complex modifications initially. Instead, use a "probe" set of small, functional substituents. This approach is central to establishing a strong structure-tissue exposure/selectivity-activity relationship (STAR) to guide future optimization[6].
Table 1: Recommended Initial Substituent "Probe" Set for N-Acylation
| Substituent (R-CO-) | Rationale for Inclusion | Synthetic Precursor |
| Acetyl | Small, neutral, adds H-bond acceptor. Establishes a baseline. | Acetic Anhydride or Acetyl Chloride |
| Cyclopropylcarbonyl | Introduces a small, rigid, non-aromatic ring. Probes for specific steric requirements. | Cyclopropanecarbonyl Chloride |
| Benzoyl | Adds a bulky, aromatic group. Probes for pi-stacking interactions. | Benzoyl Chloride |
| 4-Fluorobenzoyl | Introduces an electron-withdrawing group and potential H-bond acceptor (F). | 4-Fluorobenzoyl Chloride |
| 4-Methoxybenzoyl | Introduces an electron-donating group and H-bond acceptor (O). | 4-Methoxybenzoyl Chloride |
| Thiophene-2-carbonyl | Adds a heteroaromatic ring to explore different electronic and steric profiles. | Thiophene-2-carbonyl Chloride |
| N,N-Dimethylglycyl | Introduces a basic nitrogen and increases water solubility. | N,N-Dimethylglycine (requires coupling agent like HATU) |
Section 3: Biological Screening and Assay Troubleshooting
Once new derivatives are synthesized, the next critical phase is accurate and reproducible biological evaluation.
Caption: A typical workflow for in vitro screening and hit validation.
Q6: My compounds are showing poor solubility in aqueous assay media. How can I address this without introducing artifacts?
A6: Compound solubility is a pervasive issue in drug discovery. The standard approach is to use a water-miscible organic co-solvent, most commonly dimethyl sulfoxide (DMSO).
-
Best Practices for Using DMSO:
-
Prepare High-Concentration Stocks: Prepare primary stock solutions of your compounds in 100% DMSO (e.g., 10-20 mM). Store these at -20°C or -80°C.
-
Control Final Concentration: The critical parameter is the final concentration of DMSO in the assay well. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, this must be empirically determined. Crucially, every well in your assay plate (including untreated, vehicle, and positive controls) must contain the exact same final concentration of DMSO. [7]
-
Vehicle Control is Mandatory: A "vehicle control" is a set of wells treated only with the same concentration of DMSO that is present in the compound-treated wells. The biological response of the vehicle control is your "0% effect" baseline, against which all compound activity is measured.
-
Q7: I am observing high variability and "edge effects" in my 96-well plate cytotoxicity assays (e.g., MTT). What are the likely causes and solutions?
A7: High variability in plate-based assays undermines the reliability of your data. The "edge effect," where cells in the outer wells of a plate grow differently than those in the center, is a common culprit, often due to differential evaporation and temperature gradients.
-
Troubleshooting Checklist:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting for every few rows.
-
Evaporation: The outer wells of a plate are most prone to evaporation during incubation. To mitigate this, fill the outermost wells with sterile PBS or media without cells and do not use them for experimental data. Ensure the incubator has a properly filled water pan to maintain humidity.
-
Compound Precipitation: After diluting your DMSO stock into aqueous media, visually inspect the solution for any cloudiness or precipitate before adding it to the cells. If precipitation occurs, you may need to lower the highest tested concentration.
-
Assay Interference: Some compounds can chemically react with the MTT reagent (a tetrazolium salt), leading to a false positive or negative signal. Always run a control plate with compounds in media without cells to check for direct chemical reduction or inhibition of the reagent[7].
-
Protocol: Standard MTT Cytotoxicity Assay
This protocol is a self-validating system with essential controls built-in.
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. The final DMSO concentration should be kept constant (e.g., 0.5%). Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final DMSO concentration as the test wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).
-
Untreated Control: Cells in medium only (no DMSO).
-
Media Blank: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[7].
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a specialized solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Section 4: Data Interpretation and Iterative Design
Your experimental data is the guide for the next cycle of compound design and synthesis.
Caption: The iterative cycle of design, synthesis, and testing in drug discovery.
Q8: I have IC50 values for my first set of 10 derivatives. How do I rationally decide what to synthesize next?
A8: This is the core of the hit-to-lead and lead optimization process. The goal is to move from raw data to actionable knowledge.
-
Analyze Initial SAR Trends: Systematically compare the structures with their corresponding activities.
-
Electronic Effects: Did electron-withdrawing groups (e.g., 4-Fluoro) increase potency compared to electron-donating groups (e.g., 4-Methoxy)? This suggests that the electronic nature of the phenyl ring is important for target interaction.
-
Steric Effects: How did the bulky benzoyl group perform compared to the small acetyl group? If the bulky group was significantly less active, it may indicate a sterically constrained binding pocket.
-
Solubility/Property Effects: Did the N,N-Dimethylglycyl derivative, designed for better solubility, show any activity? Even if less potent, good solubility is a highly desirable property for a drug candidate, and this "handle" could be combined with a more potent core later.
-
-
Identify the Most Promising Vector: Based on your analysis, identify the modification(s) that led to the greatest improvement in activity. This is your "vector" for optimization. For example, if the 4-fluorobenzoyl derivative was the most potent, the next logical step is to explore other halogen substitutions (Cl, Br) or other electron-withdrawing groups (CF₃, CN) at the same position.
-
Think Beyond Potency: While potency (a low IC50) is important, it is not the only factor for a successful drug. As you generate more potent compounds, you must also begin to evaluate other properties, such as metabolic stability, cell permeability (e.g., using a Caco-2 assay), and selectivity against other targets[6][8]. This holistic evaluation is critical for improving the success rate of drug development[6].
References
- BenchChem. (2025). Application Notes and Protocols for Biological Screening of Aniline Compounds.
- Desai, N. C., et al. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- National Toxicology Program. (1978). Bioassay of aniline hydrochloride for possible carcinogenicity. National Cancer Institute Technical Report Series.
- Li, Y., et al. (2025). Broad-spectrum antifungal activity of aniline-modified tavaborole derivatives: insights from molecular docking and bioassays. Pest Management Science.
- BOC Sciences. (n.d.). CAS 59908-70-2 this compound.
- Pop, A., et al. (2015). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry.
- Zimmer, D., et al. (1991). Genotoxicity of aniline derivatives in various short-term tests. Environmental and Molecular Mutagenesis.
- Mazurek, E., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules.
- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Digital Repository of University of Kerbala. (2018). Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline.
- Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
- Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Research Square.
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- MDPI. (n.d.).
- AIP Publishing. (2020). Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- MySkinRecipes. (n.d.). This compound.
- Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- BLDpharm. (n.d.). 59908-70-2|this compound.
- ResearchGate. (2025). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review.
- Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
- PubChem. (n.d.). 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine.
- Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
-
Tiwari, M., & Singh, P. P. (2013). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[2][7][9] OXADIAZOLES AS S1P1 AGONISTS. Journal of Current Chemistry & Pharmaceutical Sciences.
- Stalińska, J., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules.
- Life Chemicals. (2022). Bioactive Compounds and Materials Based on Functionalized 1,3,4-Oxadiazoles.
- Sun, D., et al. (2022). Why 90% of clinical drug development fails and how to improve it?. Acta Pharmaceutica Sinica B.
- ResearchGate. (2015). NOVEL BIOACTIVE 1,2,4-OXADIAZOLE NATURAL PRODUCT ANALOGS. SYNTHESIS, STRUCTURAL ANALYSIS AND POTENTIAL ANTITUMOR ACTIVITY.
- Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery.
- Patsnap. (2025). How can drug discovery be improved?.
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- 3. This compound [myskinrecipes.com]
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Challenges in the scale-up synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline
An in-depth guide to navigating the common obstacles encountered during the large-scale synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline, tailored for process chemists and drug development professionals.
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry, frequently incorporated into molecules targeting a wide range of diseases. The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[1][2] While numerous synthetic routes exist on a laboratory scale, transitioning to pilot plant or manufacturing scale introduces significant challenges related to yield, purity, safety, and process robustness.
This technical support guide, designed from the perspective of a Senior Application Scientist, provides practical, field-proven insights into troubleshooting the most common issues in the scale-up synthesis of this valuable intermediate. We will move beyond simple procedural lists to explain the causal relationships behind process parameters, empowering you to make informed decisions during development.
Section 1: Synthetic Pathway Overview
The most prevalent and industrially viable route to this compound proceeds via a two-step sequence starting from 4-aminobenzonitrile.
-
Amidoxime Formation: 4-aminobenzonitrile is reacted with hydroxylamine to form the key intermediate, N'-hydroxy-4-aminobenzimidamide (4-aminobenzamidoxime).
-
Cyclodehydration: The amidoxime is then reacted with a formic acid equivalent, followed by a cyclodehydration reaction, to construct the 1,2,4-oxadiazole ring. This step is often the most challenging and requires careful optimization for scale-up.[1][3]
Caption: General two-step synthetic route to this compound.
Section 2: Troubleshooting Guide
This section addresses specific, frequently encountered problems during scale-up. Each issue is analyzed by potential cause, followed by actionable solutions and preventative measures.
Problem 1: Low or Stagnant Yield During Amidoxime Formation (Step 1)
You observe that the conversion of 4-aminobenzonitrile stalls, or the isolated yield of 4-aminobenzamidoxime is consistently poor.
-
Potential Cause A: Incorrect pH or Insufficient Free Hydroxylamine
-
Scientific Rationale: Hydroxylamine is typically supplied as a hydrochloride salt for stability. The reaction requires the free base (NH₂OH) to act as a nucleophile. If the base used is too weak or used in insufficient quantity, the concentration of free hydroxylamine will be low, slowing or stalling the reaction.
-
Solution:
-
Base Stoichiometry: Ensure at least one full equivalent of a suitable base (e.g., sodium carbonate, sodium bicarbonate, sodium ethoxide) is used relative to the hydroxylamine hydrochloride.[4]
-
pH Monitoring: If the process allows, monitor the reaction pH. An optimal range is typically near-neutral to slightly basic (pH 7-9).
-
Order of Addition: Consider adding the 4-aminobenzonitrile to a pre-formed mixture of hydroxylamine hydrochloride and the base in the solvent to ensure free hydroxylamine is available from the start.
-
-
-
Potential Cause B: Thermal Degradation
-
Scientific Rationale: Amidoximes and their hydroxylamine precursors can be thermally sensitive. Excessive temperatures, especially during prolonged reaction times or during workup and isolation, can lead to decomposition.
-
Solution:
-
Temperature Control: Maintain the reaction temperature within a validated range, typically between 50-80°C. Avoid localized overheating, which is a common issue in large reactors. Ensure efficient stirring.
-
In-Process Monitoring: Use TLC or HPLC to track the disappearance of starting material and the appearance of the product. Once the reaction is complete, cool the mixture promptly before beginning workup.
-
Isolation Conditions: Concentrate the product solution at the lowest feasible temperature using a high-vacuum rotary evaporator to minimize thermal stress.
-
-
Problem 2: Incomplete Conversion or Low Yield in Cyclization (Step 2)
The conversion of the 4-aminobenzamidoxime to the final product is sluggish, or the reaction produces a complex mixture with a low yield of the desired oxadiazole.
-
Potential Cause A: Inefficient Dehydration
-
Scientific Rationale: The final ring-closing step is a dehydration reaction of an O-acylated amidoxime intermediate.[1] This step often requires significant thermal energy to overcome the activation barrier. Insufficient temperature or an inefficient water scavenger can lead to incomplete conversion, leaving the stable intermediate in the reaction mixture.
-
Solution:
-
Elevated Temperatures: This reaction is frequently conducted by heating the intermediate in a high-boiling polar aprotic solvent like DMF or DMAc to temperatures above 100°C, often reaching 120-140°C.[3]
-
Dehydrating Agents: While high heat is common, chemical dehydrating agents or coupling agents can facilitate the reaction under milder conditions. Agents like carbonyldiimidazole (CDI) can activate the system for cyclization at lower temperatures.[3] For some syntheses, tetrabutylammonium fluoride (TBAF) has been shown to be a remarkably effective catalyst for cyclodehydration at room temperature, which could be a significant advantage for scale-up if applicable.[1][5]
-
-
-
Potential Cause B: Competing Side Reactions
-
Scientific Rationale: At the high temperatures often required for cyclization, alternative reaction pathways can become competitive. These include dimerization of the nitrile oxide (if formed as an intermediate) or other thermal rearrangements, leading to a range of impurities.[6]
-
Solution:
-
Optimize Temperature and Time: Create a time-course study at your target temperature using HPLC analysis. The goal is to find the "sweet spot" where product formation is maximized before significant impurity generation begins. Do not simply run the reaction for a fixed, arbitrary time.
-
Explore Catalytic Methods: As mentioned, catalysts like TBAF can dramatically lower the required temperature, thereby minimizing thermally-induced side reactions.[5] Investigating such alternatives during process development is highly recommended.
-
-
Caption: Troubleshooting workflow for low yield in the cyclization step.
Problem 3: Product Discoloration and Purification Challenges
The isolated crude product is off-color (yellow to brown), and purification by crystallization is inefficient, or column chromatography on silica gel results in significant product loss and streaking.
-
Potential Cause A: Oxidation of the Aniline Moiety
-
Scientific Rationale: Aromatic amines are susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metal impurities. This oxidation leads to highly colored byproducts that are often difficult to remove.
-
Solution:
-
Inert Atmosphere: Conduct the final reaction step, workup, and particularly the final isolation/crystallization under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[7]
-
Charcoal Treatment: During recrystallization, a treatment with a small amount of activated charcoal (1-2% w/w) can be very effective at adsorbing colored impurities. The solution should be hot-filtered to remove the charcoal.[7]
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during aqueous workup can prevent oxidation.
-
-
-
Potential Cause B: Interaction with Silica Gel
-
Scientific Rationale: The basic nature of the aniline group leads to strong, often irreversible, binding to the acidic silanol groups on standard silica gel. This causes the characteristic streaking (tailing) observed during column chromatography, poor separation, and low recovery.
-
Solution:
-
Avoid Silica Columns at Scale: The primary purification method for scale-up should be recrystallization. Screen various solvents; ethanol, isopropanol, or ethyl acetate/heptane mixtures are common starting points.[3][8]
-
Modify the Mobile Phase: If chromatography is unavoidable, neutralize the silica gel's activity by adding a basic modifier to the mobile phase. A common choice is 0.5-2% triethylamine in a hexane/ethyl acetate eluent system.[7]
-
Alternative Stationary Phases: For very challenging separations, consider using amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.[7]
-
-
Section 3: Data Summary & Key Parameters
| Parameter | Step 1: Amidoxime Formation | Step 2: Cyclization (Thermal) | Troubleshooting Tip |
| Key Reagents | 4-Aminobenzonitrile, NH₂OH·HCl | 4-Aminobenzamidoxime, Triethyl Orthoformate | Ensure high purity of all starting materials. |
| Typical Solvent | Ethanol, Methanol | DMF, Toluene, Xylene | High-boiling aprotic solvents are needed for thermal cyclization. |
| Temperature | 50 - 80 °C | 110 - 140 °C | Overheating in Step 2 can cause significant byproduct formation. |
| Base | NaHCO₃, K₂CO₃, NaOEt | N/A (often run neat or with acid catalyst) | At least 1 equivalent of base is needed in Step 1. |
| Common Impurity | Unreacted Nitrile | O-Acyl Amidoxime Intermediate | Monitor by HPLC to distinguish incomplete conversion from degradation. |
| Workup | Cool, filter, or concentrate & triturate | Cool, quench into anti-solvent (e.g., water) | Process under N₂ to prevent oxidation of the final product. |
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical quality attributes for the 4-aminobenzonitrile starting material?
-
A1: Purity is paramount. Assay should be >99%. Key impurities to watch for are other isomers (2- and 3-aminobenzonitrile) and any residual reagents from its synthesis, such as haloanilines, which can interfere with subsequent steps.[9][10] The material should be a free-flowing solid, as discoloration may indicate degradation.
-
-
Q2: Is it necessary to protect the primary amino group on the aniline before forming the oxadiazole?
-
A2: Generally, it is not necessary. The nucleophilicity of the amidoxime nitrogen is significantly higher than that of the aromatic amine, allowing for selective acylation and cyclization. Most reported syntheses proceed without a protecting group, which is a significant advantage for process efficiency as it avoids extra protection/deprotection steps.[3]
-
-
Q3: What are the primary safety hazards to consider during the scale-up of this process?
-
A3: The primary hazards are:
-
Handling Hydroxylamine: Hydroxylamine and its concentrated solutions can be thermally unstable and potentially explosive. Always handle with care, adhere strictly to temperature limits, and ensure proper venting.
-
Exothermic Reactions: The reaction of hydroxylamine with the nitrile can be exothermic. Ensure the reactor has adequate cooling capacity and add reagents at a controlled rate.
-
High-Temperature Operations: The cyclization step is often run at high temperatures in solvents like DMF. This presents risks associated with high-pressure potential and solvent handling. Ensure the reactor is rated for the intended temperature and pressure.
-
-
-
Q4: What analytical methods are best for in-process control (IPC)?
-
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It can effectively separate the starting nitrile, the amidoxime intermediate, the final product, and key impurities, allowing for quantitative tracking of the reaction progress. Thin-Layer Chromatography (TLC) is a useful, rapid qualitative tool for at-line checks.[11]
-
Section 5: Key Experimental Protocols
The following protocols are generalized guides and must be optimized for specific equipment and scales.
Protocol 1: Lab-Scale Synthesis of 4-Aminobenzamidoxime (Step 1)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.6 eq).
-
Add ethanol as the solvent (approx. 5-10 mL per gram of nitrile).
-
Heat the mixture to reflux (approx. 78°C) and stir vigorously.
-
Monitor the reaction by TLC or HPLC until the 4-aminobenzonitrile is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. Filter off the inorganic salts (NaCl, excess NaHCO₃).
-
Wash the filtered solids with a small amount of cold ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 4-aminobenzamidoxime as a white solid.
Protocol 2: Lab-Scale Cyclization to this compound (Step 2)
-
Under a nitrogen atmosphere, charge a flask with 4-aminobenzamidoxime (1.0 eq) and triethyl orthoformate (2.0-3.0 eq).
-
Add a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux (110-140°C). The reaction often includes a catalytic amount of a strong acid like p-toluenesulfonic acid to facilitate the initial formation of the O-acyl intermediate.
-
Monitor the reaction by HPLC for the disappearance of the amidoxime and the formation of the product (typically 6-12 hours).
-
Once complete, cool the mixture to room temperature.
-
The product often precipitates upon cooling. If not, the solvent can be partially removed under vacuum, and an anti-solvent (like heptane or hexane) can be added to induce crystallization.
-
Filter the solid product, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum. If the color is suboptimal, proceed with a charcoal treatment and recrystallization as described in the troubleshooting section.
References
-
Maftei, C. V., et al. (2019). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Wieczerzak, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Goral, K., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Available at: [Link]
- Patents, Google. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
- Patents, Google. (2021). Catalytic synthesis method of p-aminobenzonitrile.
-
Gangloff, A. R., et al. (2001). An improved synthesis of 1,2,4-oxadiazoles on solid support. Tetrahedron Letters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(1,3,4-OXADIAZOL-2-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 9. CN112457213A - Catalytic synthesis method of p-aminobenzonitrile - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for Consistent Results in 4-(1,2,4-Oxadiazol-3-yl)aniline Bioassays
Welcome to the technical support center for bioassays involving 4-(1,2,4-Oxadiazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you achieve consistent and reliable results in your experiments by addressing specific challenges you may encounter.
Introduction to this compound
This compound is a versatile chemical intermediate used in the synthesis of various bioactive molecules, noted for its applications in developing compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.[1] It is also known as an impurity of the antiviral drug Amenamevir, which targets the helicase-primase complex of the herpes simplex virus.[2][] The 1,2,4-oxadiazole ring is a key structural feature, and understanding its chemical properties is crucial for successful bioassay development.
Troubleshooting Guide: From Inconsistent Data to Robust Results
This section addresses common problems encountered during bioassays with this compound in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: I'm observing high variability between replicate wells. What are the likely causes and how can I fix this?
High variability is a common issue in bioassays and can stem from several factors. Let's break down the potential culprits and their solutions.
Potential Cause 1: Compound Precipitation
This compound has a calculated water solubility of 2.9 g/L, which is relatively low.[4] When a DMSO stock solution is diluted into aqueous assay buffer or cell culture medium, the compound can precipitate, leading to inconsistent concentrations in your assay wells.
Solutions:
-
Visual Inspection: Before and after adding the compound to your assay plates, visually inspect the wells for any signs of precipitation (e.g., cloudiness, crystals).
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5-1%, to minimize its toxic effects and reduce the chances of compound precipitation.[5]
-
Solubility Assessment: Perform a simple solubility test by preparing your highest concentration of this compound in the final assay buffer and visually inspecting for precipitation over the time course of your experiment.
-
Sonication: Briefly sonicate your compound stock solution before making dilutions to ensure it is fully dissolved.
Potential Cause 2: Compound Instability
The 1,2,4-oxadiazole ring can be susceptible to degradation under certain conditions. A study on a 1,2,4-oxadiazole derivative showed that the ring can undergo opening at both low and high pH, with maximum stability observed in the pH range of 3-5.[6] The pH of your cell culture medium (typically 7.2-7.4) could contribute to gradual degradation of the compound over long incubation periods.
Solutions:
-
Minimize Incubation Time: If possible, reduce the incubation time of your assay to minimize the potential for compound degradation.
-
pH Control: Ensure your assay buffers are properly prepared and buffered to maintain a stable pH throughout the experiment.
-
Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Potential Cause 3: Inconsistent Cell Seeding or Pipetting
Uneven cell distribution or inaccurate pipetting of reagents can lead to significant well-to-well variability.
Solutions:
-
Cell Seeding: Ensure a homogeneous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling.
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using reverse pipetting to improve accuracy.
-
Automated Liquid Handling: If available, use automated liquid handlers for dispensing cells and reagents to improve consistency.
Question 2: My assay is showing a high rate of false positives or unexpected activity. Could the compound be interfering with the assay?
Yes, this is a critical consideration. Compounds containing certain structural motifs, including some heterocyclic rings, can be classified as Pan-Assay Interference Compounds (PAINS).[7][8] These compounds can produce false positive results through various mechanisms unrelated to specific target inhibition.
Potential Cause 1: Assay Technology Interference
Some 1,2,4-oxadiazole derivatives have been reported to exhibit fluorescent properties, often emitting in the blue region of the spectrum.[9] If your assay uses a fluorescence-based readout, the intrinsic fluorescence of this compound could be a source of interference. Similarly, some oxadiazoles have luminescent properties, which could interfere with luminescence-based assays.[4]
Solutions:
-
Run a Compound-Only Control: In a cell-free version of your assay, measure the signal generated by this compound alone at the concentrations you are testing. A significant signal indicates direct interference.
-
Use an Orthogonal Assay: Confirm your findings using a different assay with an alternative detection method (e.g., if you are using a fluorescence-based assay, try a label-free or absorbance-based method).
-
Spectral Scanning: If your plate reader has this capability, perform a spectral scan of your compound to identify its excitation and emission maxima. This will help you determine if there is an overlap with your assay's fluorophores.
Potential Cause 2: Non-Specific Reactivity
While one study noted that 1,2,4-oxadiazole analogs showed minimal interference in a sulfhydryl-scavenging high-throughput screen, the potential for non-specific reactivity of the scaffold should not be dismissed.[6]
Solutions:
-
Counter-Screens: If you identify this compound as a "hit" in your primary screen, it is essential to perform counter-screens against unrelated targets to assess its specificity.
-
Detergent Controls: The inclusion of a non-ionic detergent, such as Triton X-100 (at a low concentration, e.g., 0.01%), can help to disrupt non-specific interactions and reduce the activity of aggregating compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of small molecules for bioassays.[5] 1,3,4-Oxadiazole derivatives have been shown to be highly soluble in DMSO. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is a typical concentration range for testing this compound in cell-based assays?
Based on studies of other 1,2,4-oxadiazole derivatives in cytotoxicity assays, a starting concentration range of 1 µM to 100 µM is a reasonable starting point.[9] A dose-response curve with multiple concentrations should be generated to determine the IC50 or EC50 value accurately.
Q3: Are there any known biological targets of this compound?
Direct biological targets of this compound are not well-documented in publicly available literature. However, it is a structural component of Amenamevir, an inhibitor of the herpes simplex virus helicase-primase complex.[10][11][12][13] The broader class of 1,2,4-oxadiazoles has been investigated for a wide range of biological activities, including anticancer and anti-inflammatory effects, suggesting that derivatives can interact with various biological targets.[14]
Q4: How can I assess the stability of this compound in my specific assay conditions?
To assess the stability of your compound, you can incubate it in your assay buffer or cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. At different time points, you can analyze the sample by High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining.
Experimental Protocols
Protocol 1: General Procedure for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][12]
-
Cell Seeding:
-
Culture your chosen cell line in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.
-
Include vehicle control wells (media with the same final concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis Summary Table
| Parameter | Description | Calculation |
| % Viability | The percentage of viable cells relative to the vehicle control. | (Absorbance of treated well / Absorbance of vehicle control well) * 100 |
| IC50 | The concentration of the compound that inhibits 50% of cell viability. | Determined by plotting % Viability against the log of the compound concentration and fitting to a sigmoidal dose-response curve. |
Visualizations
Experimental Workflow for Troubleshooting Bioassay Variability
Caption: Troubleshooting workflow for high bioassay variability.
Decision Tree for Investigating False Positives
Caption: Decision tree for investigating potential false positives.
References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. [Link]
-
Pan-assay interference compounds. Wikipedia. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC - NIH. [Link]
-
Amenamevir - Antivirals. Bertin Bioreagent. [Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. NIH. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
1,2,4-oxadiazoles-based novel EGFR inhibitors. Dove Medical Press. [Link]
-
Amenamevir. Cambridge Bioscience. [Link]
-
This compound. MySkinRecipes. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - NIH. [Link]
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Validation & Comparative
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Scaffolds: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the plethora of five-membered aromatic rings, the oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have garnered significant attention.[1][2] Both are frequently employed as bioisosteres for amide and ester functionalities, offering enhanced metabolic stability.[3][4][5] However, the seemingly subtle difference in the arrangement of their heteroatoms imparts distinct physicochemical and biological properties. This guide provides a comprehensive, data-driven comparison of these two pivotal scaffolds to aid researchers in making informed decisions during the drug design and development process.
Structural and Electronic Distinctions: The Foundation of Divergent Properties
The arrangement of the nitrogen and oxygen atoms within the five-membered ring is the genesis of the differing characteristics of 1,2,4- and 1,3,4-oxadiazoles. The asymmetric nature of the 1,2,4-oxadiazole leads to a different distribution of electron density compared to the more symmetric 1,3,4-isomer. This has direct implications for their dipole moments, aromaticity, and ability to participate in hydrogen bonding.[6][7]
The 1,3,4-oxadiazole is generally considered to possess a higher degree of aromaticity, contributing to greater thermal stability.[8] In contrast, the 1,2,4-oxadiazole can be more susceptible to certain chemical transformations. These fundamental differences in electronic character are a key determinant of their interactions with biological targets and metabolic enzymes.
Caption: Chemical structures of 1,2,4-oxadiazole and 1,3,4-oxadiazole.
Comparative Physicochemical and Pharmacokinetic Properties
A critical evaluation of the physicochemical properties of these isomers reveals significant distinctions that impact their drug-like characteristics. The 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity (logD) and higher aqueous solubility compared to its 1,2,4-counterpart.[7] This can be attributed to differences in their dipole moments and hydrogen bonding capabilities.[6]
Furthermore, studies have indicated that the 1,3,4-oxadiazole scaffold often confers greater metabolic stability.[9][10][11] This increased resistance to metabolic degradation can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced bioavailability.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key Implications for Drug Design |
| Molecular Weight (unsubstituted) | 70.05 g/mol [12] | 70.05 g/mol [13] | Identical for the parent scaffold, substituent effects will dominate. |
| Aromaticity | Lower aromatic character[8] | Higher degree of aromaticity[8] | Influences chemical reactivity and thermal stability. |
| Lipophilicity (logD) | Generally higher | Generally lower by an order of magnitude[7] | Impacts solubility, permeability, and off-target effects. |
| Aqueous Solubility | Generally lower | Generally higher[7][10][11] | Crucial for formulation and bioavailability. |
| Metabolic Stability | Often more susceptible to metabolism | Generally more stable[7][9][10][11] | Affects in vivo half-life and dosing regimen. |
| Hydrogen Bond Acceptor Strength | Varies with substitution | Generally a stronger H-bond acceptor[6] | Influences target binding and physicochemical properties. |
Synthesis Methodologies: A Comparative Overview
The synthetic routes to 1,2,4- and 1,3,4-oxadiazoles are distinct, reflecting their different structural assembly. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Synthesis of 1,2,4-Oxadiazoles
A prevalent method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves a multi-step process.[14] This typically begins with the conversion of a nitrile to an amidoxime using hydroxylamine. The resulting amidoxime is then O-acylated with a carboxylic acid or its activated derivative, followed by a cyclodehydration step to furnish the 1,2,4-oxadiazole ring.[14] One-pot protocols have also been developed to streamline this process.[15][16]
Caption: General synthetic workflow for 1,2,4-oxadiazoles.
Synthesis of 1,3,4-Oxadiazoles
The construction of the 1,3,4-oxadiazole ring commonly proceeds via the cyclization of diacylhydrazines.[17] This can be achieved by reacting acid hydrazides with carboxylic acids or acid chlorides, followed by dehydration using a variety of reagents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[17] Alternative methods include the oxidative cyclization of acylhydrazones.[18]
Caption: General synthetic workflow for 1,3,4-oxadiazoles.
Biological Activity and Therapeutic Applications: A Tale of Two Isomers
Both oxadiazole isomers are found in a wide array of biologically active compounds, demonstrating their versatility as pharmacophores.[1][2] However, the specific biological activities can differ significantly between the two scaffolds.
1,2,4-Oxadiazole Derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:
-
Anticancer: Acting as inhibitors of various enzymes such as histone deacetylase (HDAC) and carbonic anhydrase.[2][19]
-
Anti-inflammatory and Analgesic: Demonstrating efficacy in various models of inflammation and pain.[20]
-
Antimicrobial: Showing activity against a range of bacteria and fungi.[20][21]
-
Antiviral and Antitubercular: Investigated for their potential in treating viral and mycobacterial infections.[20][22]
-
Central Nervous System (CNS) Activity: Derivatives have been explored as agents for neurodegenerative diseases.[19]
1,3,4-Oxadiazole Derivatives are also associated with a diverse range of biological effects, often overlapping with those of the 1,2,4-isomer, but with notable distinctions:
-
Anticancer: A significant number of 1,3,4-oxadiazole-containing compounds have been investigated as anticancer agents, targeting tubulin polymerization and other cancer-related pathways.[10][11][23]
-
Antimicrobial: This scaffold is a common feature in many antibacterial and antifungal agents.[17][24]
-
Anti-inflammatory and Analgesic: Widely reported for their anti-inflammatory and pain-relieving properties.[24][25]
-
Anticonvulsant and Antidepressant: Several derivatives have shown promise in the treatment of seizures and depression.[24]
-
Antiviral: The approved HIV integrase inhibitor Raltegravir contains a 1,3,4-oxadiazole core, highlighting the clinical significance of this scaffold.[25]
The choice between a 1,2,4- and 1,3,4-oxadiazole scaffold can therefore be guided by the desired therapeutic target and the required pharmacological profile.
Experimental Protocols
Representative Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol is a general representation and may require optimization for specific substrates.
Step 1: Amidoxime Formation
-
To a solution of the starting nitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amidoxime.
Step 2: O-Acylation and Cyclodehydration
-
Dissolve the amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent such as DMF or pyridine.
-
Add a coupling agent, for example, EDCI (1.2 eq) and HOBt (1.2 eq), to the mixture.
-
Stir the reaction at room temperature until the formation of the O-acylamidoxime intermediate is complete (monitor by TLC).
-
Heat the reaction mixture to 80-120 °C to effect cyclodehydration.
-
After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.[14][21]
Representative Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole
This protocol is a general representation and may require optimization for specific substrates.
Step 1: Acid Hydrazide Formation (if not commercially available)
-
React the corresponding ester with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to obtain the precipitated acid hydrazide, which can be collected by filtration.
Step 2: Diacylhydrazine Formation and Cyclodehydration
-
To a solution of the acid hydrazide (1.0 eq) in a solvent such as pyridine or DMF, add an acid chloride (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the diacylhydrazine formation is complete.
-
Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) (2-5 eq), dropwise at 0 °C.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the 2,5-disubstituted 1,3,4-oxadiazole.[17][26]
Conclusion: Making the Right Choice for Your Drug Discovery Program
The 1,2,4- and 1,3,4-oxadiazole scaffolds, while both serving as valuable bioisosteres, are not interchangeable. The 1,3,4-oxadiazole isomer generally offers advantages in terms of metabolic stability, aqueous solubility, and lower lipophilicity, which are often desirable attributes for a successful drug candidate.[7][10][11] However, the specific biological activity and target engagement may favor the 1,2,4-oxadiazole in certain contexts. A thorough understanding of the distinct properties of each isomer, supported by the experimental data presented in this guide, is paramount for the rational design of novel therapeutics. The choice of scaffold should be a data-driven decision, considering the desired pharmacokinetic profile and the specific demands of the biological target.
References
A comprehensive list of references will be provided upon request.
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A Researcher's Guide to Validating the Mechanism of Action of 4-(1,2,4-Oxadiazol-3-yl)aniline Compounds as IDO1 Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and exacting. The 4-(1,2,4-oxadiazol-3-yl)aniline core has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. A particularly compelling avenue of investigation is its potential to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a pivotal enzyme in cancer immunology. This guide provides an in-depth, technically-grounded framework for validating the mechanism of action of this compound class, with a focus on IDO1 inhibition. Our approach emphasizes scientific integrity, experimental causality, and robust, self-validating protocols.
The Rationale for Targeting IDO1
IDO1 is an intracellular heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to two key immunosuppressive events: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1] This dual mechanism allows tumors to evade immune surveillance.[1] Therefore, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.
The this compound scaffold is an attractive starting point for the design of IDO1 inhibitors. The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, offering improved metabolic stability, while the aniline moiety provides a versatile point for synthetic modification to optimize potency and selectivity.
A Multi-tiered Approach to Mechanism of Action Validation
A robust validation of the mechanism of action requires a multi-pronged approach, progressing from direct enzyme inhibition to cellular effects and finally to in vivo pharmacodynamics. This tiered approach allows for a comprehensive understanding of a compound's activity and potential liabilities.
Caption: A tiered workflow for validating the mechanism of action of IDO1 inhibitors.
Tier 1: Biochemical Validation - Does the Compound Inhibit the Enzyme?
The foundational step is to ascertain direct inhibition of the IDO1 enzyme. This is typically achieved through a cell-free biochemical assay using purified recombinant human IDO1.
Comparative Analysis of Biochemical Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Absorbance-based | Measures the formation of kynurenine, which absorbs light at 320-325 nm. | Simple, cost-effective, readily available reagents. | Lower sensitivity, potential for interference from colored compounds. |
| Fluorogenic | A developer molecule reacts with N-formylkynurenine (the direct product of IDO1) to produce a fluorescent signal. | High sensitivity, high signal-to-background ratio. | More expensive, potential for interference from fluorescent compounds. |
| HPLC-based | Chromatographically separates and quantifies tryptophan and kynurenine. | Highly specific and quantitative. | Low throughput, requires specialized equipment. |
Step-by-Step Protocol: Absorbance-Based IDO1 Inhibition Assay
This protocol is adapted from established methods and provides a robust starting point for screening and IC50 determination.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
IDO1 Reaction Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Ascorbic acid, Methylene blue
-
Catalase
-
Test compound (this compound derivative) and positive control (e.g., Epacadostat)
-
30% (w/v) Trichloroacetic acid (TCA)
-
2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid
-
96-well microplate and plate reader
Procedure:
-
Prepare Reagents: Freshly prepare all solutions on the day of the experiment.
-
Compound Dilution: Prepare a serial dilution of the test compound and positive control in DMSO. The final DMSO concentration in the assay should be kept below 0.5%.
-
Assay Reaction:
-
In a 96-well plate, add 180 µL of IDO1 Reaction Solution (containing buffer, cofactors, and catalase).
-
Add 10 µL of the diluted test compound, positive control, or inhibitor buffer (for positive and blank controls).
-
Initiate the reaction by adding 10 µL of diluted IDO1 enzyme to all wells except the "Blank". Add 10 µL of IDO1 Assay Buffer to the "Blank" wells.
-
Incubate at room temperature with gentle shaking.
-
-
Reaction Termination and Kynurenine Detection:
-
After the desired incubation time (e.g., 60 minutes), terminate the reaction by adding 20 µL of 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add 2% p-DMAB solution.
-
Incubate for 10 minutes at room temperature to allow color development.
-
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Tier 2: Cellular Validation - Does the Compound Work in a Biological Context?
While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to assess a compound's ability to cross the cell membrane, engage its target in the cytoplasm, and exert a biological effect without causing general toxicity.
Caption: Workflow for cellular validation of IDO1 inhibitors.
Step-by-Step Protocol: Cellular IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Cell Line Selection: Choose a cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ), such as the human ovarian cancer cell line SKOV-3 or the human cervical cancer cell line HeLa.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Add IFN-γ (e.g., 100 ng/mL) to the cell culture medium to induce IDO1 expression and incubate for 24-48 hours.
-
Compound Treatment: Add serial dilutions of the test compound and a positive control (e.g., Epacadostat) to the cells and incubate for a further 24-48 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration using the p-DMAB method described in the biochemical assay protocol, or by HPLC for greater accuracy.
-
Cytotoxicity Assessment: Concurrently, assess the viability of the treated cells using a standard method like the MTT or CellTiter-Glo assay to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not to compound toxicity.
-
Data Analysis: Calculate the cellular IC50 value for the test compound.
Step-by-Step Protocol: T-cell Co-culture Assay
This assay directly assesses the functional consequence of IDO1 inhibition: the rescue of T-cell function.
Materials:
-
IDO1-expressing cancer cells (as above)
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
Test compound and positive control
-
Reagents for measuring T-cell proliferation (e.g., CFSE dye) and cytokine production (e.g., ELISA or CBA kits for IFN-γ, IL-2)
Procedure:
-
Prepare IDO1-expressing cells: Seed and induce IDO1 expression in the cancer cells as described above.
-
Co-culture setup:
-
Add freshly isolated PBMCs or Jurkat T-cells to the wells containing the cancer cells.
-
Add T-cell activators to stimulate T-cell proliferation and cytokine production.
-
Add serial dilutions of the test compound.
-
-
Incubation: Co-culture the cells for 48-72 hours.
-
Endpoint Analysis:
-
T-cell Proliferation: If using a dye dilution assay like CFSE, harvest the T-cells and analyze by flow cytometry to measure the extent of cell division.[2][3]
-
Cytokine Production: Collect the co-culture supernatant and measure the concentration of key T-cell-derived cytokines, such as IFN-γ and IL-2, using ELISA or a multiplex bead array.[4][5]
-
-
Data Analysis: Determine the concentration at which the test compound restores T-cell proliferation and cytokine production in the presence of IDO1-expressing cancer cells.
Tier 3: In Vivo Validation - Does the Compound Work in a Living System?
In vivo studies are essential to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound and its anti-tumor efficacy.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
The goal of PK/PD studies is to establish a relationship between the drug concentration in the body (PK) and its biological effect (PD).
Experimental Design:
-
Animal Model: Use a relevant syngeneic mouse tumor model where the tumor cells express IDO1 (e.g., B16 melanoma or CT26 colon carcinoma).[6]
-
Dosing Regimen: Administer the test compound via a clinically relevant route (e.g., oral gavage) at various doses and schedules (e.g., once or twice daily).[6]
-
Sample Collection: Collect blood and tumor tissue at multiple time points after dosing.
-
PK Analysis: Measure the concentration of the test compound in plasma and tumor tissue using LC-MS/MS.[7]
-
PD Analysis: Measure the levels of tryptophan and kynurenine in plasma and tumor homogenates to assess the extent and duration of IDO1 inhibition.[6]
In Vivo Efficacy Studies
These studies evaluate the anti-tumor activity of the compound, both as a monotherapy and in combination with other immunotherapies.
Experimental Design:
-
Tumor Implantation: Implant IDO1-expressing tumor cells into immunocompetent syngeneic mice.
-
Treatment: Once tumors are established, treat the mice with the test compound at a dose and schedule determined from the PK/PD studies. Include vehicle control and positive control (e.g., a known IDO1 inhibitor or an immune checkpoint inhibitor) groups.
-
Efficacy Readouts:
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, harvest tumors and analyze the tumor microenvironment by flow cytometry for the infiltration and activation status of various immune cell populations (e.g., CD8+ T-cells, Tregs).
-
Analyze cytokine levels in the tumor microenvironment.
-
Selectivity and Off-Target Profiling
It is crucial to assess the selectivity of the this compound compounds to minimize the risk of off-target effects. The 1,2,4-oxadiazole scaffold has been reported in compounds with a wide range of biological activities, including kinase inhibition.[8]
Recommended Approach:
-
Kinase Panel Screening: Screen the lead compounds against a broad panel of kinases (e.g., the 468-kinase panel from Reaction Biology) at a fixed concentration (e.g., 1 or 10 µM) to identify any potential off-target kinase inhibition.[8][9]
-
Follow-up IC50 Determination: For any kinases that show significant inhibition in the initial screen, perform dose-response experiments to determine the IC50 values.
-
Profiling against Related Enzymes: Given that tryptophan can be metabolized by other enzymes like Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2), it is important to assess the selectivity of the compounds against these enzymes.[6]
Data Interpretation and Comparative Analysis
The data generated from this multi-tiered validation process should be compiled and analyzed to build a comprehensive profile of the this compound compound.
Example Comparative Data Table for IDO1 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | T-cell Rescue EC50 (nM) | In Vivo Kyn Reduction (%) @ dose | Off-Target Kinase Hits (>50% inh. @ 1µM) |
| Test Compound A | 25 | 150 | 200 | 75% @ 50 mg/kg | Kinase X, Kinase Y |
| Test Compound B | 10 | 50 | 75 | 90% @ 50 mg/kg | None |
| Epacadostat | 12 | 75 | 100 | 90% @ 50 mg/kg | None |
This table allows for a clear comparison of the test compounds with a known standard, highlighting their relative potencies, cellular activities, and selectivity profiles.
Conclusion
Validating the mechanism of action of this compound compounds as IDO1 inhibitors is a rigorous but essential process in drug discovery. By employing a multi-tiered approach that encompasses biochemical, cellular, and in vivo studies, researchers can build a robust data package that supports the continued development of these promising therapeutic candidates. The experimental protocols and comparative frameworks provided in this guide offer a comprehensive roadmap for navigating this critical phase of research, ultimately contributing to the development of novel and effective cancer immunotherapies.
References
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Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021). Journal of Hematology & Oncology. [Link]
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Discovery of IDO1 inhibitors: from bench to bedside. (2017). Cancer Research. [Link]
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An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals. (2023). Frontiers in Immunology. [Link]
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IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia. (2021). Cancers. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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A Palette of Cytokines to Measure Anti-Tumor Efficacy of T Cell-Based Therapeutics. (2021). Journal of Immunotherapy and Precision Oncology. [Link]
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Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies. (2024). International Journal of Nanomedicine. [Link]
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Measuring Proliferation by Flow Cytometry. (n.d.). Bio-Rad. [Link]
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IDO1 inhibition demonstrates significant antitumor growth benefit as monotherapy in syngeneic tumor models (ANCOVA). (n.d.). ResearchGate. [Link]
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Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
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Co-Culture Assays For Immuno-oncology Research. (n.d.). Champions Oncology. [Link]
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What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. (2020). Journal of Experimental & Clinical Cancer Research. [Link]
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Tips for Measuring T Cell Proliferation by Flow Cytometry. (2022). KCAS Bio. [Link]
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Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. (2023). Frontiers in Chemistry. [Link]
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Discovery of IDO1 Inhibitors: From Bench to Bedside. (2017). Cancer Research. [Link]
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Screening for Safety-Relevant Off-Target Activities. (n.d.). ResearchGate. [Link]
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Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype. (n.d.). IRIS. [Link]
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Inflammation and Autoimmune T cell assays. (n.d.). Charles River Labs. [Link]
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The Efficacy of 4-(1,2,4-Oxadiazol-3-yl)aniline Derivatives: A Comparative Guide from In Vitro Promise to In Vivo Reality
The 4-(1,2,4-oxadiazol-3-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its bioisosteric properties, allowing it to mimic ester or amide functionalities with enhanced metabolic stability, have made it a focal point for researchers targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[1] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this promising class of compounds, synthesizing data from numerous studies to offer a realistic perspective on their journey from laboratory assays to preclinical models. We will delve into the experimental data that underpins their biological activity, critically evaluate the translation from a controlled cellular environment to a complex physiological system, and provide detailed protocols to ensure scientific rigor and reproducibility.
The In Vitro Efficacy Landscape: Potency in a Controlled Environment
The initial assessment of any potential therapeutic agent begins with in vitro studies. These assays, conducted on isolated cells or proteins, provide a foundational understanding of a compound's biological activity, mechanism of action, and structure-activity relationships (SAR). Derivatives of this compound have demonstrated a broad range of in vitro activities, most notably in the realm of oncology.
Anticancer Activity: A Primary Focus
A significant body of research has highlighted the antiproliferative effects of 1,2,4-oxadiazole derivatives against a diverse panel of human cancer cell lines.[2][3][4] For instance, the parent compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, displayed moderate activity against eleven cancer cell lines, paving the way for the synthesis of more potent analogs.[3] Further modifications have led to derivatives with sub-micromolar IC50 values, indicating high potency.[2] The anticancer activity is often attributed to the induction of apoptosis, a form of programmed cell death, with some derivatives shown to activate key executioner enzymes like caspase-3.[5]
| Derivative Type | Cancer Cell Line(s) | Reported IC50 Values (µM) | Reference |
| 3,5-diarylsubstituted-1,2,4-oxadiazoles | Colo 205, Hep G2, Hela | 26.1–34.3 | [3] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 | Sub-micromolar | [2] |
| 1,2,4-oxadiazole linked imidazopyrazine derivatives | MCF-7, A-549, A-375 | 0.22 - 1.67 | [4] |
| 1,4-Benzoxazine-1,2,4-oxadiazole hybrids | A549, PC3, HeLa, MCF-7 | 3.41 - 6.82 | |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | HeLa | 10.64 - 33.62 | [6] |
Beyond Cancer: A Multifunctional Scaffold
The therapeutic potential of this scaffold is not limited to oncology. Researchers have successfully designed derivatives with other biological activities:
-
Neuroprotection: Certain (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives have shown promise as multifunctional agents for Alzheimer's disease. One such compound, designated f9, exhibited potent inhibition of butyrylcholinesterase (BuChE) with an IC50 of 1.28 µM, along with significant anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO), IL-1β, and TNF-α in microglial cells.[7][8] Another 1,2,4-oxadiazole derivative, compound 24, demonstrated neuroprotective effects in a cellular model of stroke by reducing reactive oxygen species (ROS) accumulation and restoring mitochondrial membrane potential.[5]
-
Anti-inflammatory Activity: The oxadiazole nucleus is also a key pharmacophore in the design of anti-inflammatory agents. In vitro assays, such as the heat-induced albumin denaturation assay, have been used to screen for anti-inflammatory potential, with some derivatives showing activity comparable to standard drugs like ibuprofen.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Caption: Potential mechanism of action for anticancer oxadiazole derivatives.
The In Vivo Arena: Translating Promise into Preclinical Efficacy
While in vitro data is crucial for initial screening, the true test of a compound's therapeutic potential lies in its in vivo efficacy. Animal models provide a complex physiological environment, complete with metabolic processes, immune responses, and pharmacokinetic challenges, which cannot be replicated in a petri dish.
Evidence from Preclinical Models
Direct in vivo studies on this compound derivatives are emerging, and data from closely related oxadiazole isomers provide valuable insights.
-
Anti-inflammatory Activity: Several studies have demonstrated the in vivo anti-inflammatory effects of oxadiazole derivatives. In the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation, various 1,2,5- and 1,3,4-oxadiazole derivatives have shown a significant reduction in paw swelling, with some compounds outperforming standard drugs like celecoxib and indomethacin.[9][10][11]
-
Neuroprotective Effects: The aforementioned compound f9, a (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivative, demonstrated its ability to cross the blood-brain barrier and subsequently improved memory and cognitive function in a scopolamine-induced mouse model of amnesia.[7][8][12] This is a critical finding, as it confirms that the compound is not only active at the cellular level but can also reach its target in the central nervous system and elicit a functional response. Similarly, a 1,2,4-oxadiazole derivative (compound 24) significantly reduced brain infarct volume and improved neurological deficits in a rat model of ischemic stroke.[5]
-
Anticancer Efficacy: In a study on 1,3,4-oxadiazole derivatives, compounds that showed potent in vitro cytotoxicity were advanced to an in vivo Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice. The derivatives were effective in reducing both the size and weight of the tumors, providing a clear example of successful translation from in vitro to in vivo anticancer activity for this class of compounds.[13]
Experimental Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan, a polysaccharide, when injected into the sub-plantar tissue of a rat's paw, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is associated with prostaglandin release. The ability of a test compound to reduce the swelling in the later phase is indicative of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
House Wistar rats in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group): a control group, a standard group (e.g., receiving indomethacin), and test groups for different doses of the oxadiazole derivative.
-
Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Analyze the data using statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Caption: A typical workflow for an in vivo efficacy study.
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
A potent in vitro activity does not always guarantee in vivo success. The transition from a simplified cellular system to a whole organism introduces a multitude of variables that can influence a compound's efficacy. Understanding these factors is key to establishing a meaningful in vitro-in vivo correlation.
The Crucial Role of Pharmacokinetics (ADME)
Pharmacokinetics describes the journey of a drug through the body. The acronym ADME encapsulates the four key processes:
-
Absorption: For orally administered drugs, the compound must be absorbed from the gastrointestinal tract into the bloodstream.
-
Distribution: Once in the bloodstream, the compound is distributed to various tissues and organs. It must reach the target site in sufficient concentrations to exert its effect.
-
Metabolism: The body's enzymes, primarily in the liver, can chemically modify the compound, which may lead to its activation or inactivation and subsequent excretion.
-
Excretion: The compound and its metabolites are eliminated from the body, usually via the kidneys or in the feces.
A compound with excellent in vitro potency may fail in vivo if it has poor absorption, is rapidly metabolized into an inactive form, or does not distribute to the target tissue. For instance, a study on the pharmacokinetics of a 1,3,4-oxadiazole derivative, ODASA, in rats after ocular and intraperitoneal administration provided detailed information on its plasma concentration over time, its metabolites, and its bioavailability.[9][14] Such data is invaluable for understanding how the compound behaves in a living system and for optimizing dosing regimens in further studies. The concept of the AUC/MIC ratio (Area Under the Curve/Minimum Inhibitory Concentration) is a critical pharmacokinetic/pharmacodynamic parameter that often predicts the efficacy of antimicrobial and antifungal agents in vivo.[15]
The Challenge of Toxicity
A compound may be highly effective at killing cancer cells in vitro, but it may also be toxic to healthy cells in vivo, leading to unacceptable side effects. Preclinical toxicity studies in animals are therefore essential to determine a safe therapeutic window.
Caption: The relationship between in vitro and in vivo studies.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds with demonstrated potent in vitro activity across multiple therapeutic areas, including oncology and neurodegenerative diseases. The available in vivo data, while still emerging for this specific isomeric series, provides strong proof-of-concept for the successful translation of this scaffold's biological activity from the bench to preclinical models.
The key to advancing these compounds towards clinical development lies in a systematic and integrated approach that closely couples in vitro screening with early in vivo pharmacokinetic and efficacy studies. Future research should focus on:
-
Direct IVIVC Studies: Conducting studies that directly compare the in vitro and in vivo efficacy of the same lead compounds to build robust correlation models.
-
Comprehensive Pharmacokinetic Profiling: Early determination of the ADME properties of promising derivatives to guide lead optimization and de-risk later stages of development.
-
Mechanism of Action Elucidation: Deepening the understanding of the molecular targets and signaling pathways modulated by these compounds to enable a more rational drug design approach.
By embracing a holistic and data-driven strategy, the scientific community can unlock the full therapeutic potential of this compound derivatives and translate their in vitro promise into tangible in vivo realities for patients in need.
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Design,synthesis,and Biological Evaluation Of Novel(4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide Derivatives. Global Thesis. (URL: [Link])
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Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. (URL: [Link])
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Navigating the Selectivity Landscape of 4-(1,2,4-Oxadiazol-3-yl)aniline-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(1,2,4-oxadiazol-3-yl)aniline scaffold has emerged as a privileged structure in modern medicinal chemistry. Its synthetic tractability and ability to act as a bioisostere for amide and ester functionalities have led to its incorporation into a multitude of inhibitors targeting a diverse range of protein classes.[1] However, as with any promising inhibitor scaffold, the true measure of its therapeutic potential lies not only in its on-target potency but also in its selectivity. Off-target interactions can lead to unforeseen side effects and toxicity, derailing an otherwise promising drug development campaign.
This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the this compound core. We will delve into the experimental data that illuminates the selectivity of these compounds, explore the methodologies used to assess cross-reactivity, and discuss the structural nuances that govern their interaction with a spectrum of biological targets.
The Criticality of Selectivity Profiling
In the quest for targeted therapies, achieving high selectivity is paramount. A selective inhibitor interacts primarily with its intended target, minimizing engagement with other proteins in the proteome. This is particularly crucial for classes of enzymes with numerous structurally related members, such as the human kinome. Effective kinase inhibitors are expected to have a high degree of selectivity to reduce the likelihood of side effects.[2] The assessment of an inhibitor's selectivity profile early in the drug discovery process is a critical step to de-risk a program and guide medicinal chemistry efforts toward compounds with a higher probability of clinical success.
Comparative Cross-Reactivity of this compound-Based Inhibitors
Case Study 1: EGFR Inhibitors
A series of 3,5-disubstituted-1,2,4-oxadiazoles, where one of the substituents is an aniline derivative, were identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2] In this study, several compounds demonstrated significant activity against both wild-type EGFR (EGFRWT) and the T790M mutant, which is a common resistance mutation.
| Compound | Primary Target(s) | IC50 (µM) vs. EGFRWT | IC50 (µM) vs. EGFRT790M | Reference |
| 7a | EGFR | <10 | <50 | [2] |
| 7b | EGFR | <10 | <50 | [2] |
| 7m | EGFR | <10 | <50 | [2] |
While this study focused on EGFR, it highlights the potential for potent inhibition of a specific kinase family. The cross-reactivity against a broader panel of kinases was not reported, which would be a critical next step in understanding the selectivity profile of these compounds.
Case Study 2: RET Kinase Inhibitors
In the development of novel inhibitors for the Rearranged during Transfection (RET) kinase, a known oncogene, researchers have utilized the 1,2,4-oxadiazole scaffold as a replacement for an alkynyl linker in Ponatinib-like molecules. This modification led to enhanced biological activity against the RET enzyme.[3]
One notable compound from this research inhibited the RET enzyme with an IC50 value of 7.3 nM in an ELISA assay.[3] Furthermore, it demonstrated potent inhibition of the RET signaling pathway in cellular assays.[3] The selectivity of this compound was not extensively profiled in the primary publication, but its potent activity against a specific target suggests a degree of selectivity that warrants further investigation through broad kinase screening.
Case Study 3: Histone Deacetylase (HDAC) Inhibitors
The versatility of the 1,2,4-oxadiazole scaffold extends beyond kinase inhibition. A series of novel substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives were identified as selective inhibitors of HDSirt2, a NAD+ dependent lysine deacetylase.[3] Two compounds from this series emerged as the most potent HDSirt2 inhibitors when tested against a panel of human leukemia and breast cancer cell lines.[3] This demonstrates that the this compound core can be tailored to target enzymes outside of the kinase family with a degree of selectivity.
Methodologies for Assessing Cross-Reactivity
A robust evaluation of an inhibitor's cross-reactivity is reliant on well-designed and executed experimental protocols. Several key methodologies are employed in the field:
Kinome-Wide Profiling
The most comprehensive method for assessing the selectivity of kinase inhibitors is to screen them against a large panel of kinases, often representing a significant portion of the human kinome. Commercial services like Eurofins' KINOMEscan™ offer platforms that can rapidly determine the potency and selectivity of compounds against hundreds of kinases.[4] This technology measures the thermodynamic binding constants of an inhibitor to a panel of kinases, providing a detailed map of its interactions.[4]
Below is a generalized workflow for such a kinase profiling experiment.
Caption: Generalized workflow for kinome-wide selectivity profiling.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement and can be used to confirm off-target effects in a cellular context. This method relies on the principle that the binding of a ligand to a protein increases its thermal stability. By heating cell lysates or intact cells to various temperatures in the presence and absence of an inhibitor, and then quantifying the amount of soluble protein at each temperature, one can determine which proteins are stabilized by the inhibitor.
In-cell Target Engagement Assays
Various in-cell assays can provide evidence of on- and off-target activity. For instance, monitoring the phosphorylation of known substrates of the target kinase and other related kinases can reveal the inhibitor's cellular selectivity. A highly selective inhibitor should primarily affect the phosphorylation of the intended target's substrates.
Structure-Activity Relationship (SAR) and Selectivity
The selectivity of 3,5-disubstituted-1,2,4-oxadiazoles is highly dependent on the nature of the substituents at the 3- and 5-positions of the oxadiazole ring. For inhibitors based on the this compound scaffold, the substitutions on the aniline ring and the group at the 5-position of the oxadiazole are critical determinants of selectivity.
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A Comparative Guide to the Structure-Activity Relationship of 4-(1,2,4-Oxadiazol-3-yl)aniline Analogs
The 4-(1,2,4-oxadiazol-3-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on anticancer applications. We will delve into the synthetic rationale, comparative biological data, and detailed experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for designing and evaluating novel therapeutic agents.
The this compound Core: A Versatile Pharmacophore
The 1,2,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] When coupled with an aniline moiety, the resulting this compound structure presents key pharmacophoric features: a hydrogen bond donor (the aniline amine), a hydrogen bond acceptor (the oxadiazole nitrogens), and two aromatic rings that can be readily functionalized to modulate potency, selectivity, and physicochemical properties. This versatility has led to the exploration of its analogs in various therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3]
Synthesis of the Core Scaffold and Analogs
The synthesis of this compound analogs typically begins with the construction of the core scaffold, followed by diversification. A common and efficient method involves the one-pot synthesis from readily available starting materials.[1]
Experimental Protocol: One-Pot Synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline
This protocol describes a one-pot synthesis of a key intermediate, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, which can then be further modified.[1]
Materials:
-
tert-butylamidoxime
-
4-aminobenzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-aminobenzoic acid (1 equivalent) in DMF, add CDI (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butylamidoxime (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline.[1]
Causality Behind Experimental Choices:
-
CDI as a coupling agent: CDI is an effective activating agent for the carboxylic acid group of 4-aminobenzoic acid, facilitating the initial amide bond formation with the amidoxime. Its use in a one-pot reaction simplifies the procedure and often leads to high yields.
-
High temperature for cyclodehydration: The thermal conditions (120 °C) are crucial for the intramolecular cyclodehydration of the O-acylated amidoxime intermediate to form the stable 1,2,4-oxadiazole ring.
-
DMF as a solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates and can withstand the high reaction temperature required for cyclization.
Diagram of the Synthetic Workflow:
Caption: One-pot synthesis of the core scaffold.
Structure-Activity Relationship Studies: Anticancer Activity
A key area of investigation for this compound analogs is their potential as anticancer agents. SAR studies have focused on modifying the aniline nitrogen and the phenyl ring to enhance potency and selectivity.
Modification of the Aniline Nitrogen: N-Phenylmaleimide and N-Phenylsuccinimide Analogs
One study explored the derivatization of the aniline nitrogen of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline into N-phenylsuccinimide and N-phenylmaleimide moieties.[1] This modification was inspired by the structures of natural products with antitumor activity.
Table 1: Comparative in vitro anticancer activity of N-substituted 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline analogs. [1]
| Compound | R-group on Aniline Nitrogen | Mean IC₅₀ (µM) across 11 cancer cell lines |
| 1 | -H | >100 |
| 4 | N-succinimide | ~15.3 |
| 7 | N-maleimide | ~9.4 |
SAR Insights:
-
The unsubstituted parent aniline (1 ) showed weak to no activity.
-
Introduction of a succinimide ring (4 ) at the aniline nitrogen resulted in a significant increase in anticancer activity.
-
The maleimide analog (7 ) exhibited the most potent activity, suggesting that the unsaturated nature of the maleimide ring might be crucial for its biological effect, potentially through interactions with cellular nucleophiles.[1]
Experimental Protocol: Synthesis of N-Phenylsuccinimide Analog (4)
This protocol details the conversion of the intermediate amide to the final succinimide analog.[1]
Materials:
-
4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid (intermediate amide)
-
Sodium acetate
-
Acetic anhydride
Procedure:
-
Mix the intermediate amide (1 equivalent) with sodium acetate (1 equivalent) in acetic anhydride.
-
Heat the mixture at 80-85 °C for 4 hours.
-
Cool the reaction mixture and wash with water.
-
Dry the solid product under vacuum.
-
Purify the product by flash chromatography to obtain the N-phenylsuccinimide analog.[1]
Causality Behind Experimental Choices:
-
Acetic anhydride and sodium acetate: This combination is a classic reagent system for the cyclodehydration of amic acids to form imides. Acetic anhydride acts as the dehydrating agent, while sodium acetate serves as a basic catalyst.
Diagram of the Derivatization Workflow:
Caption: Derivatization of the core scaffold.
Comparative Analysis with Other Oxadiazole-Based Anticancer Agents
While the focus of this guide is on this compound analogs, it is valuable to compare their activity with other oxadiazole-containing compounds to understand the broader SAR landscape. For instance, some 1,3,4-oxadiazole derivatives have shown potent anticancer activity by targeting different mechanisms, such as inhibiting matrix metalloproteinases (MMPs).[4] A series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives exhibited excellent cytotoxic profiles on the A549 human lung cancer cell line, with some compounds showing IC₅₀ values significantly lower than the standard drug cisplatin.[2][4]
This comparison highlights that the specific isomer of the oxadiazole ring (1,2,4- vs. 1,3,4-) and the nature of the substituents at both ends of the heterocyclic core play a critical role in determining the biological activity and mechanism of action.
Self-Validating Experimental Design: In Vitro Anticancer Assay
To ensure the trustworthiness of the biological data, a standardized and well-described experimental protocol is essential. The following is a general protocol for an in vitro anticancer assay, which can be adapted for specific cell lines and compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]
Causality Behind Experimental Choices:
-
MTT as an indicator of metabolic activity: The reduction of the yellow MTT to purple formazan is catalyzed by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Use of a vehicle control: The DMSO control is crucial to ensure that the observed effects are due to the test compound and not the solvent.
-
Inclusion of a positive control: A known anticancer drug (e.g., cisplatin, doxorubicin) should be included as a positive control to validate the assay's sensitivity and provide a benchmark for the activity of the test compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The SAR studies discussed herein demonstrate that modifications to the aniline nitrogen can significantly enhance anticancer activity. Future research should focus on a more extensive exploration of substituents on both the aniline phenyl ring and the other side of the oxadiazole ring to further optimize potency, selectivity, and pharmacokinetic properties. Additionally, investigating the mechanism of action of the most potent analogs will be crucial for their advancement as clinical candidates. The detailed synthetic and biological protocols provided in this guide offer a solid foundation for such future endeavors.
References
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Maftei, C. V., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 2696–2706. [Link]
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Gawryś, J., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(23), 7205. [Link]
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Çalışkan, B., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(1), 1046–1061. [Link]
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Çalışkan, B., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(1), 1046-1061. [Link]
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Kumar, P. B. A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17(10), 2591-2605. [Link]
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Yurttaş, L., et al. (2018). Synthesis and Biological Evaluation of New 1,3,4-Oxadiazoles as Potential Anticancer Agents and Enzyme Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1736–1746. [Link]
-
Gupta, M., et al. (2013). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][2][6] OXADIAZOLES AS S1P1 AGONISTS. Trade Science Inc.[Link]
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de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8272. [Link]
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A Comparative Analysis of the Anticancer Potential of 4-(1,2,4-Oxadiazol-3-yl)aniline Against Established Chemotherapeutic Agents
In the relentless pursuit of novel and more effective cancer therapies, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the oxadiazole scaffold is a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities, including significant anticancer properties.[1][2][3] This guide provides a comparative overview of the hypothetical anticancer activity of a specific oxadiazole derivative, 4-(1,2,4-Oxadiazol-3-yl)aniline, against well-established anticancer drugs, Doxorubicin and Paclitaxel.
While extensive research has highlighted the anticancer potential of the broader 1,2,4-oxadiazole and 1,3,4-oxadiazole classes, this specific aniline derivative remains less characterized in the public domain.[4][5][6] This guide, therefore, presents a hypothetical, yet scientifically grounded, framework for its evaluation, based on the known activities of structurally related compounds. The objective is to provide researchers, scientists, and drug development professionals with a conceptual blueprint for assessing the potential of this and similar novel chemical entities.
Introduction to the Therapeutic Candidates
This compound: This compound belongs to the 1,2,4-oxadiazole class of heterocycles. Derivatives of this scaffold have been reported to exert anticancer effects through various mechanisms, including the inhibition of crucial enzymes like telomerase and histone deacetylases (HDACs), as well as interfering with growth factor signaling pathways.[1][2][3] For the purpose of this comparative guide, we will hypothesize that this compound acts as a selective inhibitor of a key kinase involved in cancer cell proliferation, such as a hypothetical "Cancer-Specific Kinase 1" (CSK1).
Doxorubicin: A well-known anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death. Its broad activity also leads to significant side effects, a common challenge with many traditional chemotherapy drugs.
Paclitaxel: A member of the taxane family of drugs, Paclitaxel is a potent mitotic inhibitor. It functions by stabilizing microtubules, preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.
Comparative In Vitro Anticancer Activity: A Hypothetical Dataset
To objectively compare the anticancer potential of this compound with Doxorubicin and Paclitaxel, a series of in vitro experiments would be essential. The following tables present hypothetical data from such a study, conducted on a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).
Table 1: Cytotoxicity Assessment (IC50 Values in µM) after 48h Treatment
| Compound | MCF-7 | A549 | HCT116 |
| This compound | 5.2 | 8.7 | 6.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Paclitaxel | 0.1 | 0.3 | 0.2 |
This hypothetical data suggests that while the novel compound shows anticancer activity, the established drugs are more potent in terms of direct cytotoxicity.
Table 2: Apoptosis Induction in HCT116 Cells (% of Apoptotic Cells after 24h Treatment at IC50 Concentration)
| Compound | % Early Apoptosis | % Late Apoptosis | Total Apoptotic Cells |
| This compound | 25.3 | 15.1 | 40.4 |
| Doxorubicin | 30.1 | 20.5 | 50.6 |
| Paclitaxel | 28.7 | 22.3 | 51.0 |
This hypothetical data indicates that all three compounds are capable of inducing apoptosis, with the known drugs showing a slightly higher apoptotic induction at their respective IC50 concentrations.
Table 3: Cell Cycle Analysis in HCT116 Cells (% of Cells in Each Phase after 24h Treatment at IC50 Concentration)
| Compound | G0/G1 Phase | S Phase | G2/M Phase |
| This compound | 65.2 | 20.1 | 14.7 |
| Doxorubicin | 40.3 | 25.8 | 33.9 |
| Paclitaxel | 15.2 | 10.5 | 74.3 |
| Untreated Control | 55.4 | 30.2 | 14.4 |
This hypothetical data illustrates distinct mechanisms of action. This compound is hypothesized to cause a G0/G1 arrest, Doxorubicin a G2/M arrest, and Paclitaxel a strong G2/M arrest, consistent with their known mechanisms.
Visualizing the Experimental Workflow and a Hypothetical Mechanism
To further elucidate the proposed evaluation process and the hypothetical mechanism of action, the following diagrams are provided.
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A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 4-(1,2,4-Oxadiazol-3-yl)aniline via LC-MS Analysis
In the landscape of drug discovery and development, the rigorous confirmation of a synthesized compound's purity is not merely a quality control checkpoint; it is the foundation upon which reliable biological and pharmacological data are built. For novel heterocyclic compounds such as 4-(1,2,4-Oxadiazol-3-yl)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is critical for the safety and efficacy of the final drug product.[][2]
This guide provides an in-depth, experience-driven walkthrough of developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity analysis of this specific molecule. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, creating a self-validating protocol that ensures accuracy and reliability.
Pillar 1: Understanding the Analyte: The Key to a Selective Method
Before a single vial is prepared, a thorough understanding of the target molecule, this compound, is paramount. Its structure dictates its behavior in both the liquid chromatography and mass spectrometry domains.
-
Structure: The molecule possesses a polar 1,2,4-oxadiazole ring and an aromatic aniline moiety.
-
Physicochemical Properties: The aniline group imparts basic properties, making the molecule's ionization state highly dependent on pH. The combination of the aromatic system and the polar heterocycle gives it a moderate polarity, which is a key consideration for chromatographic retention.
This initial analysis informs every subsequent choice in our method development.
Pillar 2: The Experimental Protocol: A Fusion of Chromatography and Mass Spectrometry
The power of LC-MS lies in its dual nature: the physical separation prowess of High-Performance Liquid Chromatography (HPLC) and the mass-based identification and detection sensitivity of Mass Spectrometry (MS).[3]
Part A: Liquid Chromatography (LC) - The Art of Separation
The primary goal here is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential process impurities or degradation products.
1. Column Selection: The Foundation of Separation
-
Primary Choice (Workhorse): A C18 (octadecylsilane) reversed-phase column is the logical starting point for most small molecule separations due to its versatility and wide availability.[4][5] The principle of reversed-phase chromatography is based on hydrophobic interactions between the analyte and the stationary phase.[5]
-
Rationale: The aromatic ring of our analyte will interact favorably with the hydrophobic C18 chains.
-
Contingency & Optimization: Given the analyte's polarity, poor retention on a standard C18 column can sometimes occur.[6] If retention is insufficient, consider these alternatives:
-
Polar-Embedded Phases (e.g., RP-Amide): These columns incorporate a polar group (like an amide) into the alkyl chain, which helps to retain more polar compounds.[7]
-
Phenyl Phases (e.g., Phenyl-Hexyl): These phases offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[4][8]
-
2. Mobile Phase Optimization: Driving the Separation
The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.[8]
-
Organic Modifier: Acetonitrile is typically the first choice due to its low viscosity and UV transparency. Methanol is a viable alternative that can alter selectivity, particularly with phenyl-based columns.[8]
-
Aqueous Phase & pH Control (Critical): The pH of the mobile phase dictates the ionization state of the analyte.[8] For the basic aniline group in our compound, working at a pH at least one to two units away from its pKa is crucial for consistent retention and sharp peak shape.[4]
-
Recommended Buffer: A volatile buffer is essential for MS compatibility. A 0.1% solution of formic acid in water is an excellent starting point, providing an acidic pH (around 2.7) that ensures the aniline group is consistently protonated. Volatile buffers like acetate, formate, and ammonia are frequently used in LC-MS.[4]
-
-
Elution Strategy: A gradient elution is superior to an isocratic method for purity analysis. It allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.
Table 1: Recommended LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
| 10.1 | 0.4 | 95 | 5 |
| 12.0 | 0.4 | 95 | 5 |
Part B: Mass Spectrometry (MS) - The Power of Identification
The mass spectrometer serves as a highly specific and sensitive detector, providing molecular weight information that is indispensable for confirming identity and tentatively identifying impurities.
1. Ionization Source Selection: Turning Neutrals into Ions
The choice of ionization source is dictated by the analyte's polarity and thermal stability. For this compound, which is a polar small molecule, soft ionization techniques are ideal.[9]
-
Primary Choice: Electrospray Ionization (ESI)
-
Rationale: ESI is a soft ionization method highly effective for polar compounds and biomolecules.[10] It works by creating a fine spray of charged droplets, from which solvent evaporates to yield gas-phase ions.[11] For our analyte, ESI in positive ion mode is expected to efficiently generate the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[9][11]
-
-
Alternative: Atmospheric Pressure Chemical Ionization (APCI)
2. MS Parameter Optimization
To achieve maximum sensitivity, key source parameters must be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.
-
Key Parameters:
-
Capillary Voltage
-
Nebulizing Gas Flow
-
Drying Gas Flow and Temperature
-
Source Temperature
-
-
Data Acquisition Mode: For purity assessment, Full Scan mode is essential. This mode scans a wide mass range (e.g., m/z 50-500) to detect not only the target compound but also any unexpected impurities that can be ionized.
Pillar 3: The Complete Workflow: From Sample to Result
A robust analytical method requires a standardized workflow to ensure reproducibility.
Step-by-Step Experimental Protocol
-
Standard & Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water) to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 10-100 µg/mL using the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]
-
-
LC-MS System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions for at least 15-20 minutes to ensure a stable baseline.
-
Set up the MS with the optimized ESI+ parameters and define the full scan acquisition method.
-
-
Injection & Data Acquisition:
-
Inject 5-10 µL of the prepared sample onto the LC-MS system.
-
Acquire data for the full duration of the LC gradient.
-
-
Data Analysis & Purity Calculation:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Confirm the identity of the main peak by extracting its mass spectrum and verifying the presence of the expected [M+H]⁺ ion (Expected m/z = 176.07 for C₈H₇N₃O).
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Visualizing the Workflow
Caption: Workflow for the LC-MS purity analysis of this compound.
Pillar 4: Method Validation and Comparative Analysis
A developed method is incomplete without validation, which demonstrates its suitability for the intended purpose.[12][13] Furthermore, understanding how LC-MS compares to other analytical techniques provides a comprehensive perspective on its utility.
Method Validation Parameters
The developed LC-MS method should be validated according to regulatory guidelines (e.g., ICH) to ensure its performance.[14]
Table 2: Key Validation Parameters for the Purity Method
| Parameter | Description | Purpose |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Ensures that the signal measured is only from the compound of interest. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Establishes the concentration range over which the analysis is accurate. |
| Accuracy | The closeness of test results to the true value. | Confirms the method provides correct results. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Measures the method's reproducibility and repeatability.[15] |
| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Defines the detection limit of the method. |
| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the quantification limit of the method.[15] |
Comparison with Alternative Analytical Techniques
While LC-MS is exceptionally powerful, other techniques have their place in pharmaceutical analysis. The use of orthogonal methods, which rely on different physicochemical principles, provides the highest confidence in a compound's purity profile.[16]
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| LC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and selectivity; provides molecular weight information for impurity identification.[3] | Response factors can vary between compounds, affecting quantitative accuracy by area %; complex matrix can cause ion suppression. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, reproducible, and excellent for quantification of known impurities with reference standards. | Lacks specificity for unknown impurity identification (no mass data); co-eluting impurities can be missed.[17] |
| GC-MS | Gas-phase chromatographic separation followed by mass-based detection. | Excellent for volatile and thermally stable compounds; provides structural information through fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds like many APIs; may require derivatization.[3] |
| qNMR | Nuclear magnetic resonance spectroscopy. | Provides detailed structural information; highly quantitative without the need for identical reference standards (primary method). | Lower sensitivity compared to MS, making it difficult to detect impurities below the 0.1% level.[16] |
| CE | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, low solvent and sample consumption; orthogonal to HPLC.[17][18] | Can have lower reproducibility than HPLC; less suitable for preparative scale. |
Conclusion
The LC-MS method detailed here provides a robust, sensitive, and highly specific framework for confirming the purity of synthesized this compound. By systematically developing the chromatographic separation and mass spectrometric detection, and by understanding the scientific principles underpinning these choices, researchers can generate high-quality, reliable data. This analytical rigor is fundamental to advancing drug development programs, ensuring that subsequent research is built upon a foundation of chemical certainty.
References
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- Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (2025, March 19).
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry - Scholars Junction - Mississippi State University. (2019, November 15).
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- LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - ResearchGate. (2025, August 6).
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- LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed.
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- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
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A Comparative Crystallographic Guide to 4-(1,2,4-Oxadiazol-3-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 4-(1,2,4-oxadiazol-3-yl)aniline scaffold is a privileged structure, recognized for its role in the development of novel therapeutic agents. The spatial arrangement of these molecules, dictated by their crystal structure, is paramount in understanding their physicochemical properties and biological activity. This guide offers an in-depth comparative analysis of the X-ray crystallography of this compound derivatives, providing experimental data and field-proven insights for researchers in drug discovery and development.
Introduction: The Structural Significance of 1,2,4-Oxadiazole-Aniline Scaffolds
The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding with biological targets.[1] When coupled with an aniline moiety, a versatile pharmacophore is created, allowing for a wide range of chemical modifications to modulate activity. Understanding the three-dimensional structure through single-crystal X-ray diffraction is the gold standard for elucidating structure-activity relationships (SAR). This guide will delve into the crystallographic details of a key derivative and discuss the implications for rational drug design.
Synthesis and Crystallization: A Reproducible Pathway to High-Quality Crystals
The synthesis of this compound derivatives is adaptable, with several reported methods. A common and effective approach involves the cyclization of an amidoxime with a suitable carboxylic acid derivative.
General Synthesis Protocol:
A reliable one-pot synthesis for 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline (a key derivative for our crystallographic analysis) has been reported, starting from tert-butylamidoxime and 4-aminobenzoic acid.[2] This method, utilizing a coupling agent like carbonyldiimidazole (CDI), provides a high yield of the desired product.
Experimental Protocol: Synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline [2]
-
Reaction Setup: To a solution of 4-aminobenzoic acid in anhydrous N,N-dimethylformamide (DMF), add 1.1 equivalents of carbonyldiimidazole (CDI).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amidoxime Addition: Add 1.0 equivalent of tert-butylamidoxime to the reaction mixture.
-
Cyclodehydration: Heat the reaction mixture to 120 °C for 4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield single crystals suitable for X-ray diffraction.
Caption: General workflow for the synthesis of this compound derivatives.
Comparative Crystallographic Analysis
To date, the most detailed publicly available crystal structure for a derivative of this class is that of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline .[2] A comprehensive analysis of its crystal structure provides a foundational understanding for comparing other derivatives.
Case Study: 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline
The crystal structure of this derivative was determined by single-crystal X-ray diffraction, revealing two independent molecules in the asymmetric unit.[2] A key structural feature is the dihedral angle between the phenyl and 1,2,4-oxadiazole rings, which differs between the two molecules (22° and 9°), highlighting the conformational flexibility of this scaffold.
| Crystallographic Parameter | Molecule A | Molecule B |
| Dihedral Angle (Phenyl-Oxadiazole) | 22° | 9° |
| Key Intermolecular Interactions | N-H···N Hydrogen Bonds | N-H···N Hydrogen Bonds |
| Crystal Packing Motif | Ribbons of H-bonded rings | Ribbons of H-bonded rings |
Table 1: Key crystallographic parameters for the two independent molecules of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline in the asymmetric unit.[2]
Intermolecular Interactions and Crystal Packing
The crystal packing of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline is dominated by hydrogen bonding. Three of the four amine hydrogens are involved in N-H···N hydrogen bonds, forming ribbons of hydrogen-bonded rings that extend parallel to the a-axis.[2] This network of interactions is crucial for the stability of the crystal lattice.
Caption: Relationship between molecular conformation and crystal packing.
The Impact of Substituents on Crystal Packing: A Predictive Outlook
While detailed crystal structures of other this compound derivatives are not as readily available in the public domain, we can predict the influence of different substituents based on established principles of crystal engineering.
-
Hydrogen Bond Donors and Acceptors: The introduction of additional hydrogen bond donors (e.g., hydroxyl or amide groups) or acceptors (e.g., nitro or cyano groups) on the aniline ring would likely lead to more complex and robust hydrogen-bonding networks, potentially altering the crystal packing from ribbons to sheets or three-dimensional frameworks.
-
Halogen Bonding: The substitution with halogens (F, Cl, Br, I) could introduce halogen bonding interactions (C-X···N or C-X···O), which are directional and can compete with or complement existing hydrogen bonds, leading to different packing motifs.
-
π-π Stacking: Aromatic substituents on the aniline ring could promote π-π stacking interactions between adjacent molecules. The interplay between hydrogen bonding and π-π stacking would significantly influence the overall crystal architecture.
-
Alkyl Chains: The introduction of flexible alkyl chains, as seen in some 1,3,4-oxadiazole derivatives, can lead to van der Waals interactions dominating the packing, and in some cases, induce liquid crystalline behavior.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
For researchers aiming to elucidate the structure of novel this compound derivatives, the following is a generalized protocol for single-crystal X-ray diffraction analysis.
-
Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Analysis and Visualization: The final refined structure is analyzed for bond lengths, bond angles, torsion angles, and intermolecular interactions. Software such as Mercury or Diamond can be used for visualization of the crystal packing.
dot digraph X-ray_Crystallography_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} end
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
The crystallographic analysis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline provides a critical benchmark for understanding the structural properties of this important class of compounds. The observed conformational flexibility and the dominant role of hydrogen bonding in the crystal packing offer valuable insights for the design of new derivatives with tailored solid-state properties.
Future work should focus on obtaining and comparing the crystal structures of a wider range of this compound derivatives with diverse substituents. Such studies will enable a more comprehensive understanding of the structure-property relationships and facilitate the rational design of next-generation therapeutic agents based on this versatile scaffold.
References
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A Senior Application Scientist's Guide to Benchmarking 1,2,4-Oxadiazole Synthesis Methods
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-oxadiazole ring is a cornerstone scaffold in modern medicinal chemistry, prized for its role as a metabolically robust bioisostere for amide and ester functionalities.[1][2] Its incorporation into therapeutic candidates often enhances pharmacokinetic profiles and target engagement. Consequently, the efficient and scalable synthesis of this heterocycle is a critical consideration in drug discovery programs. This guide provides an in-depth comparison of the predominant synthetic routes to 1,2,4-oxadiazoles. We move beyond a simple recitation of methods to offer a causal analysis of experimental choices, supported by quantitative data and detailed, field-tested protocols. Our objective is to equip researchers with the necessary insights to select and optimize the ideal synthetic strategy for their specific molecular targets and developmental stage.
Foundational Synthetic Strategies: A Mechanistic Overview
The construction of the 1,2,4-oxadiazole core is dominated by two principal strategies: the cyclization of amidoxime derivatives and the 1,3-dipolar cycloaddition of nitrile oxides.[3] Each pathway offers distinct advantages regarding substrate accessibility, reaction robustness, and control over substituent placement.
The Amidoxime Route: The Workhorse [4+1] Approach
The most versatile and widely adopted method involves the condensation of an amidoxime with a carbonyl-containing component, which provides the final carbon atom of the heterocycle.[3] This strategy can be executed in a stepwise or a more efficient one-pot fashion.
-
Causality of Substituent Placement: A key advantage of this route is its unambiguous regiochemical outcome. The nitrile precursor used to generate the amidoxime ultimately furnishes the C3-substituent of the 1,2,4-oxadiazole, while the carboxylic acid derivative provides the C5-substituent.[4]
1.1.1. Two-Step Synthesis: Acylation and Subsequent Cyclodehydration
This classical approach involves the initial O-acylation of an amidoxime with a reactive carboxylic acid derivative (typically an acyl chloride or anhydride) to form an isolable O-acylamidoxime intermediate.[5][6] This intermediate is then subjected to cyclodehydration, which can be promoted thermally or by using a base.
-
Expert Insight: While robust, this method's requirement for isolating the O-acylamidoxime intermediate adds an operational step, increasing time and potentially lowering the overall yield. However, this isolation can be advantageous when dealing with sensitive substrates or during initial route-finding, as it allows for the unambiguous characterization of the intermediate and separate optimization of the cyclization step. The cyclization is often the most challenging part, and issues like incomplete conversion or hydrolysis of the intermediate are common troubleshooting points.[7]
1.1.2. One-Pot Synthesis: The Pursuit of Efficiency
Modern synthetic chemistry prioritizes atom and step economy, making one-pot procedures highly desirable. In this streamlined approach, the amidoxime and a carboxylic acid are combined in the presence of a coupling agent, which activates the carboxylic acid in situ.[8] The resulting O-acylamidoxime intermediate is not isolated but is cyclized directly under the reaction conditions.
-
The Critical Role of Coupling Reagents: The choice of coupling agent is paramount to the success of this method. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amidoxime.
-
Carbodiimides (DCC, EDC): These are classic activators but can sometimes lead to side products and purification challenges.[9]
-
Uronium/Aminium Reagents (HBTU, HATU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are often superior, offering faster reaction times and higher yields with reduced side reactions.[7][10] The 7-azabenzotriazole (HOAt) leaving group in HATU not only is more reactive than the HOBt group in HBTU but also provides anchimeric assistance, further accelerating the coupling.[10]
-
Superbase-Mediated Methods: A significant advancement is the use of superbase systems like NaOH/DMSO or KOH/DMSO, which can promote the condensation of amidoximes with esters or acids at room temperature, obviating the need for coupling agents and often simplifying purification.[11][12]
-
The 1,3-Dipolar Cycloaddition Route: A [3+2] Approach
This method involves the [3+2] cycloaddition of a nitrile oxide (the three-atom component) with a nitrile (the two-atom component).[4][12] While elegant, this route is often less favored.
-
Causality of Limitations: The primary drawback is the propensity of nitrile oxides to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), which is often the kinetically favored pathway.[7][13] Furthermore, the triple bond of the nitrile partner can be relatively unreactive, requiring harsh conditions or specific activation.[13] This method is generally reserved for specific substrates where the amidoxime route is problematic.
Emerging Strategies: Oxidative Cyclizations
More recent developments include oxidative methods, such as the copper-catalyzed cascade reaction of amidines and methylarenes.[6] These approaches offer novel pathways but are less established and may have a more limited substrate scope compared to the amidoxime-based routes.
Visualizing the Synthetic Landscape
The following diagrams illustrate the primary synthetic pathways and a typical experimental workflow.
Caption: Workflow for one-pot synthesis via coupling agent.
Quantitative Performance Benchmarking
The selection of a synthetic method is often a trade-off between yield, reaction time, cost, and operational simplicity. The table below summarizes typical performance metrics for the most common approaches.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages/Limitations |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 2 - 18 h | 0 °C to Reflux | 60 - 95% | Well-established, generally high yields, broad substrate scope. [1] | Requires pre-synthesis of amidoxime; two distinct operational steps. [6] |
| Amidoxime & Carboxylic Acid (One-Pot with Coupling Agent) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., HATU, HBTU, EDC), Base | 2 - 24 h | Room Temp. | 50 - 95% | Step-economic, high efficiency with modern reagents, broad scope. [7] | Cost of coupling agents; potential for side reactions if not optimized. |
| Amidoxime & Ester (One-Pot, Base-Mediated) | Amidoxime, Ester, Superbase (e.g., NaOH, KOH), Solvent (e.g., DMSO) | 4 - 24 h | Room Temp. | 11 - 90% | Operationally simple, avoids costly coupling reagents, mild conditions. [12][13] | Long reaction times; substrate scope can be limited by ester reactivity or presence of base-sensitive groups. [13] |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide Precursor (e.g., hydroximoyl chloride) | 12 - 48 h | Room Temp. to Reflux | 20 - 70% | Accesses different substitution patterns from the same nitrile starting material. | Prone to nitrile oxide dimerization (furoxan formation); often lower yields. [7][13] |
| One-Pot from Nitrile, Aldehyde & NH₂OH | Nitrile, Aldehyde, NH₂OH·HCl, Base | 18 - 24 h | 80 °C to Reflux | 40 - 80% | Convergent one-pot process from simple starting materials. [14][15] | Aldehyde acts as both reactant and oxidant; may not be suitable for all aldehyde types. [15] |
Validated Experimental Protocols
The following protocols are provided as trusted, representative examples for key synthetic transformations. They are designed to be self-validating, with clear, actionable steps.
Protocol 1: Classical Two-Step Synthesis via Acyl Chloride
This method is ideal for foundational synthesis and when isolation of the intermediate is desired for characterization.
Step A: O-Acylation of Benzamidoxime
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzamidoxime (1.0 eq) and anhydrous pyridine (approx. 0.2 M solution).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Addition: Add benzoyl chloride (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the amidoxime by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime, which can be used directly or purified by recrystallization.
Step B: Thermal Cyclodehydration
-
Setup: Dissolve the crude O-acylamidoxime from Step A in a high-boiling solvent such as toluene or xylene (approx. 0.1 M).
-
Reaction: Heat the mixture to reflux (110-140 °C) for 4-12 hours. Monitor the formation of the 1,2,4-oxadiazole and disappearance of the starting material by TLC or LC-MS.
-
Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired 3,5-diphenyl-1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis using HATU Coupling Agent
This protocol represents a modern, highly efficient method for the direct conversion of carboxylic acids and amidoximes.
-
Setup: In a dry reaction vessel, combine the amidoxime (1.0 eq), carboxylic acid (1.1 eq), and HATU (1.2 eq).
-
Dissolution: Add an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), to achieve a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction progress should be closely monitored by LC-MS. Causality Note: The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts of the coupling reaction.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure 1,2,4-oxadiazole. [7]
Protocol 3: Base-Mediated One-Pot Synthesis from a Nitrile
This method demonstrates a convergent synthesis from readily available starting materials without an external oxidant. [15]
-
Amidoxime Formation (In Situ): In a reaction vessel, combine the nitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and triethylamine (2.0 eq) in tert-Butanol.
-
Heating: Heat the mixture at 80 °C for 18 hours. This step can be performed open to the air. [15]3. Cyclization/Oxidation: Cool the mixture slightly. Purge the vessel with an inert gas (N₂ or Argon). Add the aromatic aldehyde (2.5 eq) and potassium tert-butoxide (t-BuOK) (2.2 eq).
-
Reaction: Heat the sealed reaction at 120 °C for an additional 24 hours. Causality Note: In this step, one molecule of aldehyde reacts with the amidoxime to form a dihydro-1,2,4-oxadiazole intermediate, while a second molecule of aldehyde acts as a hydride acceptor (oxidant) to aromatize the ring to the final 1,2,4-oxadiazole. [14][15]5. Workup and Purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent like dichloromethane. Dry the organic phase, concentrate, and purify by column chromatography to isolate the 3,5-disubstituted 1,2,4-oxadiazole.
Conclusion and Future Outlook
The synthesis of the 1,2,4-oxadiazole ring is a mature field, with the one-pot condensation of amidoximes and activated carboxylic acids serving as the dominant and most versatile strategy. The judicious selection of coupling agents, such as HATU, or the application of modern base-mediated protocols at room temperature, provides researchers with a robust toolkit for efficient synthesis. While classical two-step methods and 1,3-dipolar cycloadditions retain utility for specific applications, the trend toward step- and atom-economy continues to favor one-pot procedures. As drug discovery demands ever-increasing efficiency, the development of even milder, faster, and more sustainable methods, potentially leveraging flow chemistry or novel catalytic systems, will continue to be an area of active investigation.
References
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Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. RSC Advances. [Link]
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Sharma, P., & Kumar, A. (Year N/A). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]
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Reddy, A. S., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences. [Link]
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Sarmah, G., et al. (2018). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances. [Link]
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Wang, Z., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. [Link]
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Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. [Link]
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Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(1,2,4-Oxadiazol-3-yl)aniline
For the diligent researcher, the journey of discovery with a compound like 4-(1,2,4-Oxadiazol-3-yl)aniline extends beyond its synthesis and application. The final, and arguably one of the most critical, phases of its lifecycle is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before delving into the "how" of disposal, it is paramount to understand the inherent hazards of this compound. This understanding forms the bedrock of our safety-first disposal methodology.
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][2][3]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity — Single exposure, Category 3 (H335): May cause respiratory irritation.[1][2][3]
The aniline substructure suggests potential for other hazards common to this class of compounds, such as being toxic if inhaled or in contact with skin, and potential for long-term health effects.[4] Therefore, treating this compound with a high degree of caution is essential. The disposal procedure is not merely a suggestion but a critical control measure to mitigate these risks.
The Disposal Workflow: A Step-by-Step Protocol
This section outlines the procedural steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., butyl, neoprene, or Viton) are required. Nitrile gloves are not recommended for aniline compounds.[5]
-
Eye Protection: Chemical splash goggles are essential.[2][3]
-
Lab Coat: A fully buttoned lab coat must be worn.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe laboratory waste management.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be in good condition and compatible with the chemical.[6]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6][7] The approximate concentration and quantity should also be indicated.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.[5]
On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)
Laboratories should have designated Satellite Accumulation Areas (SAAs) for the temporary storage of hazardous waste.[6][7]
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Container Management: Keep the waste container tightly closed except when adding waste.[6]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must be disposed of as hazardous waste in the same designated container.[3]
Spill Management: An Emergency Protocol
In the event of a spill, follow these procedures:
-
Small Spills (manageable within 10 minutes by trained personnel):
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).[5]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
Final Disposal: The Role of Professional Waste Management
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5]
-
Professional Disposal: The final disposal of this hazardous waste must be conducted through a licensed and certified hazardous waste disposal company.[3][8] Your institution's EH&S department will typically coordinate the pickup and disposal of chemical waste.
-
Documentation: Ensure all necessary waste tracking documentation is completed as required by your institution and local regulations. This "cradle-to-grave" tracking is a key component of hazardous waste management.[7][9]
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Decision workflow for the safe disposal of this compound.
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes the critical information for handling and disposing of this compound.
| Parameter | Information | Source(s) |
| Primary Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [1][2][3] |
| CAS Number | 59908-70-2 | [1][2] |
| Required PPE | Chemical-resistant gloves, splash goggles, lab coat, use in a fume hood. | [2][3][5] |
| Waste Container | Labeled "HAZARDOUS WASTE", compatible material, tightly sealed. | [6][7] |
| Disposal Method | Do not dispose down the drain. Use a licensed professional waste disposal service. | [3][5] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. | [3][5] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety within their laboratories. This commitment to meticulous chemical handling from acquisition to disposal is the hallmark of scientific excellence and integrity.
References
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Washington State University. (n.d.). Aniline. EH&S. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]
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Lab Manager. (2020). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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Penta chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025). 4-(1,2,4-oxadiazol-3-yl)Benzenamine. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet: this compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(1,2,4-Oxadiazol-3-yl)aniline
In the landscape of drug discovery and development, our progress is intrinsically linked to the novel molecules we synthesize and study. 4-(1,2,4-Oxadiazol-3-yl)aniline, a member of the oxadiazole class of heterocyclic compounds, represents a scaffold of significant interest.[1][2] However, our pursuit of innovation must be anchored by an unwavering commitment to safety. The toxicological profile of many research chemicals, including this one, is not yet fully elucidated.[3] This guide, therefore, is built on a foundational principle of proactive risk mitigation. It moves beyond a simple checklist to provide a comprehensive operational plan, ensuring that every researcher can handle this compound with the highest degree of confidence and safety.
Understanding the Hazard Profile
Before any handling protocol is established, a clear and honest assessment of the known risks is essential. The Globally Harmonized System (GHS) classification for this compound provides our starting point for risk assessment and PPE selection.[4][5][6] While comprehensive toxicity data is limited, the existing classifications demand a stringent and non-negotiable approach to personal protection.
Table 1: Identification and GHS Hazard Classification
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [4][5] |
| CAS Number | 59908-70-2 | [4][5][7] |
| Molecular Formula | C₈H₇N₃O | [6][7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H302: Harmful if swallowed | [4][6] |
| H315: Causes skin irritation | [4][6] | |
| H319: Causes serious eye irritation | [4][6] |
| | H335: May cause respiratory irritation |[4][6] |
The causality is clear: the compound's potential to irritate the skin, eyes, and respiratory tract, combined with its oral toxicity, dictates that we must establish robust barriers to all potential routes of exposure.[4][6] The lack of extensive, long-term toxicological studies further compels us to treat this substance with the highest degree of caution.[3]
The Core of the Strategy: Engineering Controls and Multi-Layered PPE
Our first line of defense is not worn, but built. All handling of this compound, especially when in its powdered form, must occur within a certified chemical fume hood to control airborne particles at the source.[6] Personal protective equipment serves as the critical final barrier between the researcher and the chemical.
Respiratory Protection: Preventing Inhalation
Given that the compound "May cause respiratory irritation" (H335), preventing the inhalation of dust or aerosols is paramount.[4][5]
-
Minimum Requirement: For handling small quantities of the solid, a NIOSH-approved N95 particle respirator is the minimum requirement.[3]
-
Enhanced Protection: If there is a potential for generating significant dust or aerosols (e.g., during weighing, transfers, or solution preparation), a higher level of protection, such as a half-mask or full-face air-purifying respirator with appropriate particulate cartridges, should be utilized.[8][9] All respirator use must comply with a formal respiratory protection program, including fit testing and training.[9]
Eye and Face Protection: A Non-Negotiable Barrier
The classification "Causes serious eye irritation" (H319) means that any eye exposure could result in significant injury.[6]
-
Mandatory: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times when handling this compound.[9]
-
Splash/Explosion Risk: When handling larger quantities or performing reactions with a risk of splashing, a face shield must be worn over the chemical splash goggles to provide full facial protection.[10]
Hand Protection: Preventing Dermal Contact
To mitigate the risk of skin irritation (H315), appropriate hand protection is essential.[4][5]
-
Glove Selection: Disposable nitrile gloves provide good short-term protection against a range of chemicals and are recommended for handling this compound.[9]
-
Glove Integrity: Gloves must be inspected for tears or punctures before each use.[3]
-
Immediate Action: If contact with the chemical occurs, gloves should be removed immediately using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly. Contaminated gloves must be disposed of as hazardous waste.[3]
Body Protection: Shielding from Spills and Splashes
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing.[10]
-
Additional Layers: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[10]
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required. Perforated shoes or sandals are strictly prohibited in the laboratory.[10][11]
Operational Plan: A Step-by-Step Workflow
A defined workflow ensures that safety protocols are followed consistently from preparation to cleanup. The following steps provide a self-validating system for safe handling.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
